Product packaging for ROX maleimide, 5-isomer(Cat. No.:)

ROX maleimide, 5-isomer

Cat. No.: B15340087
M. Wt: 656.7 g/mol
InChI Key: HVAPFBLXEHPEQX-UHFFFAOYSA-N
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Description

ROX maleimide, 5-isomer is a useful research compound. Its molecular formula is C39H36N4O6 and its molecular weight is 656.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H36N4O6 B15340087 ROX maleimide, 5-isomer

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H36N4O6

Molecular Weight

656.7 g/mol

IUPAC Name

5-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate

InChI

InChI=1S/C39H36N4O6/c44-31-11-12-32(45)43(31)18-13-40-38(46)24-9-10-25(28(21-24)39(47)48)33-29-19-22-5-1-14-41-16-3-7-26(34(22)41)36(29)49-37-27-8-4-17-42-15-2-6-23(35(27)42)20-30(33)37/h9-12,19-21H,1-8,13-18H2,(H-,40,46,47,48)

InChI Key

HVAPFBLXEHPEQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCN9C(=O)C=CC9=O)C(=O)[O-])CCC7

Origin of Product

United States

Foundational & Exploratory

ROX Maleimide 5-Isomer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ROX (Rhodamine X) maleimide 5-isomer, a fluorescent probe widely utilized in biological research. This document details its chemical and physical properties, provides protocols for its application in labeling biomolecules, and presents an example of its use in studying cellular signaling pathways.

Core Properties of ROX Maleimide 5-Isomer

ROX maleimide 5-isomer is a thiol-reactive fluorescent dye belonging to the rhodamine family. It is favored for its brightness and photostability, making it an excellent choice for a variety of fluorescence-based assays.[1][2] As a single isomer, it ensures homogeneity in labeling, preventing the chromatographic peak doubling that can occur with mixtures of isomers.[1]

Physicochemical and Spectroscopic Data

The key properties of ROX maleimide 5-isomer are summarized in the table below. These values are essential for designing and interpreting experiments involving this fluorophore.

PropertyValueReference
Molecular Formula C₃₉H₃₆N₄O₆[3]
Molecular Weight 656.7 g/mol [3]
Appearance Red solid[4]
Solubility DMSO, DMF[3][4]
Excitation Maximum (λex) 570 nm[3]
Emission Maximum (λem) 591 nm[3]
Molar Extinction Coefficient (ε) 93,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) 1.0[3]
Storage Conditions -20°C, protect from light[1][3][4]

Synthesis of ROX Maleimide 5-Isomer

The synthesis of ROX maleimide 5-isomer is a multi-step process that begins with the synthesis of its precursor, 5-carboxy-X-rhodamine (5-ROX).

Synthesis of 5-Carboxy-X-Rhodamine (5-ROX)

An efficient method for synthesizing 5- and 6-carboxy-X-rhodamines has been reported, which involves the condensation of 8-hydroxyjulolidine with 4-carboxyphthalic anhydride.[5][6] The isomers are then separated by flash chromatography.[5]

Experimental Protocol: Synthesis of 5-Carboxy-X-Rhodamine [5]

  • Condensation: A mixture of 8-hydroxyjulolidine and 4-carboxyphthalic anhydride is heated at high temperature (e.g., 180°C) to form the xanthene skeleton.

  • Purification: The resulting regioisomeric mixture of 5- and 6-carboxy-X-rhodamine is separated using flash chromatography on silica gel with a methanol/chloroform gradient. The separation is monitored by UV detection at 365 nm.

Conversion of 5-ROX to 5-ROX Maleimide

The carboxylic acid group of 5-ROX is converted to a maleimide functional group. This typically involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is first activated to a more reactive intermediate, commonly an N-hydroxysuccinimide (NHS) ester.

  • Amidation with a Maleimide-Containing Amine: The activated ester is then reacted with an amine-containing maleimide linker (e.g., N-(2-aminoethyl)maleimide) to form a stable amide bond, yielding the final ROX maleimide 5-isomer product.

Labeling of Biomolecules with ROX Maleimide 5-Isomer

ROX maleimide 5-isomer is primarily used for the covalent labeling of biomolecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and antibodies.[1][7] The maleimide group reacts specifically with thiols at a neutral pH (6.5-7.5) to form a stable thioether bond.[7]

General Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with ROX maleimide 5-isomer.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer, pH 7.0-7.5) Reduction Reduce Disulfides (optional) (e.g., with TCEP) Protein_Prep->Reduction Dye_Prep Prepare ROX Maleimide Stock (10 mM in DMSO or DMF) Conjugation Incubate Protein with ROX Maleimide (1-2 hours at RT or overnight at 4°C) Dye_Prep->Conjugation Reduction->Conjugation Purification Purify Labeled Protein (e.g., Size Exclusion Chromatography, HPLC) Conjugation->Purification QC Quality Control (Determine Degree of Labeling) Purification->QC

General workflow for protein labeling with ROX maleimide 5-isomer.
Detailed Protocol for Antibody Labeling

This protocol provides a detailed methodology for labeling an antibody with ROX maleimide 5-isomer.

Materials:

  • Antibody to be labeled (2-10 mg/mL)

  • ROX maleimide 5-isomer

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide reduction)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC system for purification

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the amine-free buffer at a concentration of 2-10 mg/mL.[8]

    • If the antibody does not have free thiols, disulfide bonds can be reduced by adding a 10- to 20-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[9]

  • ROX Maleimide Solution Preparation:

    • Allow the vial of ROX maleimide 5-isomer to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[10]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the ROX maleimide stock solution to the antibody solution.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification of the Labeled Antibody:

    • Remove unreacted dye using a size-exclusion chromatography column.[11]

    • Alternatively, for higher purity, use reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used for protein and peptide purification.[12]

  • Quality Control - Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled antibody at 280 nm (for protein) and 570 nm (for ROX).

    • The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.[11] A correction factor is needed for the absorbance of the dye at 280 nm.[11]

Application in Studying Cellular Signaling: EGFR Pathway

ROX-labeled antibodies are powerful tools for investigating cellular signaling pathways. For example, they can be used to visualize and quantify the expression and localization of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is crucial for regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.[13][14]

EGFR Signaling Pathway Overview

The following diagram illustrates a simplified EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

Simplified EGFR signaling pathway.
Experimental Protocol: Immunofluorescence Staining of EGFR

This protocol describes the use of a ROX-labeled anti-EGFR antibody for immunofluorescence microscopy to visualize EGFR in cultured cells.

Materials:

  • Cultured cells (e.g., A431 cells, known for high EGFR expression)

  • ROX-labeled anti-EGFR antibody

  • Formaldehyde solution (4%) for fixing cells

  • Triton X-100 (0.1%) for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture A431 cells on glass coverslips.

    • Treat cells with EGF to stimulate EGFR activation and internalization, if desired.

  • Fixation and Permeabilization:

    • Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour.

  • Immunostaining:

    • Incubate the cells with the ROX-labeled anti-EGFR antibody (at a pre-determined optimal dilution) for 1-2 hours at room temperature in a humidified chamber.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and ROX (red). The localization and intensity of the ROX signal will indicate the expression and subcellular distribution of EGFR.

References

An In-Depth Technical Guide to the Core Chemical Properties of ROX Maleimide 5-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of ROX (Rhodamine X) maleimide 5-isomer, a fluorescent probe widely utilized in biological research and drug development for the specific labeling of thiol-containing molecules such as proteins and peptides.

Core Chemical and Physical Properties

ROX maleimide 5-isomer is a bright, red-emitting fluorescent dye belonging to the rhodamine family. Its maleimide functional group allows for specific covalent attachment to sulfhydryl groups, making it an invaluable tool for bioconjugation.[1][2] The separation of the 5-isomer from its 6-isomer counterpart is crucial for applications requiring high purity and homogeneity, such as HPLC and electrophoresis, as both isomers exhibit nearly identical spectral properties.[1]

Quantitative Data Summary

The key chemical and physical properties of ROX maleimide 5-isomer are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₃₉H₃₆N₄O₆[1][2]
Molecular Weight 656.73 g/mol [1]
Appearance Red powder[1]
Solubility Good in DMSO and DMF[1][2]
Excitation Maximum (λex) 570 nm[1][2]
Emission Maximum (λem) 591 nm[1][2]
Molar Extinction Coefficient (ε) 93,000 L·mol⁻¹·cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 1.00[1]
Storage Conditions Store at -20°C, desiccated and protected from light.[1]

Synthesis of ROX Maleimide 5-Isomer

The synthesis of ROX maleimide 5-isomer is a multi-step process that begins with the synthesis of its precursor, 5-carboxy-X-rhodamine, followed by the functionalization of the carboxylic acid group to a maleimide.

Experimental Protocol: Synthesis of 5-Carboxy-X-Rhodamine

An efficient method for the synthesis of 5- and 6-carboxy-X-rhodamines has been reported, involving the condensation of two equivalents of 8-hydroxyjulolidine derivatives with one equivalent of 4-carboxyphthalic anhydride.[3][4] The separation of the 5- and 6-isomers is then achieved through flash chromatography.[4]

Materials:

  • 8-hydroxyjulolidine derivative

  • 4-carboxyphthalic anhydride

  • Methanesulfonic acid (MeSO₃H)

  • Silica gel 60 (230–450 mesh)

  • Methanol/chloroform gradient

Procedure:

  • Condensation: Symmetrically condense 2 equivalents of the 8-hydroxyjulolidine derivative with 1 equivalent of 4-carboxyphthalic anhydride in a suitable solvent, such as methanesulfonic acid.[3][4] This reaction proceeds via two sequential Friedel-Crafts-type electrophilic aromatic substitution reactions to form the xanthene core of the rhodamine dye.[4]

  • Purification and Isomer Separation: The resulting mixture of 5- and 6-carboxy-X-rhodamine isomers is separated using flash chromatography on a silica gel 60 column.[4] Elution with a methanol/chloroform gradient allows for the isolation of the desired 5-isomer.[4] The progress of the separation can be monitored using a UV detector at 365 nm.[4]

Experimental Protocol: Conversion of 5-Carboxy-X-Rhodamine to ROX Maleimide 5-Isomer

Materials:

  • 5-Carboxy-X-Rhodamine

  • N-(2-Aminoethyl)maleimide or similar amino-maleimide linker

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Carboxylic Acid Activation: Dissolve 5-carboxy-X-rhodamine in an anhydrous organic solvent such as DMF or DCM. Add an equimolar amount of a coupling agent like DCC or DIC and an activating agent such as NHS or HOBt. Stir the reaction mixture at room temperature for several hours to form the active ester intermediate.

  • Maleimide Coupling: In a separate flask, dissolve the amino-maleimide linker and a non-nucleophilic base like TEA or DIPEA in an anhydrous solvent. Add this solution to the activated 5-carboxy-X-rhodamine ester. Allow the reaction to proceed at room temperature overnight.

  • Purification: The final product, ROX maleimide 5-isomer, can be purified from the reaction mixture using column chromatography on silica gel.

Thiol-Reactive Labeling with ROX Maleimide 5-Isomer

The maleimide group of ROX maleimide 5-isomer reacts specifically with the thiol group of cysteine residues in proteins and peptides to form a stable thioether bond.[5] This reaction is highly efficient and proceeds under mild conditions.[5]

Reaction Mechanism

The reaction is a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[5]

Caption: Thiol-Maleimide Conjugation Reaction.

The chemoselectivity of the thiol-maleimide reaction is highly dependent on pH.[6] Between pH 6.5 and 7.5, the reaction is highly specific for thiols.[6][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[6] Above pH 7.5, the reactivity towards primary amines increases, which can lead to non-specific labeling.[6]

Experimental Protocol: Protein Labeling

This protocol provides a general guideline for labeling proteins with ROX maleimide 5-isomer. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (containing free sulfhydryl groups)

  • ROX maleimide 5-isomer

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5, thiol-free)

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP, optional)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[8] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[9]

  • Dye Preparation: Prepare a 10-20 mM stock solution of ROX maleimide 5-isomer in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the ROX maleimide 5-isomer stock solution to the protein solution while gently stirring.[9] Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C.[8]

  • Purification: Remove the unreacted dye and other small molecules from the labeled protein using a size-exclusion chromatography column.[8][10] The labeled protein will elute in the void volume.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for labeling a protein with ROX maleimide 5-isomer.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) Disulfide_Reduction Optional: Reduce Disulfide Bonds (with TCEP) Protein_Prep->Disulfide_Reduction If necessary Conjugation Conjugation Reaction (Add dye to protein, incubate 2h RT or O/N 4°C) Protein_Prep->Conjugation Disulfide_Reduction->Conjugation Dye_Prep Prepare ROX Maleimide Stock (10-20 mM in DMSO/DMF) Dye_Prep->Conjugation Purification Purify Labeled Protein (Size-Exclusion Chromatography) Conjugation->Purification Analysis Characterize Labeled Protein (Spectroscopy, etc.) Purification->Analysis

Caption: Protein Labeling Experimental Workflow.

This comprehensive guide provides essential information for the effective use of ROX maleimide 5-isomer in research and development. By understanding its chemical properties and following detailed protocols, researchers can confidently employ this powerful fluorescent probe for the specific labeling of biomolecules.

References

In-Depth Technical Guide to the Spectral Properties of ROX Maleimide 5-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of ROX (Rhodamine X) maleimide 5-isomer, a widely used fluorescent probe in biological research. This document details its key photophysical characteristics, provides standardized protocols for their experimental determination, and illustrates a practical application in studying protein dynamics.

Core Spectral and Photophysical Properties

ROX maleimide 5-isomer is a thiol-reactive dye frequently employed for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups. Its bright fluorescence in the orange-red region of the visible spectrum makes it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays. The quantitative spectral properties of ROX maleimide 5-isomer are summarized in the table below.

PropertyValueReference(s)
Excitation Maximum (λex) 570 nm[1][2][3]
Emission Maximum (λem) 591 nm[1][2][3]
Molar Extinction Coefficient (ε) 93,000 M-1cm-1[1][2][3]
Fluorescence Quantum Yield (Φ) 1.00[1][3]
Molecular Formula C39H36N4O6[1][3]
Molecular Weight 656.73 g/mol [1][3]

Experimental Protocols for Spectral Characterization

The following protocols provide detailed methodologies for the experimental determination of the key spectral properties of ROX maleimide 5-isomer.

Determination of Absorption Spectrum and Molar Extinction Coefficient

Objective: To measure the absorption spectrum of ROX maleimide 5-isomer and calculate its molar extinction coefficient (ε).

Materials:

  • ROX maleimide 5-isomer

  • Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide - DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of ROX maleimide 5-isomer and dissolve it in a precise volume of DMSO to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired final solvent (e.g., phosphate-buffered saline, pH 7.4). Aim for a concentration range that yields absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 400 nm to 700 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent used for the dilutions and use it to zero the absorbance of the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax), which is expected to be around 570 nm.

  • Data Analysis:

    • Plot a graph of absorbance at λmax versus the concentration of the dye.

    • According to the Beer-Lambert law (A = εcl), the slope of the linear fit of this graph will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Determination of Emission Spectrum

Objective: To measure the fluorescence emission spectrum of ROX maleimide 5-isomer.

Materials:

  • Dilute solution of ROX maleimide 5-isomer (absorbance < 0.1 at λex)

  • Spectrofluorometer

  • Fluorescence cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a dilute solution of ROX maleimide 5-isomer in the desired solvent to minimize inner filter effects.

  • Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize. Set the excitation wavelength to the absorption maximum (570 nm). Set the emission scan range from approximately 580 nm to 750 nm.

  • Blank Measurement: Measure the emission spectrum of the solvent blank to identify any background fluorescence.

  • Emission Scan: Measure the fluorescence emission spectrum of the ROX maleimide 5-isomer solution.

  • Data Correction: If necessary, subtract the blank spectrum from the sample spectrum to obtain the corrected emission profile. The peak of this spectrum is the emission maximum (λem).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ) of ROX maleimide 5-isomer relative to a known standard.

Materials:

  • ROX maleimide 5-isomer solution

  • Quantum yield standard solution (e.g., Rhodamine B in ethanol, Φ = 0.65)

  • UV-Vis spectrophotometer and spectrofluorometer

  • Quartz and fluorescence cuvettes

Procedure:

  • Standard and Sample Preparation: Prepare dilute solutions of both the ROX maleimide 5-isomer (sample) and Rhodamine B (standard) in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. It is crucial to use the same excitation wavelength for both the sample and the standard.

  • Absorbance Measurement: Measure the absorbance of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample (Asample) and the standard (Astandard).

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard * (Asample / Astandard) * (Absstandard / Abssample) * (η2sample / η2standard) Where:

      • Φ is the quantum yield.

      • A is the integrated fluorescence intensity.

      • Abs is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent. (If the same solvent is used, this term cancels out).

Application: Studying Protein-Protein Interactions using Fluorescence Polarization

ROX maleimide 5-isomer is an excellent tool for studying molecular interactions via fluorescence polarization (FP). When a small fluorescent molecule is excited with polarized light, it emits depolarized light due to its rapid tumbling in solution. If this molecule binds to a larger protein, its tumbling rate slows down, resulting in an increase in the polarization of the emitted light. This principle can be used to monitor protein-protein interactions, such as the polymerization of actin.

Experimental Workflow: Monitoring Actin Polymerization

The following diagram illustrates the workflow for an experiment designed to monitor the polymerization of G-actin into F-actin using ROX-labeled actin.

G Workflow for Monitoring Actin Polymerization using ROX-labeled Actin cluster_prep Sample Preparation cluster_assay Fluorescence Polarization Assay cluster_analysis Data Analysis actin_prep Purify G-actin labeling Label G-actin with ROX Maleimide 5-Isomer actin_prep->labeling purification Purify ROX-G-actin (remove free dye) labeling->purification mix Mix ROX-G-actin with unlabeled G-actin purification->mix initiate Initiate Polymerization (add salts, ATP) measure Measure Fluorescence Polarization over time plot Plot Polarization vs. Time measure->plot kinetics Determine Polymerization Kinetics

Caption: Experimental workflow for monitoring actin polymerization kinetics using fluorescence polarization with ROX-labeled G-actin.

Signaling Pathway: Actin Polymerization

Actin polymerization is a fundamental cellular process regulated by a complex interplay of signaling molecules and actin-binding proteins. The diagram below provides a simplified representation of two major pathways of actin nucleation: the Arp2/3 complex-mediated pathway, which forms branched networks, and the formin-mediated pathway, which generates linear filaments.

G Simplified Actin Polymerization Pathways cluster_input Upstream Signals cluster_regulators Regulatory Proteins cluster_actin Actin Dynamics signal External Stimuli (e.g., Growth Factors) rac Rac/Cdc42 signal->rac rho RhoA signal->rho wasp WASP/WAVE rac->wasp arp23 Arp2/3 Complex wasp->arp23 branched Branched Actin Network (F-actin) arp23->branched formin Formin rho->formin linear Linear Actin Filaments (F-actin) formin->linear g_actin G-actin (monomers) g_actin->branched g_actin->linear

Caption: Simplified signaling pathways leading to actin polymerization through Arp2/3 complex and formin nucleation.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 5-ROX Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of 5-ROX (5-Carboxy-X-rhodamine) maleimide, a widely used fluorescent probe for labeling biomolecules. It details the methodologies for its spectral characterization and bioconjugation, and illustrates its application in studying cellular signaling pathways.

Introduction to 5-ROX Maleimide

5-ROX maleimide is a thiol-reactive fluorescent dye belonging to the rhodamine family. Rhodamine dyes are known for their high molar absorptivities, excellent fluorescence quantum yields, and good photostability. The maleimide functional group allows for the specific covalent attachment of the 5-ROX fluorophore to the sulfhydryl groups of cysteine residues in proteins and peptides, forming a stable thioether bond. This specificity is crucial for selectively labeling proteins at defined sites. The 5-ROX fluorophore is a bright, red-orange emitting dye, making it suitable for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[] It is important to note that 5-ROX is often available as a mixture of 5- and 6-isomers, which have nearly identical spectral properties but may be separable by chromatography. For applications requiring high homogeneity, single-isomer preparations are recommended.[2][3]

Spectral Properties of 5-ROX Maleimide

The key spectral characteristics of 5-ROX maleimide are its excitation and emission maxima, molar extinction coefficient, and fluorescence quantum yield. These properties can be influenced by the solvent environment. The data presented below is a summary of typical values obtained in common solvents.

PropertyValueSolvent
Excitation Maximum (λex) ~568 - 570 nmMethanol, DMSO, or DMF
Emission Maximum (λem) ~591 - 595 nmMethanol, DMSO, or DMF
Molar Extinction Coefficient (ε) ~80,000 - 93,000 M⁻¹cm⁻¹Methanol
Fluorescence Quantum Yield (Φ) ~0.94 - 1.00Aqueous Buffer

Note: The exact spectral characteristics can vary slightly depending on the specific isomer (5-ROX or 6-ROX), the solvent, and the conjugation state (i.e., free dye versus protein-conjugated dye). It is always recommended to perform spectral characterization under the specific experimental conditions.

Experimental Protocols

Determining the Excitation and Emission Spectra of 5-ROX Maleimide

This protocol outlines the general procedure for measuring the fluorescence spectra of 5-ROX maleimide using a spectrofluorometer.

Materials:

  • 5-ROX maleimide

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for stock solution

  • Spectroscopy-grade solvent for dilution (e.g., methanol, ethanol, or a relevant aqueous buffer like PBS, pH 7.4)

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of 5-ROX maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 1-10 mM). Store this solution at -20°C, protected from light and moisture.

  • Prepare a Dilute Working Solution: Dilute the stock solution in the desired spectroscopic solvent to a final concentration that yields an absorbance between 0.01 and 0.1 at the excitation maximum in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

  • Acquire the Emission Spectrum:

    • Set the spectrofluorometer to the excitation wavelength maximum of 5-ROX maleimide (approximately 570 nm).

    • Scan the emission wavelengths from approximately 580 nm to 750 nm.

    • The peak of the resulting spectrum is the emission maximum (λem).

  • Acquire the Excitation Spectrum:

    • Set the spectrofluorometer to the emission wavelength maximum determined in the previous step (approximately 595 nm).

    • Scan the excitation wavelengths from approximately 450 nm to 590 nm.

    • The peak of this spectrum corresponds to the excitation maximum (λex).

  • Data Analysis: The excitation and emission maxima are determined from the peak wavelengths of the respective spectra. The fluorescence intensity can be quantified by integrating the area under the emission spectrum.

G cluster_prep Sample Preparation cluster_measure Spectral Measurement cluster_analysis Data Analysis stock Prepare 1-10 mM Stock in DMSO/DMF working Dilute to A < 0.1 in Spectroscopic Solvent stock->working Dilution emission Acquire Emission Spectrum (Excite at ~570 nm) working->emission excitation Acquire Excitation Spectrum (Detect at ~595 nm) emission->excitation results Determine λex and λem excitation->results

Caption: Workflow for determining the excitation and emission spectra of 5-ROX maleimide.

Protein Labeling with 5-ROX Maleimide

This protocol provides a general method for conjugating 5-ROX maleimide to a protein containing free cysteine residues.

Materials:

  • Protein to be labeled (in a suitable buffer, pH 7.0-7.5, e.g., PBS or HEPES)

  • 5-ROX maleimide stock solution (10 mM in DMSO or DMF)

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Purification resin (e.g., size-exclusion chromatography column like a PD-10 desalting column)

  • Reaction tubes

Procedure:

  • Prepare the Protein Solution: Dissolve the protein at a concentration of 1-10 mg/mL in a reaction buffer at pH 7.0-7.5. The buffer should be free of thiol-containing reagents. If necessary, degas the buffer to minimize oxidation of free thiols.

  • (Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before the labeling reaction.

  • Perform the Labeling Reaction: Add the 5-ROX maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically for each protein.

  • Incubate: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.

  • Determine the Degree of Labeling (DOL): The DOL, the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~570 nm).

G cluster_protein_prep Protein Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_sol Protein in Buffer (pH 7.0-7.5) reduce Optional: Reduce Disulfides (TCEP) protein_sol->reduce add_dye Add 5-ROX Maleimide (10-20x molar excess) reduce->add_dye incubate Incubate (2h RT or O/N 4°C) Protected from light add_dye->incubate purify Purify Conjugate (Size Exclusion) incubate->purify analyze Determine DOL (Absorbance) purify->analyze

Caption: General workflow for labeling a protein with 5-ROX maleimide.

Application in Signaling Pathway Analysis: FRET-Based Kinase Activity Assay

5-ROX maleimide can be used as a FRET acceptor in biosensors designed to monitor the activity of specific signaling proteins, such as kinases. In this example, a kinase activity reporter peptide is labeled with a FRET donor (e.g., a green fluorescent protein or another fluorophore) and 5-ROX maleimide as the FRET acceptor.

Signaling Pathway Logic:

  • Basal State: In the absence of kinase activity, the reporter peptide is in a conformation where the FRET donor and 5-ROX (acceptor) are in close proximity. Excitation of the donor leads to efficient FRET, resulting in a high 5-ROX emission signal and quenched donor emission.

  • Kinase Activation: Upon activation, the kinase phosphorylates a specific residue on the reporter peptide.

  • Conformational Change: This phosphorylation event induces a conformational change in the peptide, increasing the distance between the donor and 5-ROX acceptor.

  • FRET Signal Change: The increased distance reduces FRET efficiency. Consequently, donor emission increases, and 5-ROX emission decreases. The ratio of donor to acceptor emission can be used to quantify kinase activity.

G cluster_inactive Inactive Kinase State cluster_active Active Kinase State inactive_sensor Reporter Peptide (Donor + 5-ROX) high_fret High FRET inactive_sensor->high_fret Close Proximity kinase Kinase inactive_sensor->kinase active_sensor Phosphorylated Reporter low_fret Low FRET active_sensor->low_fret Increased Distance kinase->active_sensor Phosphorylation atp ATP atp->kinase

Caption: FRET-based biosensor mechanism for detecting kinase activity using a 5-ROX labeled peptide.

This technical guide provides a foundational understanding of the spectral properties and applications of 5-ROX maleimide. For specific research applications, optimization of the provided protocols is recommended to achieve the best results.

References

A Technical Guide to ROX Maleimide 5-Isomer: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and handling characteristics of ROX (Rhodamine Red-X) maleimide 5-isomer, a fluorescent dye widely utilized in bioconjugation and cellular analysis. This document outlines its solubility in common laboratory solvents, provides detailed experimental protocols for its use, and illustrates key chemical and procedural concepts through diagrams.

Core Properties of ROX Maleimide 5-Isomer

ROX maleimide 5-isomer is a thiol-reactive fluorescent probe belonging to the rhodamine family of dyes. Its maleimide functional group specifically reacts with sulfhydryl groups, most commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. This targeted reactivity makes it an invaluable tool for labeling biomolecules for subsequent detection and analysis in various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.

Solubility Profile

The solubility of ROX maleimide 5-isomer is a critical factor for its effective use in labeling protocols. While precise quantitative solubility can vary slightly between batches and manufacturers, the following table summarizes the available qualitative and quantitative solubility data for ROX maleimide 5-isomer and related rhodamine compounds.

CompoundSolventSolubilityCitation(s)
ROX maleimide, 5-isomer DMSO, DMF Good solubility [1]
5(6)-ROXDMSO20 mg/mL[2]
Rhodamine 123 (chloride)Ethanol, DMSO, DMF~10 mg/mL[3]
Rhodamine BDMSO96 mg/mL[4]
Rhodamine BWater8-15 g/L[5][6]
Rhodamine BEthanol15 g/L[5][6]

It is important to note that for bioconjugation reactions, stock solutions of ROX maleimide 5-isomer are typically prepared in anhydrous DMSO or DMF at concentrations ranging from 1 to 20 mM.

Experimental Protocols

Protocol for Protein Labeling with ROX Maleimide 5-Isomer

This protocol outlines a general procedure for the covalent labeling of proteins with ROX maleimide 5-isomer. Optimization may be required for specific proteins and applications.

Materials:

  • ROX maleimide 5-isomer

  • Protein of interest containing free sulfhydryl groups

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at pH 6.5-7.5. The buffer should be free of any thiol-containing compounds.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or gel filtration prior to adding the maleimide dye.

    • To prevent re-oxidation of thiols, it is recommended to degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dye Preparation:

    • Prepare a stock solution of ROX maleimide 5-isomer in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the ROX maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by gel filtration, dialysis, or another suitable chromatographic technique.

General Protocol for Determining the Solubility of ROX Maleimide 5-Isomer

This protocol describes a method to determine the solubility of ROX maleimide 5-isomer in a given solvent.

Method 1: Saturated Solution Preparation

  • Add a small, accurately weighed amount of ROX maleimide 5-isomer to a known volume of the desired solvent in a vial.

  • Agitate the mixture (e.g., using a vortex or shaker) at a constant temperature until no more solid dissolves and equilibrium is reached. The presence of undissolved solid is crucial.[7][8]

  • Carefully separate the saturated solution from the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dye in the saturated solution using one of the following methods.

Method 2: Gravimetric Analysis

  • Accurately weigh an empty, dry container.

  • Transfer a known volume of the clear saturated solution to the container.

  • Evaporate the solvent completely under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the dye.

  • Weigh the container with the dried dye residue.

  • Calculate the mass of the dissolved dye and determine the solubility in g/L or mg/mL.

Method 3: Spectrophotometric Analysis

  • Prepare a series of standard solutions of ROX maleimide 5-isomer of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for ROX, which is approximately 570 nm.[1]

  • Create a calibration curve by plotting absorbance versus concentration.

  • Dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted solution and use the calibration curve to determine its concentration.

  • Calculate the original concentration of the saturated solution, which represents the solubility.[9][10]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein Solution (pH 6.5-7.5) Reduce Disulfide Bond Reduction (optional, with TCEP) Protein->Reduce If needed Conjugate Conjugation (RT, 2h or 4°C, overnight) Protein->Conjugate Reduce->Conjugate Dye ROX Maleimide Stock Solution (DMSO/DMF) Dye->Conjugate Purify Purification (Gel Filtration/Dialysis) Conjugate->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Bioconjugation workflow for labeling proteins with ROX maleimide.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Thiol Protein-SH (Thiol Group on Cysteine) Thioether ROX-Protein Conjugate (Stable Thioether Bond) Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide ROX-Maleimide Maleimide->Thioether

Chemical reaction of a thiol group with a maleimide.

References

A Technical Guide to ROX Maleimide 5-Isomer for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fluorescent labeling reagents is critical for generating robust and reproducible data. This in-depth guide focuses on ROX (Rhodamine X) maleimide 5-isomer, a widely used thiol-reactive fluorescent dye for labeling proteins and other biomolecules.

Core Concepts and Properties

ROX maleimide 5-isomer is a derivative of the bright rhodamine X fluorophore.[1][2] The maleimide group exhibits high selectivity for the thiol groups of cysteine residues within proteins, forming a stable thioether bond.[1][3][4] This specific reactivity allows for targeted labeling of proteins at cysteine sites, which can be naturally occurring or genetically engineered into the protein structure.

It is important to note that ROX, like other rhodamine dyes, exists as two isomers: 5-ROX and 6-ROX.[2][5] While their spectral properties are nearly identical, using a single, pure isomer like the 5-isomer is crucial for applications requiring high-resolution separation, such as HPLC or electrophoresis, as it prevents the formation of doublet peaks of the labeled product.[2][5]

Physicochemical and Spectral Properties

A summary of the key quantitative data for ROX maleimide 5-isomer is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular FormulaC39H36N4O6[6]
Molecular Weight656.73 g/mol [6]
Excitation Maximum (λex)570 nm[3][6]
Emission Maximum (λem)591 nm[3][6]
Molar Extinction Coefficient (ε)93,000 L·mol⁻¹·cm⁻¹[3][6]
Fluorescence Quantum Yield1.00[6]
Recommended SolventDMSO or DMF[1][3][7]
Storage Conditions-20°C in the dark, desiccated[2][7][8]

Experimental Protocols

Achieving successful and efficient protein labeling with ROX maleimide 5-isomer requires careful attention to the experimental protocol. The following sections provide a detailed methodology for labeling, purification, and characterization.

Protein Preparation and Disulfide Reduction

A critical first step is the preparation of the protein to ensure the availability of free thiol groups for labeling. Disulfide bonds, which can form between cysteine residues and prevent reaction with the maleimide, must be reduced.

Workflow for Protein Preparation

G Protein Preparation Workflow cluster_0 Preparation A Dissolve protein in degassed buffer (pH 7.0-7.5) B Add reducing agent (e.g., TCEP) A->B 10-100x molar excess C Incubate for 20-30 minutes at RT B->C

Caption: Workflow for preparing a protein for labeling by reducing disulfide bonds.

Detailed Protocol:

  • Protein Solution Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH between 7.0 and 7.5.[1][4][8] Suitable buffers include PBS, Tris, or HEPES, ensuring they do not contain any thiol-containing compounds.[1][4] A typical protein concentration is between 1-10 mg/mL.[1][4] Degassing the buffer by vacuum or by bubbling an inert gas like nitrogen or argon is recommended to prevent re-oxidation of thiols.[1][4][8]

  • Disulfide Bond Reduction: To reduce any existing disulfide bonds, add a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it is stable and does not need to be removed before labeling.[1][4][8] A 10 to 100-fold molar excess of TCEP over the protein is typically used.[1][4] If dithiothreitol (DTT) is used, it must be removed by dialysis or gel filtration before adding the maleimide dye, as it will compete for the labeling reaction.[8]

  • Incubation: Incubate the protein-reducing agent mixture for 20-30 minutes at room temperature.[1][4] If DTT was used and removed, it is advisable to perform the subsequent labeling reaction under an inert atmosphere (nitrogen or argon) to prevent re-formation of disulfide bonds.[8]

Labeling Reaction

Once the protein's thiol groups are accessible, the labeling reaction with ROX maleimide 5-isomer can proceed.

Workflow for Labeling Reaction

G Protein Labeling Workflow cluster_1 Labeling D Prepare ROX maleimide stock solution (1-20 mM in DMSO or DMF) E Add dye solution to protein solution (10-20x molar excess) D->E F Incubate (2h at RT or overnight at 4°C) E->F Protect from light

Caption: Workflow for the conjugation of ROX maleimide to a prepared protein.

Detailed Protocol:

  • Dye Preparation: Prepare a stock solution of ROX maleimide 5-isomer in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of 1-20 mM.[1][8]

  • Conjugation: Add the ROX maleimide stock solution to the prepared protein solution. A 10 to 20-fold molar excess of the dye over the protein is generally recommended to ensure efficient labeling.[8][9] It is best to add the dye solution dropwise while gently stirring the protein solution to avoid precipitation.[8]

  • Incubation: The reaction mixture should be incubated to allow the conjugation to proceed. This can be done for 2 hours at room temperature or overnight at 4°C.[9] It is crucial to protect the reaction mixture from light to prevent photobleaching of the fluorescent dye.[8]

Purification of the Labeled Protein

After the incubation period, it is necessary to remove the unreacted dye from the labeled protein.

Workflow for Purification

G Purification Workflow cluster_2 Purification G Stop the reaction (optional) H Purify the conjugate G->H e.g., add free thiol I Store the labeled protein H->I Gel filtration, dialysis, or HPLC

Caption: Workflow for purifying the ROX-labeled protein from unreacted dye.

Detailed Protocol:

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to quench any unreacted maleimide.

  • Purification: The labeled protein conjugate can be separated from the free dye using methods such as gel filtration (e.g., a desalting column), dialysis, or high-performance liquid chromatography (HPLC).[1][4] The choice of method will depend on the protein and the downstream application.

  • Storage: The purified, labeled protein should be stored under appropriate conditions, typically at -20°C or -80°C, and protected from light.[8]

Characterization of Labeled Proteins

To ensure the quality of the labeling, it is important to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Calculation of Degree of Labeling (DOL):

The DOL can be calculated using the following formula, based on the absorbance of the protein and the dye:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max is the absorbance of the conjugate at the excitation maximum of ROX (570 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of ROX at 570 nm (93,000 L·mol⁻¹·cm⁻¹).[6]

  • CF is the correction factor for the dye's absorbance at 280 nm (for ROX, this is 0.49).[6]

Stability of the Thioether Bond

While the thioether bond formed between the maleimide and the thiol is generally stable, it can be susceptible to a retro-Michael reaction, leading to the dissociation of the dye from the protein.[10][11] This is particularly relevant for in vivo applications where the conjugate is exposed to high concentrations of endogenous thiols like glutathione.[11] Recent research has focused on developing strategies to improve the stability of maleimide-thiol conjugates, such as through the formation of a thiazine structure when labeling an N-terminal cysteine or through hydrolysis of the succinimide ring.[10][12] For long-term in vivo studies, considering these stability aspects is crucial.

Conclusion

ROX maleimide 5-isomer is a valuable tool for the fluorescent labeling of proteins, enabling a wide range of applications in biological research and drug development. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve efficient and specific labeling, leading to high-quality, reproducible results. Careful consideration of the stability of the resulting conjugate is also essential for the successful design of experiments, particularly those involving in vivo environments.

References

The Principle of Thiol-Reactive Fluorescent Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with thiol-reactive fluorescent dyes. These powerful tools are indispensable for elucidating protein structure and function, monitoring cellular processes, and advancing drug discovery efforts. By selectively targeting cysteine residues, thiol-reactive dyes offer a precise method for introducing fluorescent labels into biological systems.

Core Principles of Thiol-Reactive Fluorescent Dyes

The specific labeling of biomolecules with fluorescent probes is a cornerstone of modern biological research. Thiol-reactive dyes are a class of fluorescent molecules engineered to covalently bind to the sulfhydryl (or thiol) group (-SH) of cysteine residues within proteins and other biomolecules.[1] The relatively low abundance of cysteine compared to other amino acids, such as lysine, allows for more specific and targeted labeling.[1] This specificity is crucial for a wide range of applications, from studying protein conformation to tracking molecular interactions within living cells.

The reactivity of these dyes is centered around electrophilic functional groups that readily undergo nucleophilic attack by the thiolate anion (R-S⁻), which is the more reactive form of the thiol group. The most common thiol-reactive moieties are maleimides, haloacetamides (such as iodoacetamides), and reagents that participate in thiol-disulfide exchange reactions.

Maleimide-Based Dyes

Maleimides are the most widely used class of thiol-reactive fluorescent dyes. They react with thiols via a Michael addition reaction to form a stable thioether bond.[2] This reaction is highly specific for thiols at neutral or slightly acidic pH (6.5-7.5), minimizing off-target reactions with other nucleophilic groups like amines (lysine residues) or hydroxyls.[3][4]

Figure 1. Reaction of a maleimide dye with a protein thiol group.

Haloacetamide-Based Dyes

Haloacetamides, particularly iodoacetamides, are another prominent class of thiol-reactive probes. They react with thiols through a nucleophilic substitution reaction, forming a stable thioether bond and releasing a halide ion. While highly effective, iodoacetamides can exhibit some reactivity towards other amino acid residues, such as histidine and methionine, especially at higher pH values.

Figure 2. Reaction of an iodoacetamide dye with a protein thiol group.

Thiol-Disulfide Exchange

This method involves the reaction of a fluorescent probe containing a disulfide bond with a free thiol on a biomolecule. The reaction results in the formation of a new disulfide bond between the biomolecule and the fluorescent probe, releasing the original disulfide partner of the probe.[5] This chemistry is often employed in reversible labeling applications and for the detection of thiols in biological systems.[5]

Quantitative Data of Common Thiol-Reactive Dyes

The selection of a fluorescent dye depends on the specific application, the available excitation sources, and the desired emission properties. The following tables summarize the key spectral properties of a selection of commercially available thiol-reactive fluorescent dyes.

Table 1: Spectral Properties of Maleimide-Functionalized Dyes

DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 350 C₅ Maleimide 34644219,000-
Pacific Blue™ C₅ Maleimide 41045530,000-
BODIPY® FL N-(2-Aminoethyl)maleimide 50350992,0000.97
Fluorescein-5-Maleimide 49551783,0000.93
Rhodamine Red™ C₂ Maleimide 560580--
BODIPY® TMR C₅ Maleimide 542574-High
ROX maleimide, 5-isomer 57059193,000-
BDP 630/650 maleimide 62864297,0000.91

Data compiled from various sources.[5][6][7][8][9][10][11] Quantum yield can be solvent and environment dependent.

Table 2: Spectral Properties of Iodoacetamide and Other Thiol-Reactive Dyes

DyeReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
5-Iodoacetamidofluorescein (5-IAF) Iodoacetamide491518--
Eosin-5-iodoacetamide Iodoacetamide524545--
Bimane Iodoacetamide Iodoacetamide375456--
BODIPY® FL L-cystine Disulfide~490~510--

Data compiled from various sources.[9][10][12]

Experimental Protocols

The successful labeling of biomolecules with thiol-reactive dyes requires careful consideration of several experimental parameters, including pH, temperature, dye-to-protein ratio, and the presence of reducing agents.

General Protocol for Protein Labeling with Maleimide Dyes

This protocol provides a general workflow for labeling a purified protein with a maleimide-functionalized fluorescent dye.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis a Dissolve Protein in Thiol-Free Buffer (pH 7.0-7.5) b Optional: Reduce Disulfides with TCEP (30 min) a->b d Add Dye Solution to Protein (10-20 fold molar excess) b->d c Prepare Dye Stock Solution (e.g., in DMSO) c->d e Incubate (2h at RT or overnight at 4°C), protect from light d->e f Purify Conjugate (e.g., Gel Filtration, Dialysis) e->f g Determine Degree of Labeling (DOL) f->g

Figure 3. General workflow for protein labeling with a maleimide dye.

Methodology:

  • Protein Preparation: Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline (PBS), HEPES).[4] The protein concentration should typically be in the range of 1-10 mg/mL.[4]

  • Reduction of Disulfide Bonds (Optional): If the target cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30 minutes at room temperature. TCEP is generally preferred as it does not need to be removed before adding the maleimide dye. If dithiothreitol (DTT) is used, it must be removed by dialysis or gel filtration prior to adding the dye.

  • Dye Preparation: Prepare a stock solution of the maleimide dye (e.g., 10 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Labeling Reaction: Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification: Remove the unreacted dye from the labeled protein using gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[13]

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be calculated using the absorbance of the dye at its maximum absorption wavelength and the absorbance of the protein at 280 nm.[13] A correction factor for the dye's absorbance at 280 nm must be applied.

    Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length) Dye Concentration (M) = A_max / (ε_dye × path length) DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

    • CF is the correction factor for the dye's absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

Applications in Research and Drug Development

Thiol-reactive fluorescent dyes are employed in a vast array of applications, providing critical insights into biological processes at the molecular and cellular levels.

Monitoring Glutathione Levels

Glutathione (GSH) is a critical antioxidant in cells, and its levels are indicative of cellular redox status.[2] Specially designed thiol-reactive fluorescent probes can be used to monitor intracellular GSH concentrations in real-time.[2][14][15] Some probes are reversible, allowing for the dynamic tracking of GSH levels in response to stimuli.[2][3]

Detection of Protein S-Nitrosylation

S-nitrosylation is a post-translational modification where a nitric oxide (NO) group is added to a cysteine thiol. This modification plays a key role in cellular signaling. The "biotin switch" technique is a widely used method to detect S-nitrosylated proteins. This method involves blocking free thiols, selectively reducing the S-nitrosothiols to free thiols, and then labeling these newly formed thiols with a thiol-reactive probe, which can be a fluorescent dye.[16][17]

Biotin_Switch_Technique a Protein with Free Thiols and S-Nitrosothiols b Block Free Thiols (e.g., with MMTS) a->b c Selectively Reduce S-Nitrosothiols to Thiols (with Ascorbate) b->c d Label Newly Formed Thiols with Thiol-Reactive Fluorescent Dye c->d e Detection and Quantification (e.g., Fluorescence Gel Imaging, MS) d->e

Figure 4. Workflow of the biotin switch technique for detecting S-nitrosylation.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for measuring the distance between two fluorescent molecules.[18][19][20] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[20][21] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to small changes in proximity (typically within 1-10 nm).[20] Thiol-reactive dyes are frequently used to label specific sites on proteins with donor and acceptor fluorophores to study protein-protein interactions, conformational changes, and enzymatic activity.[18]

FRET_Principle cluster_fret Fluorescence Resonance Energy Transfer (FRET) Donor Donor Acceptor Acceptor Donor->Acceptor Energy Transfer (1-10 nm) Donor_Emission Donor Emission Donor->Donor_Emission No FRET Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission FRET Excitation Excitation Light Excitation->Donor

References

A Technical Guide to ROX Maleimide 5-Isomer for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye ROX (Rhodamine X) maleimide 5-isomer, with a specific focus on its application in single-molecule imaging. This document details the dye's properties, provides explicit experimental protocols for its use, and illustrates its application in studying signaling pathways.

Introduction to ROX Maleimide 5-Isomer

ROX maleimide 5-isomer is a bright, thiol-reactive fluorescent dye belonging to the rhodamine family. Its excellent photophysical properties make it a valuable tool for various bioconjugation and fluorescence imaging applications, particularly in the field of single-molecule spectroscopy. The maleimide group enables specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins, allowing for precise attachment of the fluorophore to a target biomolecule. This specificity is crucial for single-molecule studies where the exact location and stoichiometry of the dye are critical for data interpretation. Rhodamine dyes, in general, are known for their high fluorescence quantum yields and photostability, which are essential for detecting the faint signals from individual molecules.

Physicochemical and Spectroscopic Properties

The properties of ROX maleimide 5-isomer make it well-suited for single-molecule imaging, especially in Förster Resonance Energy Transfer (FRET) experiments where it can serve as an acceptor dye. A summary of its key quantitative properties is provided in the table below.

PropertyValueReference
Molecular Formula C₃₉H₃₆N₄O₆[1][2]
Molecular Weight 656.73 g/mol [1]
Excitation Maximum (λ_ex) 570 nm[1][2]
Emission Maximum (λ_em) 591 nm[1][2]
Molar Extinction Coefficient (ε) 93,000 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φ) 1.00[1]
Solubility Good in DMSO, DMF[1]
Reactive Group Maleimide[1][2]
Reactivity Thiol groups (e.g., cysteine)[1]

Experimental Protocols

Protein Labeling with ROX Maleimide 5-Isomer

This protocol outlines the steps for labeling a protein containing accessible cysteine residues with ROX maleimide 5-isomer.

Materials:

  • Protein of interest with accessible cysteine residue(s)

  • ROX maleimide 5-isomer

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed labeling buffer (e.g., 100 mM sodium phosphate, 50 mM NaCl, 1 mM EDTA, pH 7.0-7.5)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed labeling buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to free thiols for labeling, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye, as it also contains a thiol group.

  • Dye Preparation:

    • Prepare a stock solution of ROX maleimide 5-isomer in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the ROX maleimide 5-isomer stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and temperature may need to be determined empirically for each specific protein.

  • Quenching the Reaction:

    • Add a quenching reagent, such as L-cysteine or β-mercaptoethanol, to a final concentration of 10-fold molar excess over the dye to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a suitable chromatography method, such as size-exclusion or ion-exchange chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 570 nm (for ROX). The DOL can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A_280 - A_max × CF_280) × ε_dye] where A_max is the absorbance at 570 nm, A_280 is the absorbance at 280 nm, ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, respectively, and CF_280 is the correction factor for the dye's absorbance at 280 nm (CF280 = 0.49 for ROX).[1]

Single-Molecule FRET Imaging Workflow

This workflow describes the general steps for a single-molecule FRET experiment to study protein-protein interactions, for instance, within a signaling cascade, using a ROX-labeled protein as the acceptor.

G cluster_prep Sample Preparation cluster_immobilization Surface Immobilization cluster_imaging Data Acquisition cluster_analysis Data Analysis A Label Donor Protein (e.g., with Cy3-maleimide) B Label Acceptor Protein (with ROX maleimide 5-isomer) C Purify Labeled Proteins B->C D Prepare Microscope Slide (e.g., PEG-biotin coating) C->D E Immobilize Donor-Labeled Protein (via Streptavidin-Biotin) D->E F Introduce Acceptor-Labeled Protein to Immobilized Donor E->F G Total Internal Reflection Fluorescence (TIRF) Microscopy F->G H Record Donor and Acceptor Emission Intensities G->H I Identify Single-Molecule Events H->I J Calculate FRET Efficiency (E = I_A / (I_D + I_A)) I->J K Generate FRET Histograms and Time Traces J->K L Kinetic Analysis of Conformational Changes K->L

A generalized workflow for a single-molecule FRET experiment.

Application in Studying Signaling Pathways: The MAPK Cascade

Single-molecule FRET is a powerful technique to dissect the conformational changes and protein-protein interactions that govern signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a central role in cell proliferation, differentiation, and survival, is an excellent example of a system that can be studied using this approach.

The core of the MAPK cascade involves a series of protein kinases that sequentially phosphorylate and activate one another: a MAP kinase kinase kinase (MAPKKK, e.g., Raf), a MAP kinase kinase (MAPKK, e.g., MEK), and a MAP kinase (MAPK, e.g., ERK). The interaction between MEK and ERK is a critical step in this pathway.

By labeling MEK with a donor fluorophore and ERK with an acceptor fluorophore like ROX maleimide 5-isomer, the binding and dissociation of this complex can be observed at the single-molecule level. This allows for the real-time monitoring of the kinase-substrate interaction and how it is modulated by upstream signals or potential drug candidates.

G cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) (Donor Labeled) Raf->MEK ERK ERK (MAPK) (Acceptor Labeled) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (e.g., Proliferation) GeneExpression->CellularResponse

References

Applications of Rhodamine Dyes in Biotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine dyes are a class of xanthene-based fluorophores that have become indispensable tools in biotechnology and life sciences research. Characterized by their high fluorescence quantum yields, excellent photostability, and tunable spectral properties, rhodamines are extensively used as fluorescent labels for visualizing and tracking biomolecules. Their applications span a wide range of techniques, including fluorescence microscopy, flow cytometry, and the development of sophisticated biosensors. This guide provides a comprehensive overview of the core applications of rhodamine dyes in biotechnology, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Applications of Rhodamine Dyes

Rhodamine derivatives are versatile and can be chemically modified to suit a multitude of applications. Their robust fluorescence and resistance to photobleaching make them ideal for demanding imaging experiments.

Fluorescence Microscopy

One of the most prominent applications of rhodamine dyes is in fluorescence microscopy, where they serve as bright and stable labels to visualize cellular structures and dynamic processes. When conjugated to biomolecules like antibodies or peptides, rhodamines enable the specific targeting and imaging of proteins, organelles, and other cellular components. Newer derivatives have even been developed for super-resolution microscopy techniques like STED, allowing for imaging beyond the diffraction limit of light.

Flow Cytometry

In flow cytometry, rhodamine-conjugated antibodies are used to label specific cell surface or intracellular markers, allowing for the high-throughput analysis and sorting of cell populations. The bright fluorescence of rhodamine dyes ensures a high signal-to-noise ratio, which is crucial for distinguishing between different cell types in a heterogeneous sample.

Biosensors

Rhodamine-based probes have been engineered to act as "turn-on" fluorescent sensors for various analytes, including metal ions and reactive oxygen species. These sensors are designed to be non-fluorescent in their basal state and exhibit a dramatic increase in fluorescence upon binding to their target. This mechanism is often based on the reversible opening of a non-fluorescent spirolactam ring to a highly fluorescent, open-ring form.

Drug Delivery

The fluorescent properties of rhodamines are also exploited in drug delivery research. By attaching a rhodamine dye to a drug molecule or a nanoparticle carrier, researchers can track its uptake, distribution, and release within cells and tissues in real-time.

Data Presentation: Photophysical Properties of Common Rhodamine Dyes

The selection of a suitable rhodamine dye for a specific application depends on its photophysical properties. The following table summarizes key quantitative data for some of the most commonly used rhodamine derivatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Rhodamine B~543-555~565-580~106,000~0.50-0.70
Rhodamine 6G~525-530~547-555~116,000~0.95
Rhodamine 123~505-507~529-534~85,200~0.90[1]
TRITC~550-557~573-576Not specifiedNot specified
Texas Red~589-596~610-615~85,000[2]~0.93[3]

Experimental Protocols

Protocol 1: Conjugation of Rhodamine Dyes to Antibodies using NHS-Ester Chemistry

This protocol describes the labeling of primary amines (e.g., on lysine residues) of an antibody with an N-hydroxysuccinimide (NHS)-ester functionalized rhodamine dye.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • NHS-Rhodamine (e.g., TRITC, Texas Red-X NHS-Ester)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the conjugation buffer.

  • Rhodamine-NHS Ester Preparation:

    • Immediately before use, dissolve the NHS-Rhodamine in DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved NHS-Rhodamine to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-Rhodamine.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and quenching solution components using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the purified antibody-rhodamine conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the rhodamine dye.

Protocol 2: Staining Mitochondria in Live Cells with Rhodamine 123

Rhodamine 123 is a cationic dye that accumulates in mitochondria due to the mitochondrial membrane potential.

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging vessel.

  • Preparation of Staining Solution:

    • Dilute the Rhodamine 123 stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the cell type.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the Rhodamine 123 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove the unbound dye.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filters for Rhodamine 123 (Excitation: ~505 nm, Emission: ~534 nm).

Protocol 3: General Protocol for Metal Ion Detection using a Rhodamine-Based "Turn-On" Sensor

This protocol provides a general framework for using a rhodamine-based "turn-on" probe for the detection of a specific metal ion in an aqueous sample.

Materials:

  • Rhodamine-based "turn-on" sensor for the metal ion of interest

  • Aqueous buffer solution (e.g., HEPES, Tris-HCl) at a suitable pH

  • Sample containing the suspected metal ion

  • Stock solutions of various metal ions for selectivity testing

  • Fluorometer or fluorescence plate reader

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of the rhodamine-based sensor in a suitable solvent (e.g., DMSO, acetonitrile).

    • Dilute the stock solution in the aqueous buffer to the desired working concentration.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence of the probe solution in the absence of any metal ions.

    • Add the sample containing the suspected metal ion to the probe solution and mix well.

    • Incubate for a sufficient time for the reaction to complete (this will depend on the specific probe).

    • Measure the fluorescence intensity at the emission maximum of the open-ring form of the rhodamine dye. A significant increase in fluorescence indicates the presence of the target metal ion.

  • Selectivity Testing (Optional but Recommended):

    • To confirm the selectivity of the probe, add solutions of other potentially interfering metal ions to the probe solution and measure the fluorescence response. A selective probe will only show a significant fluorescence increase in the presence of the target metal ion.

  • Quantification (Optional):

    • To quantify the concentration of the metal ion, create a calibration curve by measuring the fluorescence intensity of the probe in the presence of known concentrations of the target metal ion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows involving rhodamine dyes.

G cluster_0 Spirolactam Ring-Opening Mechanism Probe_Off Non-Fluorescent (Spirolactam Form) Probe_On Highly Fluorescent (Open Amide Form) Probe_Off->Probe_On Binding Analyte Metal Ion (e.g., Cu2+) Analyte->Probe_Off

Caption: "Turn-on" fluorescence mechanism of a rhodamine-based probe.

G cluster_1 Antibody Conjugation Workflow Start Start: Antibody in Amine-Free Buffer Prep_Dye Prepare NHS-Ester Rhodamine in DMSO Start->Prep_Dye Reaction Mix Antibody and Dye (1-2h, RT, dark) Start->Reaction Prep_Dye->Reaction Quench Add Quenching Buffer (e.g., Tris) Reaction->Quench Purify Purify via Size-Exclusion Chromatography Quench->Purify Characterize Characterize Conjugate (DOL) Purify->Characterize End End: Purified Labeled Antibody Characterize->End

Caption: Workflow for rhodamine-antibody conjugation.

G cluster_2 Live-Cell Imaging Workflow Start Start: Live Cells in Culture Prepare_Probe Prepare Rhodamine Probe Solution Start->Prepare_Probe Incubate Incubate Cells with Probe (e.g., 37°C) Start->Incubate Prepare_Probe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Acquire Images with Fluorescence Microscope Wash->Image Analyze Analyze Images Image->Analyze End End: Data Analysis and Interpretation Analyze->End

Caption: General workflow for live-cell imaging with rhodamine dyes.

References

Methodological & Application

Application Notes: ROX Maleimide 5-Isomer for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ROX (Rhodamine Red™-X) maleimide, 5-isomer, is a thiol-reactive fluorescent dye widely used for the covalent labeling of proteins, peptides, and other biomolecules containing free sulfhydryl groups.[1][2] The maleimide moiety specifically reacts with the thiol group of cysteine residues to form a stable thioether bond, enabling the attachment of the fluorescent ROX label.[1][3][4] This process is valuable for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.[5] The labeling reaction is most efficient at a neutral pH range of 7.0-7.5, which minimizes reactions with other nucleophilic groups like amines.[3][6][7][8]

Principle of Reaction

The core of the labeling protocol is the reaction between the electrophilic maleimide group of the ROX dye and the nucleophilic thiol group (-SH) of a cysteine residue on the target protein. This reaction results in the formation of a stable, covalent thioether linkage. To ensure the availability of free thiol groups, it is often necessary to reduce existing disulfide bonds within the protein using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][3][7] TCEP is often preferred over DTT (dithiothreitol) as excess TCEP does not need to be removed prior to the labeling reaction.[7]

Experimental Protocols

This section provides a detailed protocol for the fluorescent labeling of a target protein with ROX maleimide 5-isomer.

1. Materials and Reagents

  • ROX Maleimide 5-Isomer

  • Protein of interest (containing at least one cysteine residue)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (10-100 mM, pH 7.0-7.5)[3][6][7]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • Purification column (e.g., gel filtration, desalting column)

  • Spectrophotometer

2. Reagent Preparation

  • Protein Solution:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL (typically 50-100 µM).[1][3][9]

    • Degas the buffer by applying a vacuum or by bubbling an inert gas (e.g., nitrogen, argon) through the solution to prevent re-oxidation of thiols.[1][3]

  • ROX Maleimide Stock Solution:

    • Allow the vial of ROX maleimide to equilibrate to room temperature before opening.

    • Prepare a 10-20 mM stock solution by dissolving the ROX maleimide in anhydrous DMSO or DMF.[6][7][10]

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh. Unused portions can be stored at -20°C for up to one month, protected from light and moisture.[6][7]

3. (Optional) Reduction of Disulfide Bonds

If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary to make them available for labeling.[1][3]

  • To the protein solution, add TCEP to a final concentration that is in 10-100 fold molar excess to the protein.[3][7]

  • Incubate the mixture for 20-30 minutes at room temperature.[7][9]

4. Labeling Reaction

  • While gently stirring or vortexing the protein solution, add the ROX maleimide stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[6][7] This ratio may need to be optimized for each specific protein.[7]

  • Protect the reaction mixture from light to prevent photobleaching of the dye.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.[6][7]

5. Purification of the Labeled Protein

After the incubation period, it is crucial to remove any unreacted ROX maleimide from the labeled protein.

  • Several methods can be used for purification, including gel filtration, dialysis, HPLC, or FPLC.[1][3][6] Gel filtration using a desalting column is a common and effective method.[7]

  • Select a purification method appropriate for the size of your protein and the properties of the dye.

6. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the ROX dye (approximately 575 nm).

  • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

7. Storage of the Labeled Protein

For optimal results, use the purified conjugate immediately. If storage is necessary, it can be kept at 2-8°C in the dark for up to one week.[6] For long-term storage, add a stabilizing agent like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C for up to a year.[6]

Quantitative Data Summary

ParameterRecommended Value
Protein Concentration 1-10 mg/mL (50-100 µM)[1][3][9]
Reaction Buffer pH 7.0 - 7.5[3][6][7]
ROX Maleimide Stock 10-20 mM in DMSO or DMF[6][7][10]
Dye:Protein Molar Ratio 10:1 to 20:1[6][7]
(Optional) TCEP Molar Excess 10-100 fold[3][7]
Reduction Incubation 20-30 minutes at room temperature[7][9]
Labeling Incubation 2 hours at room temperature or overnight at 4°C[6][7]

Visualizations

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Protein Solution (1-10 mg/mL in pH 7-7.5 Buffer) Reduction Optional: Disulfide Reduction (Add TCEP, 20-30 min) Protein->Reduction If needed Labeling Labeling Reaction (Add Dye, 2h RT or O/N 4°C) Protein->Labeling Dye ROX Maleimide (10-20 mM in DMSO/DMF) Dye->Labeling Reduction->Labeling Purification Purification (e.g., Gel Filtration) Labeling->Purification Analysis Analysis (Determine DOL) Purification->Analysis Storage Storage (-20°C or 4°C) Analysis->Storage

Caption: Experimental workflow for protein labeling with ROX maleimide.

ThiolMaleimideReaction cluster_product Product Protein Protein-SH (Cysteine Thiol) Labeled_Protein Protein-S-Maleimide-ROX (Stable Thioether Bond) Protein->Labeled_Protein pH 7.0-7.5 ROX_Maleimide ROX-Maleimide ROX_Maleimide->Labeled_Protein

References

Application Notes: Step-by-Step Guide to Labeling Antibodies with 5-ROX Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed, step-by-step guide for the covalent labeling of antibodies with 5-ROX maleimide. 5-Carboxy-X-rhodamine (5-ROX) is a bright, photostable orange-red fluorophore ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays.[1] The maleimide functional group specifically reacts with free sulfhydryl (thiol) groups to form a stable thioether bond, allowing for targeted conjugation to cysteine residues within an antibody.[2] This protocol covers antibody preparation, the labeling reaction, purification of the conjugate, and determination of the degree of labeling.

Reaction Chemistry

The labeling reaction is based on the nucleophilic addition of a thiol group from a cysteine residue in the antibody to the carbon-carbon double bond of the maleimide ring of 5-ROX. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[] Above pH 7.5, reactivity towards primary amines can increase.[]

Experimental Protocols

Materials and Reagents
  • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

  • 5-ROX maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) with 5-10 mM EDTA, pH 7.2-7.5, degassed

  • (Optional) Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification Column: Sephadex® G-50 or equivalent size-exclusion chromatography column

  • Spectrophotometer

  • Microcentrifuge tubes

Step 1: Antibody Preparation
  • Antibody Purity and Concentration: For optimal labeling, the antibody should be purified (>90% purity) at a concentration of 1-10 mg/mL.[4][5] The presence of stabilizing proteins like BSA or gelatin, or buffers containing primary amines (e.g., Tris) or sodium azide can interfere with the labeling reaction and should be removed by dialysis or buffer exchange into the Reaction Buffer.[5]

  • (Optional) Reduction of Disulfide Bonds: Most antibodies do not have readily available free thiols. To expose thiol groups for labeling, the disulfide bonds in the hinge region of the antibody can be selectively reduced.

    • Prepare a fresh solution of DTT or TCEP in degassed Reaction Buffer.

    • Add a 10- to 20-fold molar excess of the reducing agent to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Immediately before proceeding to the labeling step, remove the excess reducing agent using a desalting column.

Step 2: 5-ROX Maleimide Solution Preparation
  • Allow the vial of 5-ROX maleimide to equilibrate to room temperature before opening to prevent moisture condensation.[]

  • Prepare a 10 mM stock solution of 5-ROX maleimide in anhydrous DMF or DMSO. For example, dissolve 0.66 mg of 5-ROX maleimide (MW: ~657 g/mol ) in 100 µL of DMSO.

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and protected from light.

Step 3: Antibody Labeling Reaction
  • Slowly add the 5-ROX maleimide stock solution to the prepared antibody solution while gently vortexing. A 10- to 20-fold molar excess of the dye to the antibody is a good starting point for optimization.

  • Protect the reaction mixture from light by wrapping the tube in aluminum foil.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

Step 4: Purification of the Labeled Antibody
  • Prepare a size-exclusion chromatography column (e.g., Sephadex® G-50) according to the manufacturer's instructions, equilibrating the column with PBS. The column bed volume should be at least 10 times the volume of the reaction mixture.

  • Carefully apply the reaction mixture to the top of the column.

  • Elute the labeled antibody with PBS. The first colored fraction to elute will be the antibody-dye conjugate, as it is larger and will pass through the column more quickly. The smaller, unreacted dye molecules will elute later.

  • Collect the fractions containing the labeled antibody.

Step 5: Characterization of the Labeled Antibody
  • Measure Absorbance: Dilute a small amount of the purified labeled antibody in PBS and measure the absorbance at 280 nm (A280) and at the absorbance maximum of 5-ROX, which is approximately 570 nm (A570), using a spectrophotometer.[6]

  • Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for antibodies is typically between 2 and 10.[7]

    • Protein Concentration (M):

      • Corrected A280 (A280corr) = A280 - (A570 x Correction Factor)

      • The correction factor for 5-ROX at 280 nm is approximately 0.49.[8]

      • Protein Concentration (M) = A280corr / (Molar Extinction Coefficient of Antibody x Path Length)

      • The molar extinction coefficient of a typical IgG is ~210,000 M⁻¹cm⁻¹.

    • Dye Concentration (M):

      • Dye Concentration (M) = A570 / (Molar Extinction Coefficient of 5-ROX x Path Length)

      • The molar extinction coefficient of 5-ROX is approximately 93,000 M⁻¹cm⁻¹.[6][8]

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Step 6: Storage of the Labeled Antibody

Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.[] The addition of a stabilizing agent like bovine serum albumin (BSA) at 5-10 mg/mL and a preservative such as 0.01-0.03% sodium azide can also be considered.[9]

Data Presentation

ParameterValueReference
5-ROX Excitation Maximum~570 nm[6]
5-ROX Emission Maximum~591 nm[6]
5-ROX Molar Extinction Coefficient~93,000 M⁻¹cm⁻¹[6][8]
5-ROX Correction Factor at 280 nm~0.49[8]
Recommended pH for Labeling6.5 - 7.5[]
Recommended Dye:Antibody Molar Ratio10:1 to 20:1
Optimal Degree of Labeling (DOL)2 - 10[7]
IgG Molar Extinction Coefficient~210,000 M⁻¹cm⁻¹

Mandatory Visualization

AntibodyLabelingWorkflow Start Start: Purified Antibody Reduction Optional: Reduce Disulfide Bonds (e.g., DTT or TCEP) Start->Reduction No free thiols Labeling Labeling Reaction: Add 5-ROX Maleimide (pH 7.2-7.5, RT, 2h) Start->Labeling Free thiols present Desalting1 Desalting to Remove Reductant Reduction->Desalting1 Desalting1->Labeling Purification Purification: Size-Exclusion Chromatography Labeling->Purification Characterization Characterization: - Measure A280 & A570 - Calculate DOL Purification->Characterization Storage Storage: 4°C or -20°C Protect from light Characterization->Storage End End: Labeled Antibody Storage->End

Caption: Experimental workflow for labeling antibodies with 5-ROX maleimide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Labeling - Antibody buffer contains primary amines (e.g., Tris) or other interfering substances. - 5-ROX maleimide was hydrolyzed. - Insufficient free thiols on the antibody.- Perform buffer exchange of the antibody into a non-amine-containing buffer like PBS. - Use the 5-ROX maleimide solution immediately after preparation. - Perform the optional reduction step to generate free thiols.
Antibody Precipitation during Labeling - Over-labeling of the antibody, leading to decreased solubility.- Reduce the molar excess of 5-ROX maleimide in the labeling reaction.
Low Fluorescence Signal of Labeled Antibody - Over-labeling can cause self-quenching of the fluorophore. - Sub-optimal degree of labeling.- Decrease the dye-to-antibody ratio in the labeling reaction to achieve a DOL within the optimal range (2-10). - Optimize the labeling reaction to increase the DOL if it is too low.

References

Application Notes and Protocols: ROX Maleimide 5-Isomer Peptide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of peptides with ROX (Rhodamine Red™-X) maleimide 5-isomer. This method is a cornerstone in bioconjugation, enabling the fluorescent labeling of peptides for a wide array of applications in research and drug development. The protocol leverages the highly selective and efficient reaction between a maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue within the peptide, to form a stable thioether bond.[1][2][3][4][5] ROX is a bright rhodamine dye with an emission maximum around 580-591 nm, making it suitable for various fluorescence-based assays.[6][7]

The applications for ROX-labeled peptides are diverse, ranging from their use in fluorescence resonance energy transfer (FRET) assays to study protein-peptide interactions, to their role in molecular imaging for tracking biological processes.[8][9] They are also instrumental in diagnostics and the development of antibody-drug conjugates (ADCs).[5]

Chemical Principle

The conjugation of ROX maleimide to a peptide is based on a Michael addition reaction. The maleimide group contains an electron-deficient carbon-carbon double bond that is highly reactive towards nucleophilic thiol groups.[3][5] This reaction proceeds optimally at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic and primary amines (like lysine side chains) are protonated and thus less reactive, ensuring high selectivity for cysteine residues.[5][10]

G cluster_reactants Reactants cluster_product Product Peptide-SH Peptide with Thiol Group (Cysteine) ROX-Peptide ROX-Labeled Peptide (Stable Thioether Bond) Peptide-SH->ROX-Peptide Michael Addition (pH 6.5-7.5) ROX-Maleimide ROX Maleimide 5-Isomer ROX-Maleimide->ROX-Peptide

Experimental Protocols

Materials
  • Peptide containing at least one cysteine residue

  • ROX maleimide 5-isomer[6][7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][2][4]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[1][2][10]

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)[1][2][11]

  • Quenching Reagent: e.g., 2-mercaptoethanol or glutathione[10]

  • Purification column: Gel filtration (e.g., Sephadex) or HPLC system[1][2][12]

Protocol for Peptide Conjugation

This protocol is a general guideline and may require optimization for specific peptides.

1. Peptide Preparation: a. Dissolve the thiol-containing peptide in degassed conjugation buffer to a concentration of 1-10 mg/mL.[1][4] b. (Optional but Recommended) If the peptide may have formed disulfide bonds, reduction is necessary as disulfides do not react with maleimides.[1][4] Add a 10-100 fold molar excess of TCEP to the peptide solution.[2][4] Incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not need to be removed before adding the maleimide.[10]

2. ROX Maleimide Solution Preparation: a. Allow the vial of ROX maleimide to equilibrate to room temperature. b. Prepare a 10-20 mM stock solution of ROX maleimide in anhydrous DMSO or DMF.[10] Vortex to ensure it is fully dissolved.[13]

3. Conjugation Reaction: a. Add the ROX maleimide stock solution to the peptide solution. A 10-20 fold molar excess of the dye is recommended as a starting point.[1][4] b. Mix thoroughly and incubate the reaction in the dark for 2 hours at room temperature or overnight at 4°C.[1][2][10]

4. Quenching the Reaction (Optional): a. To stop the reaction and consume any unreacted maleimide, an excess of a small thiol-containing compound like 2-mercaptoethanol or glutathione can be added.[10]

5. Purification of the Labeled Peptide: a. The ROX-labeled peptide can be purified from unreacted dye and peptide using gel filtration chromatography (e.g., Sephadex LH-20), HPLC, or FPLC.[1][2][12][]

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per peptide, can be determined spectrophotometrically.[13]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of ROX (~570 nm, Amax).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration of Dye (M) = Amax / (εdye × path length)

      • Where εdye for ROX is approximately 93,000 M-1cm-1.[7]

  • Calculate the concentration of the peptide, correcting for the dye's absorbance at 280 nm:

    • Concentration of Peptide (M) = [A280 - (Amax × CF)] / (εpeptide × path length)

      • Where CF is the correction factor (A280 of the dye / Amax of the dye).

  • DOL = Concentration of Dye / Concentration of Peptide

Data Presentation

ParameterRecommended Value/RangeReference
Reaction pH 7.0 - 7.5[1][2][5]
Molar Ratio (Dye:Peptide) 10:1 to 20:1[1][4]
Reaction Time 2 hours to overnight[1][2][10]
Reaction Temperature Room Temperature or 4°C[1][2][10]
ROX Extinction Coefficient ~93,000 M-1cm-1[7]
ROX Excitation Maximum ~570 nm[7]
ROX Emission Maximum ~591 nm[7]

Experimental Workflow

G A Peptide Dissolution in Degassed Buffer B Optional: Disulfide Bond Reduction with TCEP A->B D Conjugation Reaction (Incubate in Dark) B->D C ROX Maleimide Stock Solution Preparation C->D E Optional: Quench Reaction D->E F Purification of ROX-Labeled Peptide E->F G Characterization (e.g., DOL Calculation) F->G

Signaling Pathway Example: Labeled Peptide in a Kinase Assay

Fluorescently labeled peptides are often used as substrates in kinase activity assays. The phosphorylation of the peptide can be detected by a change in the fluorescence properties or by using a secondary detection method.

G A Kinase D Phosphorylated ROX-Peptide A->D B ROX-Peptide Substrate B->D C ATP E ADP C->E F Fluorescence Detection D->F

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete reduction of disulfide bonds.Ensure sufficient concentration and incubation time with TCEP.
Hydrolysis of the maleimide group.Prepare maleimide stock solution fresh and avoid prolonged exposure to aqueous buffers before reaction.
Low reactivity of the thiol group.Ensure the pH of the conjugation buffer is between 7.0 and 7.5.
Precipitation of Peptide or Dye Low solubility of the peptide or dye in the reaction buffer.Increase the amount of organic co-solvent (DMSO or DMF).
Multiple Peaks in HPLC Presence of unreacted peptide, unreacted dye, and labeled peptide.This is expected. Collect the desired peak corresponding to the labeled peptide.
Labeling of multiple cysteine residues.If site-specific labeling is required, use a peptide with a single cysteine residue.
Presence of 5- and 6-isomers of the dye.Use an isomerically pure ROX maleimide.[6]

References

Optimal Buffer Conditions for ROX Maleimide Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimal use of ROX (Rhodamine Red-X) maleimide in labeling proteins and other thiol-containing biomolecules. Adherence to these guidelines will enhance labeling efficiency, specificity, and reproducibility.

Introduction to Thiol-Reactive Labeling with ROX Maleimide

ROX maleimide is a thiol-reactive fluorescent dye commonly used to label proteins, peptides, and other molecules containing free sulfhydryl groups, such as those on cysteine residues. The maleimide group reacts with the thiol group via a Michael addition reaction to form a stable thioether bond. This specific interaction allows for targeted labeling of biomolecules. Optimizing the reaction conditions, particularly the buffer composition and pH, is critical for achieving high labeling efficiency and minimizing off-target reactions.

Key Parameters for Optimal ROX Maleimide Labeling

Successful labeling with ROX maleimide is dependent on several key experimental parameters. These are summarized in the table below, with optimal conditions highlighted.

ParameterOptimal ConditionRationalePotential Issues
pH 7.0 - 7.5[1][2][3][4][5][6][7][8][9]Balances thiol reactivity and maleimide stability. Ensures high selectivity for thiols over amines.[6][7]< pH 6.5: Slower reaction rate. > pH 7.5: Increased non-specific labeling of amines and hydrolysis of the maleimide group.[5][6][10]
Buffer System Non-amine, non-thiol buffers (e.g., PBS, HEPES, Tris)[1][2][4][8][9][11][12]Avoids interference with the maleimide-thiol reaction.Buffers containing thiols (e.g., DTT) will compete for the maleimide. Amine-containing buffers can react at higher pH.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)[1][2][5][8][10]Effectively reduces disulfide bonds to generate free thiols. Does not need to be removed prior to labeling.[1][8]DTT (dithiothreitol) must be removed before adding the maleimide reagent as it will react with it.[3][8]
Temperature Room Temperature (20-25°C) or 4°C[2][4][5]Room temperature allows for a faster reaction. 4°C can be used for sensitive proteins or overnight reactions.Higher temperatures can increase the rate of maleimide hydrolysis.
Reaction Time 1-2 hours at Room Temperature; Overnight at 4°C[2][4][5]Sufficient time for the labeling reaction to proceed to completion.Insufficient time will lead to low labeling efficiency.
Degassing Recommended[2][4][12]Prevents oxidation of free thiols to disulfides, which are unreactive with maleimides.[4]Oxygen in the buffer can lead to the re-formation of disulfide bonds, reducing the number of available thiols for labeling.
Light Protect from light[1][2][3]ROX is a fluorescent dye and can be susceptible to photobleaching.Exposure to light can lead to a loss of fluorescence signal.

Experimental Protocols

Preparation of Reagents

Protein/Biomolecule Solution:

  • Dissolve the protein or biomolecule containing free thiols in a degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2).[1][2] A typical concentration is 1-10 mg/mL.[4][7]

  • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution.[2] Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the addition of the maleimide.[1][8]

  • If DTT is used as the reducing agent, it must be removed by dialysis or a desalting column prior to adding the ROX maleimide.[3][8]

ROX Maleimide Stock Solution:

  • Allow the vial of ROX maleimide to warm to room temperature before opening.

  • Prepare a stock solution of 10-20 mM by dissolving the ROX maleimide in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2]

  • This stock solution can be stored at -20°C for up to one month, protected from light and moisture.[2]

Labeling Reaction
  • While gently stirring, add the ROX maleimide stock solution to the protein solution. A 10-20 fold molar excess of dye over the protein is a common starting point.[2] The optimal ratio may need to be determined empirically.

  • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[2] Protect the reaction from light by wrapping the tube in aluminum foil.

  • (Optional) The reaction can be quenched by adding a small molecule thiol such as glutathione or 2-mercaptoethanol to a final concentration of 10-50 mM to consume any unreacted ROX maleimide.

Purification of the Labeled Conjugate

After the labeling reaction, it is crucial to remove the unreacted ROX maleimide. This can be achieved by:

  • Size Exclusion Chromatography (e.g., Sephadex G-25): This is the most common method for separating the labeled protein from the free dye.[11]

  • Dialysis: Effective for removing small molecules from larger proteins.

  • Ultrafiltration: Can be used to concentrate the labeled protein while removing the free dye.

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the underlying chemical reaction.

G Experimental Workflow for ROX Maleimide Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product A Dissolve Protein in Degassed Buffer (pH 7.0-7.5) B Reduce Disulfides with TCEP (if necessary) A->B D Add ROX Maleimide to Protein Solution B->D C Prepare ROX Maleimide Stock Solution (in DMSO/DMF) C->D E Incubate (RT for 2h or 4°C overnight) Protect from Light D->E F Remove Unreacted Dye (e.g., Size Exclusion Chromatography) E->F G ROX-Labeled Protein F->G

Caption: Workflow for labeling proteins with ROX maleimide.

G ROX Maleimide Reaction with Thiol Group cluster_reactants Reactants cluster_product Product ROX_Maleimide ROX-Maleimide ROX_Protein_Conjugate ROX-S-Protein (Stable Thioether Bond) ROX_Maleimide->ROX_Protein_Conjugate pH 7.0-7.5 Protein_Thiol Protein-SH Protein_Thiol->ROX_Protein_Conjugate

Caption: Chemical reaction between ROX maleimide and a thiol.

References

Purifying ROX-Labeled Proteins: A Detailed Application Note and Protocol Using Gel Filtration Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the purification of proteins labeled with 6-Carboxy-X-rhodamine (ROX) using gel filtration chromatography, also known as size-exclusion chromatography (SEC). This method effectively separates the labeled protein from unconjugated ROX dye and other small molecule impurities, resulting in a purified product suitable for a wide range of downstream applications in research and drug development.

Introduction

Fluorescent labeling of proteins is a cornerstone technique in modern biological sciences, enabling the study of protein localization, interaction, and function.[1][2][3] ROX, a bright and photostable rhodamine derivative, is a popular choice for labeling proteins on primary amines (lysine residues and the N-terminus).[4] Following the labeling reaction, it is crucial to remove any unreacted dye, as its presence can interfere with downstream assays and lead to inaccurate quantification.[2]

Gel filtration chromatography is an ideal method for this purification step. It separates molecules based on their size as they pass through a column packed with a porous resin.[5][6][7] Larger molecules, such as the ROX-labeled protein, are excluded from the pores of the resin and therefore travel through the column more quickly, eluting first. Smaller molecules, like the free ROX dye, enter the pores and are retarded in their progress, eluting later. This gentle, non-denaturing technique ensures high recovery of the purified, active protein conjugate.[7][8]

Materials and Methods

Materials
  • ROX N-hydroxysuccinimide (NHS) ester

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer, pH 8.3

  • Gel filtration column pre-packed with a suitable resin (e.g., Sephadex G-25 or Bio-Gel P-30)[5][7][8]

  • Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Spectrophotometer or plate reader

  • Microcentrifuge tubes

  • Pipettes and tips

Experimental Workflow

The overall experimental workflow for the purification of ROX-labeled proteins using gel filtration is depicted below.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation in Amine-Free Buffer reaction Labeling Reaction protein_prep->reaction rox_prep ROX-NHS Ester Solution Preparation rox_prep->reaction column_prep Gel Filtration Column Equilibration reaction->column_prep sample_load Sample Loading column_prep->sample_load elution Elution of Labeled Protein sample_load->elution fraction_collection Fraction Collection elution->fraction_collection concentration_det Concentration Determination fraction_collection->concentration_det dol_calc Degree of Labeling (DOL) Calculation concentration_det->dol_calc purity_assess Purity Assessment (SDS-PAGE) dol_calc->purity_assess

Figure 1: Experimental workflow for ROX-protein purification.

Detailed Experimental Protocols

Protocol 1: ROX Labeling of Proteins

This protocol is optimized for labeling 1 mg of a typical protein at a concentration of 10 mg/mL.[9][10] Adjustments may be necessary depending on the protein's molecular weight and lysine content.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of at least 2 mg/mL for efficient labeling.[9][10] Buffers containing Tris or glycine are not suitable as they will compete with the protein for the dye.[9][10]

    • Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate to ensure the primary amino groups are reactive.[9][10] A final concentration of 100 mM sodium bicarbonate is recommended.[9]

  • ROX-NHS Ester Preparation:

    • Shortly before use, dissolve the ROX-NHS ester in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[9] Vortex to ensure it is completely dissolved.[9]

  • Labeling Reaction:

    • Add the ROX-NHS ester solution to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point.

    • Mix thoroughly by gentle vortexing and incubate the reaction for 1 hour at room temperature, protected from light.[9]

Protocol 2: Purification by Gel Filtration Chromatography

This protocol describes the use of a pre-packed desalting column, such as Sephadex G-25, for efficient removal of unconjugated ROX dye.

  • Column Preparation:

    • Remove the storage buffer from the column.

    • Equilibrate the column with 3-5 column volumes of the desired elution buffer (e.g., PBS). This ensures the protein will be in the correct buffer for downstream applications.

  • Sample Application:

    • Apply the entire labeling reaction mixture to the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Elute the protein with the equilibration buffer. The ROX-labeled protein, being larger, will pass through the column in the void volume and elute first, appearing as a colored band.

    • The smaller, unconjugated ROX dye will be retained by the resin and elute later.

    • Collect the colored protein fraction. For gravity-flow columns, this is typically a single fraction. For systems connected to a chromatography system, collect fractions and monitor the absorbance at 280 nm and 584 nm.

Principle of Gel Filtration

The separation of the ROX-labeled protein from the free dye is based on the principle of size exclusion.

Figure 2: Principle of gel filtration chromatography.

Data Analysis

After purification, it is essential to determine the concentration of the labeled protein and the degree of labeling (DOL).

Concentration Determination

The concentration of the ROX-labeled protein can be determined by measuring the absorbance at 280 nm. However, the ROX dye also absorbs at 280 nm, which requires a correction.[9][10]

The concentration of the protein is calculated using the following formula:

Protein Concentration (mg/mL) = [ (A280 - (Amax x CF280)) / εprotein ] x MWprotein

Where:

  • A280 is the absorbance of the conjugate at 280 nm.

  • Amax is the absorbance of the conjugate at the excitation maximum of ROX (~584 nm).

  • CF280 is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

  • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

  • MWprotein is the molecular weight of the protein (in g/mol ).

Degree of Labeling (DOL) Calculation

The DOL represents the average number of dye molecules conjugated to each protein molecule.[1] It is calculated as follows:

DOL = (Amax x εprotein) / [ (A280 - (Amax x CF280)) x εdye ]

Where:

  • εdye is the molar extinction coefficient of the ROX dye at its absorbance maximum (in M-1cm-1).

For most applications, a DOL between 2 and 5 is desirable.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the purification of ROX-labeled proteins. These values can vary depending on the specific protein and experimental conditions.

Table 1: Spectroscopic Properties of ROX

ParameterValue
Excitation Maximum (λex)~584 nm
Emission Maximum (λem)~601 nm
Molar Extinction Coefficient (εmax)~82,000 M-1cm-1
Correction Factor (CF280)~0.33

Table 2: Typical Purification Results for ROX-Labeled IgG

ParameterBefore Gel FiltrationAfter Gel Filtration
Protein Recovery -> 90%
Purity (by SDS-PAGE) > 95% (with free dye)> 99% (dye removed)
Degree of Labeling (DOL) 3.53.5
Free Dye Content High< 1%

Troubleshooting

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Protein Recovery - Protein precipitation.[9][11] - Non-specific adsorption to the column.[9]- Ensure buffer conditions maintain protein solubility. - Increase the ionic strength of the elution buffer.[9]
Low Degree of Labeling - Inactive dye. - Presence of primary amines in the buffer.[9][10] - Suboptimal pH.[9][10]- Use fresh dye solution. - Perform buffer exchange to an amine-free buffer. - Ensure the reaction pH is between 8.2 and 8.5.[9][10]
High Degree of Labeling - Excessive amount of dye used.- Reduce the molar ratio of dye to protein in the labeling reaction.
Presence of Free Dye after Purification - Column overloading. - Inappropriate gel filtration resin.- Do not exceed the recommended sample volume for the column. - Use a resin with an appropriate fractionation range (e.g., Sephadex G-25).[5][12]

Conclusion

Gel filtration chromatography is a simple, rapid, and effective method for the purification of ROX-labeled proteins.[5][6][7] By following the detailed protocols and considering the troubleshooting guidelines presented in this application note, researchers can consistently obtain highly pure and active protein conjugates for their downstream applications. The quantitative analysis of protein concentration and degree of labeling is crucial for ensuring the quality and reproducibility of experimental results.

References

Application Notes and Protocols for ROX Maleimide 5-Isomer in FRET Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ROX (Carboxy-X-rhodamine) maleimide 5-isomer as a fluorescent acceptor in Förster Resonance Energy Transfer (FRET) assays. This document outlines the principles of FRET, the spectral properties of ROX, detailed protocols for protein labeling and purification, and a step-by-step guide to performing FRET assays.

Introduction to FRET and ROX Maleimide 5-Isomer

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes in proteins, and enzymatic activities.

ROX maleimide 5-isomer is a bright, thiol-reactive rhodamine dye with a long emission wavelength, making it an excellent acceptor for various FRET donors. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of proteins, allowing for site-specific labeling. The 5-isomer designation ensures a single, defined product, which is crucial for reproducible and accurate FRET measurements.

Data Presentation

Spectral Properties of ROX Maleimide 5-Isomer
PropertyValueReference
Excitation Maximum (λex)~570 nm
Emission Maximum (λem)~591 nm
Molar Extinction Coefficient (ε) at λex~93,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)~1.00
Recommended FRET DonorsFluorescein (FAM), Alexa Fluor™ 488, other dyes with emission overlapping ROX excitation
Physicochemical Properties of ROX Maleimide 5-Isomer
PropertyValueReference
Molecular Weight~656.73 g/mol
Molecular FormulaC₃₉H₃₆N₄O₆
SolubilityGood in DMSO, DMF
StorageStore at -20°C, desiccated and protected from light.

Experimental Protocols

Protocol 1: Labeling of Proteins with ROX Maleimide 5-Isomer

This protocol describes the covalent attachment of ROX maleimide 5-isomer to cysteine residues in a protein of interest.

Materials:

  • Protein of interest (with at least one free cysteine residue)

  • ROX maleimide 5-isomer

  • Labeling Buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Anhydrous DMSO or DMF

  • Inert gas (nitrogen or argon) (optional)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. TCEP is preferred over DTT as it does not need to be removed before labeling.

    • If DTT is used, it must be removed by dialysis or desalting column before adding the maleimide dye. In this case, it is advisable to perform the labeling reaction under an inert gas atmosphere to prevent re-oxidation of thiols.

  • Dye Preparation:

    • Prepare a 10-20 mM stock solution of ROX maleimide 5-isomer in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the ROX maleimide stock solution to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and any precipitated protein by centrifugation.

    • Purify the ROX-labeled protein from the free dye using a size-exclusion chromatography (e.g., Sephadex G-25) or affinity chromatography column. The labeled protein will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

    • Monitor the purification by collecting fractions and measuring the absorbance at 280 nm (for protein) and ~570 nm (for ROX).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and ~570 nm (A₅₇₀).

    • Calculate the protein concentration and the concentration of the conjugated dye using the Beer-Lambert law (A = εcl). A correction factor for the dye's absorbance at 280 nm may be necessary for accurate protein concentration determination.

    • The DOL is the molar ratio of the dye to the protein.

Protocol 2: FRET Assay for Protein-Protein Interaction

This protocol provides a general framework for a steady-state FRET assay to detect the interaction between a donor-labeled protein (Protein D) and a ROX-labeled acceptor protein (Protein A).

Materials:

  • Donor-labeled protein (e.g., labeled with Fluorescein or Alexa Fluor™ 488)

  • ROX-labeled acceptor protein (from Protocol 1)

  • Assay Buffer: A buffer compatible with the biological system under investigation (e.g., PBS, HEPES).

  • Fluorometer or plate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.

Procedure:

  • Prepare a dilution series of the ROX-labeled acceptor protein in the assay buffer.

  • Prepare a constant concentration of the donor-labeled protein in the assay buffer.

  • Mix the donor-labeled protein with each concentration of the ROX-labeled acceptor protein in a microplate or cuvette. Include a control sample with only the donor-labeled protein.

  • Incubate the mixtures for a sufficient time to allow for the interaction to reach equilibrium.

  • Measure the fluorescence emission spectra. Excite the samples at the donor's excitation wavelength and record the emission intensity at both the donor's and ROX's emission wavelengths.

  • Data Analysis:

    • Correct for background fluorescence from the buffer and any unbound dye.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Alternatively, the ratio of acceptor emission to donor emission can be used as a measure of FRET.

    • Plot the FRET efficiency or the acceptor/donor emission ratio as a function of the acceptor concentration to determine the binding affinity (Kd) of the interaction.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Application Notes and Protocols: ROX Maleimide for Cysteine-Specific Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ROX (Rhodamine Red X) maleimide is a thiol-reactive fluorescent dye widely used for the cysteine-specific labeling of proteins and other biomolecules.[1] The maleimide group reacts specifically with the sulfhydryl group of cysteine residues to form a stable thioether bond, allowing for the precise introduction of the bright and photostable ROX fluorophore.[2] This specific conjugation makes ROX maleimide an invaluable tool for a variety of applications in research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays to study protein localization, trafficking, and interactions.[3]

Chemical Properties and Storage

ROX maleimide is a bright rhodamine dye with an emission maximum of around 580-595 nm and an excitation maximum of approximately 568-570 nm.[1][2][4] It is typically supplied as a solid and is soluble in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4][5] Proper storage is crucial to maintain the reactivity of the maleimide group.

Parameter Storage Condition Reference
Solid Form Store at -20°C, desiccated and protected from light. Stable for at least one to two years.[5]
In Solution (Anhydrous DMSO/DMF) Store at -20°C, protected from light. Stable for at least one month.[5]

Experimental Protocols

Preparation of Protein for Labeling

Successful labeling with ROX maleimide requires the presence of free and accessible sulfhydryl groups on the protein of interest. Disulfide bonds within the protein must be reduced to free the cysteine residues for reaction.

Materials:

  • Protein of interest

  • Degassed reaction buffer (e.g., 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5)[5][6][7]

  • Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Inert gas (e.g., argon or nitrogen)

Protocol:

  • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL (typically 50-100 µM).[5][7]

  • If the protein contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP.[6][7][8] Incubate for 20-60 minutes at room temperature.

  • If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide dye, as it will compete for the reaction. This can be achieved by dialysis or using a desalting column.[5][8]

  • To prevent re-oxidation of the sulfhydryl groups, it is recommended to perform the labeling reaction under an inert atmosphere by flushing the protein solution with argon or nitrogen.[5][6]

Preparation of ROX Maleimide Stock Solution

It is recommended to prepare the ROX maleimide stock solution fresh just before use.

Materials:

  • ROX maleimide

  • Anhydrous DMSO or DMF[9]

Protocol:

  • Allow the vial of ROX maleimide to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve the ROX maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.[9]

  • Vortex briefly to ensure the dye is fully dissolved.

Protein Labeling Reaction

The following protocol is a general guideline. The optimal dye-to-protein molar ratio and reaction time may need to be determined empirically for each specific protein.

Materials:

  • Prepared protein solution

  • ROX maleimide stock solution

Protocol:

  • While gently stirring, add the ROX maleimide stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[8][9]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][7][9]

  • To quench the reaction, an excess of a small thiol-containing compound such as 2-mercaptoethanol or glutathione can be added to react with any unreacted maleimide.[5]

Purification of the Labeled Protein

After the labeling reaction, it is essential to remove the unreacted dye.

Methods:

  • Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unreacted dye molecules.[9][10]

  • Dialysis: Dialyze the reaction mixture against a suitable buffer. This method is effective for water-soluble maleimides.[5][6]

  • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These methods can provide higher purity of the final conjugate.[6][9]

Determination of the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. It can be calculated using spectrophotometry.

Protocol:

  • Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum of ROX (Amax, ~570 nm).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • CF is the correction factor for the dye's absorbance at 280 nm (CF = A280 of the free dye / Amax of the free dye).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula: DOL = Amax / (εdye × Protein Concentration (M))

    • εdye is the molar extinction coefficient of ROX maleimide at its Amax (approximately 93,000 cm-1M-1).[2]

Parameter Value Reference
ROX Excitation Max (λex) ~568-570 nm[2][4]
ROX Emission Max (λem) ~591-595 nm[2][4]
Molar Extinction Coefficient (εdye) ~93,000 cm-1M-1[2]

Visualizations

Chemical Reaction

cluster_reactants Reactants cluster_product Product Protein Protein-SH (Cysteine Residue) Conjugate ROX-Labeled Protein (Stable Thioether Bond) Protein->Conjugate + ROX-Maleimide pH 7.0-7.5 ROX_Maleimide ROX-Maleimide

Caption: Cysteine-specific labeling reaction.

Experimental Workflow

prep 1. Protein Preparation (Reduction of Disulfides) labeling 3. Labeling Reaction (Incubation) prep->labeling dye_prep 2. ROX Maleimide Stock Solution Prep dye_prep->labeling purification 4. Purification (e.g., Gel Filtration) labeling->purification analysis 5. Characterization (Determine DOL) purification->analysis

Caption: Protein labeling experimental workflow.

Application Example: Visualizing NF-κB Translocation

A common application for fluorescently labeled proteins is to track their movement within a cell, providing insights into signaling pathways. For example, the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus upon cellular stimulation can be visualized using a ROX-labeled NF-κB subunit.

cluster_cyto Cytoplasm cluster_nuc Nucleus IKK IKK IkB_NFkB IκB-NFκB (Inactive) NFκB is ROX-labeled IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NFκB (Active) (ROX-labeled) IkB_p->NFkB IκB Degradation Releases NFκB NFkB_nuc NFκB (Active) (ROX-labeled) NFkB->NFkB_nuc Translocation Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK Activates DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates

Caption: NF-κB signaling pathway visualization.

References

Application Notes and Protocols for ROX Maleimide in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ROX (Rhodamine X) maleimide in fluorescence microscopy. ROX maleimide is a thiol-reactive fluorescent dye commonly used for labeling proteins, peptides, and other molecules containing free thiol groups, making it a valuable tool in biological research and drug development.[1][2][3]

Introduction to ROX Maleimide

ROX is a bright rhodamine dye with an emission maximum of around 580 nm.[4][5] The maleimide functional group allows for covalent attachment of the ROX fluorophore to sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[4][5][6][7] This specific reactivity makes ROX maleimide an excellent probe for fluorescently labeling proteins of interest for visualization and analysis via fluorescence microscopy.[8] The reaction between the maleimide group and a thiol forms a stable thioether bond.[9]

Data Presentation

Quantitative data for ROX maleimide is summarized in the tables below for easy reference and comparison.

Table 1: Spectral and Physical Properties of ROX Maleimide
PropertyValueReference
Excitation Maximum (λex)~570 - 578 nm[3][10][11]
Emission Maximum (λem)~591 - 604 nm[3][10]
Molecular Weight (MW)~656.7 g/mol (5-isomer)[10]
Extinction Coefficient~93,000 cm⁻¹M⁻¹[10]
SolubilityDMSO, DMF[10]
Storage Conditions-20°C, protected from light, desiccated[2][5][10]

Experimental Protocols

The following are detailed protocols for the use of ROX maleimide in fluorescence microscopy experiments.

Protocol for Labeling Proteins with ROX Maleimide

This protocol outlines the steps for conjugating ROX maleimide to proteins containing cysteine residues.

Materials:

  • ROX maleimide

  • Protein of interest with available thiol groups

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[6][7]

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)[6]

  • Purification column (e.g., gel filtration or dialysis equipment)[7][9]

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.[6][7] The buffer should be free of thiols.

    • If the protein's cysteine residues are oxidized and form disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[6][7] If using DTT, it must be removed before adding the maleimide dye.

  • Prepare ROX Maleimide Stock Solution:

    • Allow the vial of ROX maleimide to warm to room temperature before opening.

    • Prepare a 1-10 mg/mL stock solution of ROX maleimide in anhydrous DMSO or DMF.[6][7] For example, dissolve 1 mg in 100 µL of DMSO.[8]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the ROX maleimide stock solution to the protein solution.[7] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification of Labeled Protein:

    • Remove unreacted ROX maleimide from the labeled protein using gel filtration, dialysis, or other suitable chromatography methods.[7][9]

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage, protected from light.[9]

Protocol for Fluorescence Microscopy of Labeled Cells

This protocol provides a general workflow for imaging cells that have been treated with a ROX-labeled protein.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • ROX-labeled protein conjugate

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • (Optional) Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope with appropriate filters for ROX (e.g., TRITC/Cy3 filter set)

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging substrate.

  • Labeling:

    • Incubate the cells with the ROX-labeled protein in cell culture medium for a predetermined time and concentration. These conditions will need to be optimized for the specific protein and cell type.

  • Washing:

    • Wash the cells two to three times with PBS to remove any unbound labeled protein.

  • Fixation (Optional, for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells two to three times with PBS.

  • Permeabilization (Optional, for intracellular targets):

    • If the labeled protein targets an intracellular component and fixation was performed, permeabilize the cells with a permeabilization buffer for 5-10 minutes.

    • Wash the cells two to three times with PBS.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells two to three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a suitable mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with filters appropriate for ROX (Excitation: ~570 nm; Emission: ~595 nm).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

ROX_Maleimide_Reaction Protein Protein with Thiol Group (-SH) (e.g., Cysteine residue) Thioether_Bond Stable Thioether Bond Formation Protein->Thioether_Bond ROX_Maleimide ROX Maleimide ROX_Maleimide->Thioether_Bond Labeled_Protein ROX-Labeled Protein Thioether_Bond->Labeled_Protein

Caption: Covalent labeling of a protein via thiol-reactive ROX maleimide.

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Protein_Labeling 2. ROX Maleimide Protein Labeling Incubation 3. Incubate Cells with Labeled Protein Protein_Labeling->Incubation Wash 4. Wash to Remove Unbound Probe Incubation->Wash Fixation 5. Fixation (Optional) Wash->Fixation Permeabilization 6. Permeabilization (Optional) Fixation->Permeabilization Mounting 7. Mount Sample Permeabilization->Mounting Imaging 8. Fluorescence Microscopy Mounting->Imaging Image_Acquisition 9. Image Acquisition Imaging->Image_Acquisition Data_Analysis 10. Data Analysis Image_Acquisition->Data_Analysis

Caption: General experimental workflow for fluorescence microscopy using ROX-labeled proteins.

References

Application Notes and Protocols for ROX Maleimide 5-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the proper storage, handling, and use of ROX (Rhodamine X) maleimide 5-isomer, a thiol-reactive fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules.

Introduction

ROX maleimide 5-isomer is a bright rhodamine dye that specifically reacts with free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins, to form a stable thioether bond.[1][2] This specific reactivity allows for the targeted labeling of biomolecules for various downstream applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. This document outlines the essential procedures for the effective and safe use of this reagent.

Storage and Handling

Proper storage and handling of ROX maleimide 5-isomer are crucial to maintain its reactivity and prevent degradation.

Storage Conditions:

ParameterRecommendationSource(s)
Temperature Store at -20°C upon receipt.[1][2][3]
Light Protect from light, especially when in solution.[3]
Moisture Store in a desiccated environment.[1]
Solid Form Stability Stable for at least 12 months when stored correctly.[1]
Solution Stability Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for up to one month.[4]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling ROX maleimide 5-isomer.

  • Avoid Inhalation and Contact: Avoid inhaling the powder and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Aqueous Solutions: Prepare aqueous solutions of the maleimide immediately before use, as the maleimide group is susceptible to hydrolysis.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Preparation of Stock Solution

ROX maleimide 5-isomer is soluble in anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]

Protocol:

  • Allow the vial of ROX maleimide 5-isomer to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of 1-10 mg/mL in anhydrous DMSO or DMF.[4]

  • Vortex briefly to ensure the dye is completely dissolved.

  • If not used immediately, aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

Protein Labeling with ROX Maleimide 5-Isomer

This protocol outlines the general procedure for labeling proteins with free cysteine residues.

Materials:

  • Protein of interest with at least one free sulfhydryl group.

  • ROX maleimide 5-isomer stock solution (1-10 mg/mL in anhydrous DMSO or DMF).

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 6.5-7.5.[4][6] Buffers should not contain any thiols.

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Purification column: Size-exclusion chromatography column (e.g., Sephadex G-25).

Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis P1 Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 6.5-7.5) P2 Optional: Reduce Disulfide Bonds (Add 10-100x molar excess of TCEP) P1->P2 If necessary R1 Add ROX Maleimide Stock Solution (10-20x molar excess) P2->R1 R2 Incubate (2 hours at RT or overnight at 4°C, protected from light) R1->R2 PU1 Purify Conjugate (Size-Exclusion Chromatography, e.g., Sephadex G-25) R2->PU1 A1 Characterize Conjugate (Determine Degree of Labeling) PU1->A1

Caption: Workflow for labeling proteins with ROX maleimide 5-isomer.

Detailed Protocol:

  • Prepare the Protein Solution: Dissolve the protein to be labeled in a degassed, thiol-free reaction buffer (e.g., PBS, HEPES, MOPS) at a concentration of 1-10 mg/mL.[4][7] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[4][5][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5]

  • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[4] If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide, as it will compete for the dye.

  • Add ROX Maleimide: Add a 10-20 fold molar excess of the ROX maleimide stock solution to the protein solution.[4] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4] Gentle mixing during incubation can improve labeling efficiency.

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25).[8] Alternatively, dialysis can be used.

Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the consistency and reliability of subsequent experiments.[9] An ideal DOL is typically between 0.5 and 1.[10]

Calculation Workflow:

G cluster_measure Spectrophotometric Measurement cluster_calc Calculation M1 Measure Absorbance at 280 nm (A280) C1 Calculate Protein Concentration [Protein] = (A280 - (Amax * CF)) / ε_protein M1->C1 M2 Measure Absorbance at λmax of ROX (~570 nm) (Amax) M2->C1 C2 Calculate Dye Concentration [Dye] = Amax / ε_dye M2->C2 C3 Calculate DOL DOL = [Dye] / [Protein] C1->C3 C2->C3

Caption: Workflow for calculating the Degree of Labeling (DOL).

Protocol:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength of ROX, which is approximately 570 nm (Amax).[9][11]

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • CF is the correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye). For ROX, the CF280 is 0.49.[1]

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL) using the following formula:[9][12]

    • DOL = Amax / (εdye × Protein Concentration (M))

      • εdye is the molar extinction coefficient of ROX at its λmax (93,000 M-1cm-1 at 570 nm).[1][2]

Data Presentation

Spectral Properties of ROX Maleimide 5-Isomer:

PropertyValueSource(s)
Excitation Maximum (λex) 570 nm[1][2]
Emission Maximum (λem) 591 nm[1][2]
Molar Extinction Coefficient (ε) 93,000 M-1cm-1[1][2]
Fluorescence Quantum Yield (Φ) 1.00[1]
Correction Factor at 280 nm (CF280) 0.49[1]

Recommended Reaction Conditions for Protein Labeling:

ParameterRecommended Range/ValueRationaleSource(s)
pH 6.5 - 7.5Optimal for selective reaction with thiols over amines.[4][5][6]
Buffer PBS, Tris, HEPES (thiol-free)Provides a stable pH environment without interfering with the reaction.[4][7]
Dye:Protein Molar Ratio 10:1 to 20:1A starting point to achieve sufficient labeling; may require optimization.[4]
Reaction Time 2 hours at RT or overnight at 4°CAllows for completion of the conjugation reaction.[4]
Temperature Room Temperature or 4°CReaction proceeds efficiently at these temperatures.[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient free thiols (disulfide bonds present)- Hydrolysis of the maleimide group- Incorrect pH- Reduce disulfide bonds with TCEP prior to labeling.- Prepare fresh maleimide solutions and use immediately.- Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.
High Background Fluorescence Incomplete removal of unreacted dye.Improve the purification step by using a longer size-exclusion column or performing extensive dialysis.
Protein Precipitation High concentration of organic solvent from the dye stock solution.Add the dye stock solution dropwise to the protein solution while gently vortexing. Do not exceed 10% (v/v) organic solvent in the final reaction mixture.
Loss of Protein Activity Labeling of a critical cysteine residue.- Reduce the dye:protein molar ratio.- Consider site-directed mutagenesis to remove the reactive cysteine if it is essential for function.

Signaling Pathway and Logical Relationships

The reaction between ROX maleimide and a thiol-containing molecule is a Michael addition.

G cluster_reactants Reactants cluster_product Product Rox ROX Maleimide 5-Isomer Conjugate Stable ROX-Biomolecule Conjugate (Thioether Bond) Rox->Conjugate Thiol Thiol-containing Biomolecule (e.g., Protein with Cysteine) Thiol->Conjugate

Caption: Reaction scheme for the conjugation of ROX maleimide to a thiol.

References

Troubleshooting & Optimization

Troubleshooting Low Labeling Efficiency with ROX Maleimide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ROX (Rhodamine X) maleimide for protein labeling, achieving high labeling efficiency is crucial for the success of downstream applications. Low or inconsistent labeling can lead to unreliable data and wasted resources. This technical support center provides a comprehensive guide to troubleshoot and resolve common issues encountered during the labeling process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that can lead to low labeling efficiency in a question-and-answer format.

Question 1: My labeling efficiency is consistently low. What are the most common causes?

Answer: Consistently low labeling efficiency with ROX maleimide can stem from several factors throughout the experimental workflow. The most common culprits are related to the reagents, reaction conditions, and the protein itself.

  • Reagent Quality and Storage: ROX maleimide is susceptible to hydrolysis and degradation, especially when exposed to moisture and light.[1][2][3] Improper storage can significantly reduce its reactivity.

  • Suboptimal Reaction pH: The thiol-maleimide reaction is highly pH-dependent. The optimal pH range is between 6.5 and 7.5.[4][5] At pH levels below 6.5, the reaction rate slows down considerably, while pH levels above 7.5 can lead to side reactions with primary amines, such as lysine residues, and increase the rate of maleimide hydrolysis.[4][5]

  • Presence of Interfering Substances: The reaction buffer should be free of extraneous thiols (e.g., from dithiothreitol (DTT) carryover) and primary or secondary amines (e.g., Tris buffer can sometimes interfere at higher pH).[5][6][7]

  • Inaccessible Cysteine Residues: The cysteine residues on your protein of interest may be buried within the protein's three-dimensional structure, making them inaccessible to the ROX maleimide.

  • Oxidized Cysteines (Disulfide Bonds): Cysteine residues can readily oxidize to form disulfide bonds, which do not react with maleimides.[6][8]

Question 2: I suspect my ROX maleimide reagent may be degraded. How can I check its activity?

Answer: To verify the reactivity of your ROX maleimide, you can perform a small-scale positive control experiment. A simple and effective method is to react the dye with a small molecule containing a free thiol, such as N-acetylcysteine or glutathione. Successful labeling will result in a noticeable color change or can be confirmed by techniques like thin-layer chromatography (TLC) or LC-MS.

Question 3: How should I properly store my ROX maleimide?

Answer: Proper storage is critical to maintain the reactivity of ROX maleimide.

  • Solid Form: Store the solid, un-dissolved ROX maleimide desiccated at -20°C and protected from light.[1][2][3] Under these conditions, it should be stable for at least one to two years.[1]

  • Stock Solutions: Prepare stock solutions in anhydrous, high-quality dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][6] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store these aliquots at -20°C, protected from light.[1] A stock solution in anhydrous DMSO should be stable for at least a month when stored correctly.[1]

Question 4: What is the optimal buffer composition for the labeling reaction?

Answer: The choice of buffer is crucial for efficient and specific labeling.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, or phosphate buffers are generally good choices.[1][6][9]

  • pH: Maintain the pH of the reaction buffer between 7.0 and 7.5 for optimal and selective labeling of thiols.[1][4][6]

  • Additives to Avoid: Avoid buffers containing primary or secondary amines (e.g., Tris) if the pH is above 7.5, as they can compete with the thiol reaction.[5] Also, ensure the buffer is free from any thiol-containing compounds.

  • Degassing: It is highly recommended to degas the buffer before use to minimize the re-oxidation of reduced cysteines to disulfide bonds.[6][8]

Question 5: My protein has disulfide bonds. How can I reduce them effectively before labeling?

Answer: To label cysteines involved in disulfide bonds, you must first reduce them to free thiols.

  • TCEP (tris(2-carboxyethyl)phosphine): TCEP is a highly effective and recommended reducing agent because it is stable, odorless, and does not need to be removed before the addition of maleimide dyes.[1][6] A 10-100 fold molar excess of TCEP over the protein is typically used.[6][8]

  • DTT (dithiothreitol): DTT is also a common reducing agent. However, excess DTT must be removed after reduction and before adding the ROX maleimide, as it will compete for reaction with the dye.[1] This can be achieved through methods like dialysis or gel filtration.

  • Inert Atmosphere: To prevent the re-formation of disulfide bonds after reduction, it is best to perform the reduction and subsequent labeling steps under an inert atmosphere (e.g., nitrogen or argon).[1][6]

Question 6: What is the recommended molar ratio of ROX maleimide to protein?

Answer: A molar excess of the dye is necessary to drive the reaction to completion. A 10 to 20-fold molar excess of ROX maleimide to the protein is a good starting point for optimization.[1][10] However, the optimal ratio can vary depending on the protein's reactivity and the number of accessible cysteine residues. It is advisable to perform a titration experiment to determine the optimal dye-to-protein ratio for your specific protein. Using too high of an excess can lead to non-specific labeling or protein precipitation.[7][11]

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for ROX Maleimide Labeling
ParameterRecommended Range/ValueNotes
pH 7.0 - 7.5Critical for selectivity towards thiols.[1][4]
Temperature Room Temperature (20-25°C) or 4°C2 hours at room temperature or overnight at 4°C for sensitive proteins.[1]
Reaction Time 2 hours to overnightLonger incubation may be needed for less reactive proteins.[1]
Protein Concentration 1 - 10 mg/mL (or 50-100 µM)Higher concentrations can improve labeling efficiency.[1][6]
Dye:Protein Molar Ratio 10:1 to 20:1This should be optimized for each specific protein.[1][10]
Solvent for Dye Anhydrous DMSO or DMFEnsure the solvent is fresh and free of water.[1][6]
Protocol: General Procedure for Labeling Proteins with ROX Maleimide
  • Protein Preparation:

    • Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[6][8]

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[6][8]

    • Incubate for 20-30 minutes at room temperature under an inert atmosphere.[8]

  • Preparation of ROX Maleimide Stock Solution:

    • Allow the vial of ROX maleimide to warm to room temperature before opening.

    • Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.[1]

  • Labeling Reaction:

    • Add the ROX maleimide stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., 10-20 fold excess).[1][6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small molecule thiol like mercaptoethanol or glutathione can be added to react with any excess maleimide.[1]

  • Purification:

    • Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or other suitable chromatography methods.[1][6]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of ROX (around 570 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting the A280 reading for the dye's absorbance at that wavelength.[9][10]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency with ROX maleimide.

TroubleshootingWorkflow Start Start: Low Labeling Efficiency CheckReagent 1. Check Reagent Quality Start->CheckReagent ReagentOK Reagent is Active? CheckReagent->ReagentOK CheckConditions 2. Verify Reaction Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckProtein 3. Assess Protein Suitability ProteinOK Protein Suitable? CheckProtein->ProteinOK ReagentOK->CheckConditions Yes NewReagent Use Fresh ROX Maleimide ReagentOK->NewReagent No ConditionsOK->CheckProtein Yes OptimizeConditions Optimize pH, Buffer, Temp. ConditionsOK->OptimizeConditions No OptimizeProtein Optimize Reduction & Ratio ProteinOK->OptimizeProtein No Success Successful Labeling ProteinOK->Success Yes NewReagent->CheckReagent OptimizeConditions->CheckConditions OptimizeProtein->CheckProtein FurtherInvestigation Consider Alternative Labeling Chemistry OptimizeProtein->FurtherInvestigation

Caption: A step-by-step workflow for diagnosing and resolving low ROX maleimide labeling efficiency.

References

how to prevent non-specific binding of ROX maleimide

Author: BenchChem Technical Support Team. Date: November 2025

<

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding of ROX (Carboxy-X-rhodamine) maleimide during bioconjugation experiments.

Diagram: Key Factors Influencing ROX Maleimide Specificity

cluster_positive Promotes Specific Binding cluster_negative Causes Non-Specific Binding ROX_Maleimide ROX Maleimide Conjugation Thiol_Selectivity Thiol (-SH) Selectivity ROX_Maleimide->Thiol_Selectivity Optimal_pH Optimal pH (6.5-7.5) ROX_Maleimide->Optimal_pH Chelating_Agents Chelating Agents (EDTA) ROX_Maleimide->Chelating_Agents High_pH High pH (>7.5) ROX_Maleimide->High_pH Hydrolysis Maleimide Hydrolysis ROX_Maleimide->Hydrolysis Hydrophobic_Interactions Hydrophobic Interactions ROX_Maleimide->Hydrophobic_Interactions High_pH->Hydrolysis Amine_Reaction Reaction with Amines (-NH2) High_pH->Amine_Reaction

Caption: Factors influencing the specificity of ROX maleimide conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with ROX maleimide?

A1: The primary causes of non-specific binding are twofold:

  • Reaction with other nucleophiles: While maleimides are highly reactive towards thiol (sulfhydryl) groups found in cysteine residues, this selectivity diminishes at higher pH levels. Above pH 7.5, maleimides can begin to react competitively with primary amines, such as those on lysine residues. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2]

  • Hydrophobic interactions: The ROX dye itself is a relatively hydrophobic molecule. This can lead to non-specific adsorption onto hydrophobic regions of proteins or surfaces of reaction vessels.

Q2: How does pH affect the labeling reaction?

A2: pH is a critical parameter for a successful and specific conjugation reaction. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2]

  • Below pH 6.5: The reaction rate slows down as the concentration of the reactive thiolate anion decreases.

  • Above pH 7.5: The maleimide group becomes increasingly susceptible to reaction with primary amines and to hydrolysis (reaction with water), which deactivates the maleimide.[3]

Q3: My ROX maleimide solution is not labeling my protein. What could be the issue?

A3: This could be due to the hydrolysis of the maleimide group. Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[1][3] The resulting maleamic acid is unreactive towards thiols.[1] To avoid this, always prepare aqueous solutions of ROX maleimide immediately before use.[1][4] For storage, dissolve the maleimide in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store at -20°C, protected from light and moisture.[1][2][4][5]

Q4: Can I use a buffer containing Tris or glycine?

A4: It is strongly recommended to avoid buffers containing primary or secondary amines, such as Tris or glycine, as they can compete with the desired thiol reaction, especially at pH levels above 7.5.[1][6] Suitable buffers include phosphate-buffered saline (PBS), HEPES, and MOPS within the recommended pH range of 6.5-7.5.[7][8][9]

Q5: How can I stop the conjugation reaction at a specific time point?

A5: To quench the reaction, you can add a small molecule containing a thiol group, such as cysteine, β-mercaptoethanol, or DTT.[5][10] These molecules will react with any excess, unreacted ROX maleimide, preventing further labeling of your target molecule.

Troubleshooting Guide

This guide addresses common issues encountered during ROX maleimide labeling experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Hydrolyzed ROX Maleimide: The maleimide group has reacted with water and is no longer active.[3]Prepare fresh ROX maleimide stock solution in anhydrous DMSO or DMF immediately before use.[2][4][11] Avoid storing maleimides in aqueous buffers.[1][7]
Oxidized Thiols: The target thiol groups on the protein have formed disulfide bonds and are unavailable for reaction.[8][12][13]Reduce the protein with a 10-100 fold molar excess of a disulfide-reducing agent like TCEP for 20-30 minutes at room temperature.[7][8][9][12] TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide. If DTT is used, it must be removed by dialysis or desalting column before labeling.[5][9]
Interfering Buffer Components: The buffer contains primary amines (e.g., Tris, glycine) or other thiol-containing compounds.[1][14]Perform a buffer exchange into a non-amine, non-thiol buffer such as PBS or HEPES at pH 7.0-7.5.[4][9]
Insufficient Molar Excess of Dye: The concentration of ROX maleimide is too low relative to the protein concentration.[14]Increase the molar ratio of dye to protein. A typical starting point is a 10-20 fold molar excess of the dye.[9] This may need to be optimized for your specific protein.
High Background / Non-Specific Binding Reaction pH is too high: The pH of the reaction buffer is >7.5, leading to reaction with amines.[1][15]Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5.[2][4]
Hydrophobic Interactions: The ROX dye is non-specifically adsorbing to the protein or other surfaces.Add a non-ionic detergent (e.g., 0.01% Tween-20) to the wash buffers during purification steps. Consider using a blocking agent like BSA in subsequent applications, but not during the conjugation reaction itself.
Insufficient Quenching: Excess reactive dye was not removed or quenched after the reaction.After the incubation period, add a thiol-containing compound like L-cysteine or β-mercaptoethanol to quench unreacted maleimide.[5][10]
Inadequate Purification: Unconjugated dye has not been sufficiently removed from the labeled protein.Purify the conjugate using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC to efficiently separate the labeled protein from the smaller, unreacted dye molecules.[5][8][11][16]
Precipitation of Protein During Labeling High Degree of Labeling: Over-labeling can alter the protein's isoelectric point and solubility.[6]Reduce the molar excess of ROX maleimide used in the reaction. Optimize the reaction time to prevent over-labeling.
Solvent Incompatibility: The protein is sensitive to the organic solvent (DMSO or DMF) used to dissolve the dye.Add the dye stock solution dropwise to the stirred protein solution to avoid high local concentrations of the organic solvent.[5] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).

Experimental Protocols

Protocol 1: Standard ROX Maleimide Labeling of a Protein

This protocol provides a general procedure for labeling a protein with free cysteine residues.

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 Buffer) B 2. (Optional) Reduce with TCEP (10-fold molar excess, 30 min) A->B C 3. Prepare Fresh Dye Stock (10 mM in anhydrous DMSO) B->C D 4. Add Dye to Protein (10-20 fold molar excess) C->D E 5. Incubate (2h at RT or overnight at 4°C, protected from light) D->E F 6. Quench Reaction (Add excess L-cysteine) E->F G 7. Purify Conjugate (Size-Exclusion Chromatography) F->G

Caption: Standard workflow for protein labeling with ROX maleimide.

Materials:

  • Protein with free thiol(s)

  • ROX Maleimide

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate, HEPES, or Tris buffer, pH 7.0-7.5.[7][8] Must be free of amines and thiols.[1][9]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Agent: L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[8][12][13] Degas the buffer to remove oxygen, which can promote disulfide bond formation.[8][12][13]

  • Reduce Disulfide Bonds (Optional): If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution.[7] Incubate for approximately 30 minutes at room temperature.[4][7]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the ROX maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.[7][9][11]

  • Perform Labeling Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the ROX maleimide stock solution.[9]

  • Incubate: Protect the reaction from light. Incubate for 2 hours at room temperature or overnight at 4°C.[5][11]

  • Quench Reaction: Stop the reaction by adding a quenching agent like L-cysteine to a final concentration of ~10 mM to react with any excess maleimide.

  • Purify Conjugate: Remove unreacted dye and quenching agent by passing the reaction mixture over a size-exclusion chromatography column.[16] The first colored fraction to elute will be the labeled protein.[16]

Protocol 2: Quantification of Non-Specific Binding

This protocol describes a method to assess the level of non-specific binding using a control protein lacking free thiols.

Methodology:

  • Select Control Protein: Choose a protein of similar size and isoelectric point to your target protein but which lacks solvent-accessible cysteine residues.

  • Labeling Reaction: Perform the ROX maleimide labeling reaction (Protocol 1) in parallel on your target protein and the negative control protein. Use identical reaction conditions (buffer, pH, dye concentration, time, temperature).

  • Purification: Purify both reaction mixtures using the same method (e.g., identical size-exclusion columns) to remove free dye.

  • Quantification: Determine the Degree of Labeling (DOL) for both proteins. This can be done spectrophotometrically by measuring the absorbance at 280 nm (for protein concentration) and at the absorbance maximum for ROX (around 578 nm).[17]

  • Analysis: The DOL of the negative control protein represents the level of non-specific binding (due to amine reaction or hydrophobic interactions). A significantly higher DOL for the target protein indicates successful thiol-specific labeling.

Data Interpretation Diagram

Start Perform Labeling on: - Target Protein (with -SH) - Control Protein (no -SH) Measure_DOL Measure Degree of Labeling (DOL) for both proteins Start->Measure_DOL Compare Compare DOL Values Measure_DOL->Compare High_Specific Result: DOL(Target) >> DOL(Control) Conclusion: High Specificity Compare->High_Specific If High_Nonspecific Result: DOL(Target) ≈ DOL(Control) Conclusion: High Non-Specific Binding Compare->High_Nonspecific If

References

Optimizing ROX Maleimide to Protein Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ROX (Rhodamine Red-X) maleimide for protein labeling, achieving optimal and consistent conjugation is paramount for reliable downstream applications. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the labeling process.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the optimal molar ratio of ROX maleimide to protein?

A dye-to-protein molar ratio of 10:1 to 20:1 is generally recommended as a starting point for efficient labeling.[1][2] However, the ideal ratio can vary depending on the specific protein, its concentration, and the number of available free thiols. It is advisable to perform a titration experiment using a few different molar ratios to determine the optimal condition for your specific protein.

2. Why is my labeling efficiency low?

Several factors can contribute to low labeling efficiency. Here’s a troubleshooting guide:

  • Insufficiently Reduced Cysteines: Disulfide bonds within the protein must be reduced to free sulfhydryl (-SH) groups for the maleimide reaction to occur.[3][4]

    • Solution: Pre-treat your protein with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.[1][4] TCEP is often preferred as it does not need to be removed before adding the maleimide dye.[5] If DTT (dithiothreitol) is used, it must be removed, for example by dialysis, before labeling as it will react with the maleimide.[6]

  • Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen.

    • Solution: Use degassed buffers for all steps of the process.[1][3] You can degas buffers by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.[3][5] Performing the reaction under an inert atmosphere can also be beneficial.[2][5]

  • Incorrect Buffer pH: The thiol-maleimide reaction is most efficient at a pH of 7.0-7.5.[1][3][5] At this pH, the thiol groups are sufficiently deprotonated to react with the maleimide, while minimizing side reactions with amine groups.[6]

    • Solution: Ensure your buffer (e.g., PBS, Tris, or HEPES) is within the optimal pH range.[1][3][5] Avoid buffers containing thiols, such as DTT.[1]

  • Hydrolyzed Maleimide: Maleimide dyes are susceptible to hydrolysis, especially in aqueous solutions.

    • Solution: Prepare the ROX maleimide stock solution fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] Unused stock solutions can be stored at -20°C for up to a month, protected from light.[1][2]

  • Protein Concentration is Too Low: A low protein concentration can lead to a less efficient labeling reaction.

    • Solution: For optimal results, aim for a protein concentration of 1-10 mg/mL.[3][4]

3. My protein is precipitating during the labeling reaction. What can I do?

Protein precipitation can occur due to the addition of the organic solvent (DMSO or DMF) used to dissolve the ROX maleimide or due to the modification of the protein itself.

  • Solution:

    • Add the ROX maleimide stock solution dropwise to the stirred protein solution to avoid localized high concentrations of the organic solvent.[5]

    • Consider using a maleimide dye with improved water solubility if precipitation persists.[3]

    • If the protein is sensitive, the reaction can be performed overnight at 2-8°C instead of at room temperature.[1]

4. How can I remove the unreacted ROX maleimide after the reaction?

It is crucial to remove the free dye from the labeled protein to ensure accurate quantification and to avoid interference in downstream applications.[1]

  • Solution: Several methods can be used for purification:

    • Gel Filtration/Size Exclusion Chromatography: This is a common and effective method.[1][2][6]

    • Dialysis: This method is also widely used.[1]

    • High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques can also be employed for purification.[1][3]

5. How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical parameter to assess the success of the conjugation.[1]

  • Solution: The DOL can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the ROX dye (around 570 nm).[1] A correction factor is needed to account for the dye's absorbance at 280 nm. The formula is:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)[1]

    • The specific correction factor (CF) for the ROX dye should be provided by the manufacturer.

Experimental Protocols & Data

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Dye:Protein Molar Ratio 10:1 to 20:1Should be optimized for each specific protein.[1][2]
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.[3][4]
Reaction Buffer PBS, Tris, or HEPESMust be free of thiol-containing compounds.[1][3][5]
Reaction pH 7.0 - 7.5Critical for selective thiol-maleimide reaction.[1][3][5]
Reducing Agent (Optional) 10-100x molar excess TCEPTo reduce disulfide bonds prior to labeling.[1]
Reaction Temperature Room Temperature or 2-8°C2-8°C for more sensitive proteins.[1]
Reaction Time 2 hours to overnightLonger incubation at lower temperatures.[1][2]
ROX Maleimide Stock 10-20 mM in anhydrous DMSO or DMFPrepare fresh before use.[5]
Detailed Experimental Protocol: ROX Maleimide Labeling of a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

1. Protein Preparation: a. Dissolve the protein in a degassed reaction buffer (e.g., 100 mM PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[3][4] b. (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.[1] Incubate for 20-30 minutes at room temperature.

2. ROX Maleimide Stock Solution Preparation: a. Allow the vial of ROX maleimide to warm to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the ROX maleimide in anhydrous DMSO or DMF.[1][2] Vortex briefly to ensure it is fully dissolved.[1][2]

3. Labeling Reaction: a. While gently stirring the protein solution, add the desired volume of the 10 mM ROX maleimide stock solution to achieve the target dye:protein molar ratio (e.g., 15:1). b. Protect the reaction mixture from light. c. Incubate for 2 hours at room temperature or overnight at 4°C.[1][2]

4. Purification: a. Remove the unreacted ROX maleimide using a suitable method such as a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[2][6] b. Collect the fractions containing the labeled protein. The first colored band to elute is typically the conjugated protein.[2]

5. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified labeled protein at 280 nm and the absorbance maximum for ROX (approximately 570 nm). b. Calculate the DOL using the appropriate formula and correction factor provided by the dye manufacturer.[1]

6. Storage: a. For short-term storage, keep the labeled protein at 2-8°C in the dark for up to one week.[1] b. For long-term storage, consider adding a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%).[1] Alternatively, add 50% glycerol and store at -20°C.[1]

Visual Workflow

ROX_Maleimide_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Protein_Prep 1. Prepare Protein (1-10 mg/mL in degassed buffer, pH 7.0-7.5) Reduce 2. (Optional) Reduce Disulfides (10-100x TCEP, 20-30 min) Protein_Prep->Reduce If necessary Mix 4. Mix Protein and Dye (10:1 to 20:1 molar ratio) Reduce->Mix Dye_Prep 3. Prepare ROX Maleimide Stock (10 mM in DMSO/DMF) Dye_Prep->Mix Incubate 5. Incubate (2h @ RT or Overnight @ 4°C, protected from light) Mix->Incubate Purify 6. Purify Conjugate (Gel Filtration, Dialysis, etc.) Incubate->Purify Analyze 7. Analyze (Calculate Degree of Labeling) Purify->Analyze Store 8. Store Conjugate (-20°C or 4°C with stabilizer) Analyze->Store

References

issues with ROX maleimide 5-isomer solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ROX Maleimide 5-Isomer. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility in aqueous buffers during conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using ROX Maleimide 5-Isomer.

Problem: The ROX maleimide precipitates out of solution when added to my aqueous reaction buffer.

  • Possible Cause 1: Low Aqueous Solubility. ROX maleimide 5-isomer has inherently poor solubility in aqueous solutions. Direct addition of a concentrated DMSO or DMF stock to an aqueous buffer can cause the dye to precipitate.

  • Solution 1: It is crucial to first dissolve the dye in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before introducing it to your reaction mixture.[1][2][3][4] For maleimides with low aqueous solubility, using a co-solvent is essential.[2] If precipitation occurs, you may need to increase the percentage of the organic co-solvent in your final reaction mixture.[2]

  • Possible Cause 2: Hydrolysis of the Maleimide Group. The maleimide group can hydrolyze, especially at higher pH values. This hydrolysis can affect solubility and reactivity.

  • Solution 2: Maintain a pH range of 7.0-7.5 for the maleimide-thiol conjugation reaction.[2][5][6] This pH is a good compromise to ensure the thiol groups are sufficiently reactive while minimizing maleimide hydrolysis and reaction with amines.[5]

  • Possible Cause 3: High Dye Concentration. The concentration of the dye in the final reaction mixture may be too high, exceeding its solubility limit in the mixed aqueous/organic solvent system.

  • Solution 3: Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.[5][6] Add this stock solution dropwise to your stirred protein solution to ensure rapid mixing and avoid localized high concentrations.[5]

Problem: I observe low or no labeling of my protein.

  • Possible Cause 1: Hydrolyzed Dye. If the ROX maleimide stock solution is old or has been exposed to moisture, the maleimide group may have hydrolyzed, rendering it unreactive towards thiols.

  • Solution 1: Prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before use.[7][8] Unused stock solutions can be stored at -20°C for up to a month, but should be protected from light and moisture.[5][6]

  • Possible Cause 2: Disulfide Bond Formation. The thiol groups on your protein (cysteine residues) may have formed disulfide bonds, which are unreactive with maleimides.[2]

  • Solution 2: Reduce disulfide bonds using a reducing agent like TCEP (tris-carboxyethylphosphine) before labeling.[2][5][6] TCEP is often preferred as it does not need to be removed before adding the maleimide dye.[5] If DTT is used, it must be removed prior to labeling, for example by dialysis.[6]

  • Possible Cause 3: Buffer Composition. Your buffer may contain components that interfere with the labeling reaction.

  • Solution 3: Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) in the final labeling step. Buffers like PBS, Tris, and HEPES at pH 7.0-7.5 are suitable.[2][5] Also, ensure there are no primary amines in the buffer if you want to maintain selectivity for thiols.[7]

Frequently Asked Questions (FAQs)

Q1: In which solvents is ROX Maleimide 5-Isomer soluble?

ROX Maleimide 5-Isomer is soluble in organic solvents such as DMSO and DMF.[1][3][4] It has poor solubility in aqueous buffers.[2]

Q2: How should I prepare a stock solution of ROX Maleimide 5-Isomer?

It is recommended to dissolve the dye in anhydrous DMSO or DMF to prepare a stock solution, typically at a concentration of 1-10 mg in 100 µL or a 10-20 mM concentration.[2][5]

Q3: What is the optimal pH for the conjugation reaction?

The recommended pH for the reaction between maleimides and thiols is between 7.0 and 7.5.[2][5][6] At this pH, the reaction with thiols is favored over side reactions with amines.[5]

Q4: How should I store the solid dye and my stock solution?

Store the solid, desiccated ROX Maleimide 5-Isomer at -20°C and protected from light.[1][5] A stock solution in anhydrous DMSO or DMF can be stored at -20°C for up to a month.[5][6]

Q5: What are the excitation and emission wavelengths of ROX?

The excitation maximum is approximately 570 nm, and the emission maximum is around 591 nm.[1][9]

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
Stock Solution Concentration 1-10 mg in 100 µL DMSO/DMF or 10-20 mM[2][5]
Reaction pH 7.0 - 7.5[2][5][6]
Molar Ratio (Dye:Protein) 10:1 to 20:1[5][6]
Reaction Time 2 hours at room temperature or overnight at 4°C[5]
Excitation Wavelength (λex) ~570 nm[1][9]
Emission Wavelength (λem) ~591 nm[1][9]

Experimental Protocols

Protocol: Preparation of ROX Maleimide 5-Isomer Stock Solution

  • Allow the vial of solid ROX Maleimide 5-Isomer to warm to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve a concentration of 10-20 mM.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Use the stock solution immediately or store any unused portion at -20°C, protected from light, for up to one month.

Protocol: Protein Labeling with ROX Maleimide 5-Isomer

  • Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5. A protein concentration of 1-10 mg/mL is recommended.[2]

  • If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for approximately 30 minutes at room temperature.[7]

  • While stirring the protein solution, add the ROX maleimide stock solution dropwise to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[5][6]

  • Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[5]

  • Quench the reaction by adding a small molecule thiol such as 2-mercaptoethanol or glutathione.

  • Purify the labeled protein from excess dye using gel filtration, dialysis, or a similar method.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification start Start: Solid ROX Maleimide 5-Isomer prep_stock Prepare 10-20 mM Stock in Anhydrous DMSO/DMF start->prep_stock mix Add Dye Stock to Protein (10-20x Molar Excess) prep_stock->mix prep_protein Prepare Protein (1-10 mg/mL) in pH 7.0-7.5 Buffer reduce_protein Reduce Disulfides with TCEP (optional) prep_protein->reduce_protein If needed prep_protein->mix reduce_protein->mix incubate Incubate: 2h @ RT or O/N @ 4°C (Protect from Light) mix->incubate quench Quench Reaction (e.g., with Mercaptoethanol) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify end End: Purified ROX-labeled Protein purify->end

Caption: Experimental workflow for labeling proteins with ROX Maleimide 5-Isomer.

troubleshooting_logic issue Issue: Dye Precipitates in Aqueous Buffer cause1 Cause: Low Aqueous Solubility issue->cause1 cause2 Cause: High Dye Concentration issue->cause2 cause3 Cause: Incorrect pH issue->cause3 solution1 Solution: Use DMSO/DMF as a co-solvent cause1->solution1 solution2 Solution: Add dye stock dropwise to stirred solution cause2->solution2 solution3 Solution: Maintain pH 7.0-7.5 cause3->solution3

Caption: Troubleshooting logic for ROX Maleimide 5-Isomer precipitation issues.

References

reducing disulfide bonds for efficient ROX maleimide labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the reduction of disulfide bonds for efficient labeling of proteins with ROX maleimide and other thiol-reactive dyes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of reducing disulfide bonds before maleimide labeling?

Maleimide dyes, such as ROX maleimide, react specifically with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1][2][3] In many proteins, particularly antibodies, cysteine residues exist in an oxidized state, forming disulfide bonds (-S-S-) that are unreactive with maleimides.[1][3][4] A reduction step is necessary to break these disulfide bonds, exposing the thiol groups required for the labeling reaction to occur.[1][5]

Q2: Which reducing agent should I choose, TCEP or DTT?

The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on your experimental workflow.

  • TCEP is often preferred because it is a non-thiol-containing reducing agent.[6][7] This means it does not need to be removed before adding the maleimide dye, as its reactivity with maleimides is very slow.[6][8][9] TCEP is also effective over a broad pH range (1.5-8.5) and is more resistant to air oxidation.[6][8][10]

  • DTT is a potent thiol-containing reducing agent.[10][11] Because its own thiol groups will compete with the protein's thiols to react with the maleimide dye, excess DTT must be completely removed after reduction and before labeling.[5][7][9] This is typically done via dialysis or a desalting column.[5][9] DTT's reducing power is also limited to a pH above 7.[10]

Q3: What is the optimal pH for the reduction and labeling reactions?

There are two pH ranges to consider:

  • Reduction: TCEP is effective over a wide pH range (1.5-8.5), making it very versatile.[6][10] DTT, however, is most effective at a pH greater than 7.[10]

  • Maleimide Labeling: The specific reaction of the maleimide group with a thiol group is most efficient and selective at a pH of 6.5-7.5 .[7] At pH values above 8.5, maleimides can react with primary amines (like lysine), leading to non-specific labeling, and the maleimide group itself is more prone to hydrolysis, rendering it inactive.[7]

Q4: Can the reducing agent affect my protein's stability?

Yes. High concentrations of reducing agents or prolonged incubation times can potentially disrupt structurally critical disulfide bonds, which may impair the protein's structural integrity and function.[12] It is crucial to optimize the concentration of the reducing agent and the incubation time to achieve sufficient reduction for labeling without causing denaturation or precipitation.

Q5: Why do I need to degas my buffers?

Thiols are susceptible to oxidation by dissolved oxygen in buffers, which can lead to the re-formation of disulfide bonds before the maleimide dye has a chance to react.[1][13][14] Degassing buffers by vacuum or by bubbling an inert gas (like nitrogen or argon) through the solution minimizes this risk and helps maintain the cysteine residues in their reduced, reactive state.[1][3]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Potential Cause Recommended Solution
Incomplete Disulfide Reduction Increase the molar excess of the reducing agent (e.g., 10-100 fold molar excess for TCEP).[1][2][15] Optimize the incubation time (typically 20-30 minutes at room temperature is sufficient).[6][15] Ensure the pH is optimal for your chosen reducing agent.
Re-oxidation of Thiols Work with degassed buffers to remove dissolved oxygen.[3][13] Consider performing the reduction and labeling steps under an inert gas like nitrogen or argon.[14] Include a chelating agent like EDTA (at least 10 mM) in your buffers to prevent metal-catalyzed oxidation.[13]
Residual DTT in Reaction If using DTT, ensure its complete removal before adding the ROX maleimide. Use a desalting column (e.g., Zeba™ Spin) or dialysis.[5][9] Residual DTT will compete for the dye, drastically lowering labeling efficiency.[8]
Hydrolyzed/Inactive Maleimide Dye Prepare the dye stock solution fresh in anhydrous DMSO or DMF immediately before use.[2] Avoid aqueous buffers for dye reconstitution. Store unused stock solutions at -20°C, protected from light and moisture.[1][2][14]
Incorrect Reaction pH Ensure the labeling reaction buffer is maintained between pH 6.5 and 7.5 for optimal thiol-maleimide specificity.[7]
Low Protein Concentration For best results, use a protein concentration of 1-10 mg/mL.[1][3][13] Higher protein concentrations generally lead to better labeling efficiency.

Problem: Protein Precipitation or Aggregation

Potential Cause Recommended Solution
Protein Denaturation Over-reduction may be disrupting structural disulfide bonds.[12] Reduce the concentration of the reducing agent or decrease the incubation time. Perform a titration experiment to find the minimal amount of reductant needed.
Buffer Incompatibility Ensure your protein is stable in the chosen reduction and labeling buffer. Perform a buffer exchange into a suitable buffer like PBS before starting the protocol.
TCEP Instability in Phosphate Buffers TCEP is known to be less stable in phosphate buffers, especially at neutral pH.[6][10] If using a phosphate buffer like PBS, prepare the TCEP solution immediately before use.[6][16]

Data Summary: Comparison of Common Reducing Agents

FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Chemical Nature Thiol-free phosphine reductant[6]Thiol-containing reductant[11]
Effective pH Range Wide range: 1.5 - 8.5[8][10]Limited to pH > 7.0[10]
Odor Odorless[6][10]Slight sulfur smell[10]
Stability More resistant to air oxidation[6][10]Prone to air oxidation
Removal Before Labeling Not usually necessary for maleimide reactions[7][9]Mandatory. Must be removed completely.[5][7][9]
Mechanism Irreversible, stoichiometric reduction[8]Reversible, driven by formation of a stable cyclic disulfide[11]
Compatibility Not suitable for isoelectric focusing (charged molecule)[10][11]Interferes with metal affinity chromatography (e.g., Ni-NTA)

Experimental Workflow & Reaction

The overall process involves preparing the protein, reducing the disulfide bonds to generate free thiols, and then reacting those thiols with the ROX maleimide dye.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Prot_Prep 1. Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) Reduce 2. Reduce Disulfides (Add TCEP, incubate 20-30 min) Prot_Prep->Reduce Label 3. Label with ROX Maleimide (Add dye, incubate 2h-overnight) Reduce->Label Purify 4. Purify Conjugate (Desalting Column) Label->Purify Analyze 5. Characterize (Spectroscopy) Purify->Analyze

Caption: High-level workflow for protein reduction and labeling.

The core chemical reaction involves the reduction of a protein disulfide bond by TCEP, followed by the nucleophilic attack of the resulting free thiol on the maleimide ring of the ROX dye to form a stable thioether bond.

G Disulfide Protein-S-S-Protein (Inactive Disulfide) TCEP + TCEP Thiol 2 x Protein-SH (Reactive Thiol) TCEP->Thiol Reduction ROX + ROX-Maleimide Conjugate 2 x Protein-S-Thioether-ROX (Stable Labeled Protein) ROX->Conjugate Conjugation

Caption: Chemical pathway of reduction and maleimide conjugation.

Detailed Experimental Protocol

This protocol provides a general guideline for reducing an antibody (IgG) and labeling it with ROX maleimide using TCEP. Optimization may be required for specific proteins.

Materials:

  • Protein (e.g., IgG)

  • ROX Maleimide

  • TCEP HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5, containing 10 mM EDTA.

  • Anhydrous DMSO or DMF

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Inert gas (Nitrogen or Argon, optional but recommended)

Procedure:

  • Prepare Protein Solution:

    • Dissolve or buffer-exchange the protein into the degassed Reaction Buffer at a concentration of 2-5 mg/mL.

  • Prepare TCEP Stock Solution:

    • Immediately before use, prepare a 10 mM TCEP stock solution by dissolving TCEP HCl in Reaction Buffer. Neutralize the acidic TCEP solution with 1M NaOH if necessary.

  • Reduce Disulfide Bonds:

    • Add the 10 mM TCEP stock solution to the protein solution to achieve a final 10-20 fold molar excess of TCEP over the protein.

    • Example Calculation: For 1 mL of a 5 mg/mL IgG solution (~33 µM), add 10-20 µL of 10 mM TCEP for a final TCEP concentration of 100-200 µM.

    • Flush the headspace of the reaction vial with inert gas, cap tightly, and incubate for 30 minutes at room temperature.[17]

  • Prepare ROX Maleimide Stock Solution:

    • Allow the vial of solid ROX maleimide to equilibrate to room temperature before opening.

    • Add anhydrous DMSO to create a 10 mM stock solution.[2] Vortex briefly to ensure it is fully dissolved.

  • Perform Labeling Reaction:

    • While gently stirring the reduced protein solution, add the 10 mM ROX maleimide stock to achieve a 10-20 fold molar excess of dye to protein.[4][17]

    • Flush the vial with inert gas, cap tightly, and protect from light.

    • Incubate for 2 hours at room temperature or overnight at 4°C.[4][14]

  • Purify the Conjugate:

    • Remove the unreacted ROX maleimide dye by passing the reaction mixture through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS). Follow the manufacturer's instructions for the column.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for ROX (approx. 570 nm).

    • Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein. Use the dye's specific correction factor for the A280 reading.[1][2]

Troubleshooting Logic

If you encounter issues, this decision tree can help diagnose the problem.

G Start Low Labeling Efficiency CheckReduction Was reduction efficient? Start->CheckReduction CheckDye Is the dye active? CheckReduction->CheckDye Yes Result_Reduce Increase TCEP concentration or incubation time CheckReduction->Result_Reduce No CheckConditions Were reaction conditions optimal? CheckDye->CheckConditions Yes Result_Dye Use fresh dye stock in anhydrous DMSO CheckDye->Result_Dye No Result_Reox Use degassed buffers and inert gas CheckConditions->Result_Reox No (Re-oxidation?) Result_pH Adjust pH to 6.5-7.5 CheckConditions->Result_pH No (Incorrect pH?) Result_DTT If using DTT, ensure complete removal CheckConditions->Result_DTT No (Used DTT?)

Caption: A decision tree for troubleshooting low labeling efficiency.

References

photostability issues with ROX-labeled conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the photostability of ROX (Carboxy-X-rhodamine) labeled conjugates. This resource is intended for researchers, scientists, and drug development professionals utilizing ROX-labeled molecules in their experiments.

Troubleshooting Guide: Photostability Issues with ROX-Labeled Conjugates

Problem: Rapid loss of fluorescence signal during imaging.

Possible Cause 1: Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1] This is a common issue with all fluorescent dyes, including ROX.

Solutions:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal. Neutral density filters can be employed to attenuate the excitation light.

  • Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for image acquisition. Use a shutter to block the light path when not actively imaging.

  • Optimize Filter Sets: Ensure that the excitation and emission filters are appropriate for ROX (Excitation max ~575 nm, Emission max ~602 nm) to maximize signal collection and minimize exposure to unnecessary wavelengths.

  • Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium. These reagents contain components that scavenge free radicals and reduce photobleaching.

  • Image a Different Field of View: If possible, locate the area of interest using lower magnification or transmitted light before switching to fluorescence imaging at high magnification to minimize photobleaching of the specific region to be analyzed.

Possible Cause 2: Suboptimal Imaging Buffer

The chemical environment surrounding the fluorophore can significantly impact its photostability.

Solutions:

  • Oxygen Scavengers: The presence of oxygen can accelerate photobleaching. Consider using an oxygen scavenger system in your imaging buffer, such as glucose oxidase/catalase (GOC) for live-cell imaging.

  • pH and Ionic Strength: Ensure the pH and ionic strength of your buffer are optimal for ROX fluorescence. While ROX is generally less sensitive to pH than some other dyes, significant deviations from the optimal range can affect its performance.

Problem: Low initial fluorescence signal.

Possible Cause 1: Low Labeling Efficiency

Insufficient incorporation of the ROX dye onto the conjugate will result in a weak signal.

Solutions:

  • Optimize Labeling Protocol: Review and optimize the conjugation chemistry. This may involve adjusting the dye-to-protein/oligonucleotide molar ratio, reaction time, temperature, or pH.

  • Purification of Conjugate: Ensure that unincorporated ROX dye is completely removed after the labeling reaction, as free dye can interfere with accurate concentration and degree of labeling (DOL) measurements.

Possible Cause 2: Quenching

High labeling density can lead to self-quenching, where adjacent ROX molecules interact and reduce the overall fluorescence emission.

Solutions:

  • Determine the Optimal Degree of Labeling (DOL): Perform a titration to find the optimal DOL for your specific conjugate. A lower DOL may result in a brighter overall signal.

Possible Cause 3: Mismatch with Instrument Settings

The instrument's light source and detectors may not be optimally configured for ROX.

Solutions:

  • Verify Instrument Compatibility: Confirm that your microscope or plate reader is equipped with the appropriate lasers and filters for ROX excitation and emission.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with ROX-labeled conjugates?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like ROX, caused by exposure to excitation light. When a fluorophore absorbs light, it enters an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a probability that it will undergo a chemical reaction, often with oxygen, that renders it non-fluorescent.[1]

Q2: How does the photostability of ROX compare to other common fluorescent dyes?

A2: While specific photostability can vary depending on the experimental conditions, rhodamine-based dyes like ROX are generally considered to have moderate photostability. Newer generation dyes, such as some Alexa Fluor or cyanine dyes, often exhibit higher photostability. However, ROX is widely used due to its spectral properties and utility as a passive reference dye in applications like qPCR.

Q3: Can I reuse a sample that has been photobleached?

A3: No, photobleaching is an irreversible process. Once a ROX molecule has been photobleached, it will not fluoresce again. Therefore, it is crucial to minimize photobleaching during the initial imaging session.

Q4: What is the role of ROX in qPCR, and does photobleaching affect qPCR results?

A4: In quantitative polymerase chain reaction (qPCR), ROX is primarily used as a passive reference dye for signal normalization.[1][2][3][4][5] It provides a stable baseline fluorescence against which the reporter dye signal is normalized, correcting for variations in well-to-well signal intensity that are not due to the PCR reaction itself (e.g., pipetting errors, instrument fluctuations).[1][2][3][4][5] Since the ROX signal is read at each cycle and is not subjected to prolonged, high-intensity illumination as in fluorescence microscopy, significant photobleaching is generally not a concern in standard qPCR protocols.

Q5: Are there any alternatives to ROX with better photostability?

A5: Yes, several other fluorescent dyes with improved photostability are available. The choice of an alternative will depend on the specific application and the available instrumentation. Some alternatives in a similar spectral range include certain Alexa Fluor, DyLight, and Cy dyes. It is essential to check the spectral compatibility of any alternative dye with your experimental setup.

Quantitative Data on Fluorophore Photostability

Direct quantitative comparisons of photostability can be challenging as the values are highly dependent on the experimental conditions (e.g., excitation intensity, buffer composition, and the nature of the conjugated molecule). However, the following table provides a general comparison of the relative photostability of some common fluorophores. The photostability is often characterized by the time it takes for the fluorescence intensity to decrease by 50% (t₁/₂) under continuous illumination.

FluorophoreClassRelative Photostability (t₁/₂)
Fluorescein (FITC)XantheneLow
ROX Rhodamine Moderate
Tetramethylrhodamine (TRITC)RhodamineModerate
Cyanine 3 (Cy3)CyanineModerate to High
Alexa Fluor 488Alexa FluorHigh
Alexa Fluor 594Alexa FluorHigh
Cyanine 5 (Cy5)CyanineHigh

Note: This table provides a qualitative comparison. For quantitative analysis, it is recommended to perform a side-by-side comparison under your specific experimental conditions.

Experimental Protocols

Protocol: Measuring the Photobleaching Rate of a ROX-Labeled Antibody

This protocol outlines a method to quantify the photobleaching rate of a ROX-labeled antibody immobilized on a glass slide.

Materials:

  • ROX-labeled antibody

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope with a suitable filter set for ROX and a digital camera

Procedure:

  • Sample Preparation:

    • Dilute the ROX-labeled antibody to a suitable concentration in PBS.

    • Immobilize the antibody on a microscope slide. This can be achieved by coating the slide with a capture antibody or by using poly-L-lysine.

    • Wash the slide gently with PBS to remove any unbound antibody.

    • Mount the coverslip using an antifade mounting medium.

  • Image Acquisition:

    • Place the slide on the microscope stage.

    • Locate a region of interest with uniform fluorescence.

    • Set the microscope to the appropriate filter set for ROX.

    • Adjust the excitation intensity to a level that will be used in your actual experiments.

    • Set the camera to acquire a time-lapse series of images (e.g., one image every 10 seconds for 5-10 minutes). Ensure the exposure time is consistent for all images.

    • Start the time-lapse acquisition.

  • Data Analysis:

    • Open the image series in an image analysis software (e.g., ImageJ/Fiji).

    • Define a region of interest (ROI) over the fluorescent area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any labeled antibody and subtracting this value from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • From the plot, determine the time at which the fluorescence intensity has decreased to 50% of its initial value (t₁/₂). This is the photobleaching half-life.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O₂

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Troubleshooting_Workflow Start Low/Fading ROX Signal Check_Intensity Reduce Excitation Intensity? Start->Check_Intensity Check_Exposure Minimize Exposure Time? Check_Intensity->Check_Exposure Yes Further_Troubleshoot Further Troubleshooting Needed Check_Intensity->Further_Troubleshoot No Use_Antifade Use Antifade Reagent? Check_Exposure->Use_Antifade Yes Check_Exposure->Further_Troubleshoot No Check_DOL Optimize Degree of Labeling? Use_Antifade->Check_DOL Yes Use_Antifade->Further_Troubleshoot No Signal_Improved Signal Improved Check_DOL->Signal_Improved Yes Check_DOL->Further_Troubleshoot No

Caption: A logical workflow for troubleshooting low or fading signals from ROX-labeled conjugates.

References

Technical Support Center: ROX Maleimide Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ROX maleimide. The focus is to address and prevent the common issue of protein over-labeling.

Troubleshooting Guide: Avoiding Over-labeling

This guide provides direct answers to common problems encountered during the protein labeling process with ROX maleimide.

Question: My protein appears to be over-labeled, leading to aggregation or fluorescence quenching. What are the likely causes and how can I prevent this?

Answer:

Over-labeling is a common issue that can compromise your experiment by causing protein precipitation, loss of biological activity, and fluorescence quenching.[1][2] The primary cause is an excess of dye reacting with the protein. Here is a systematic approach to troubleshoot and optimize your labeling reaction:

  • Reduce the Dye-to-Protein Molar Ratio: This is the most critical factor influencing the degree of labeling (DOL).[1] While generic protocols often suggest a high starting molar excess of 10:1 to 20:1 (dye:protein) to ensure all available sites react, this frequently leads to over-labeling.[3][4][5]

    • Solution: Perform a titration experiment. Start with a much lower dye:protein molar ratio (e.g., 2:1, 5:1, and 10:1) to empirically determine the optimal ratio for your specific protein and desired DOL.[6] For proteins with a known number of cysteine residues, a mole excess of 3-6 times the number of thiols can be an effective starting point.[6]

  • Control the Reaction pH: The reactivity of maleimides is pH-dependent.

    • Problem: At a pH at or above 7.5, maleimides can lose their specificity for thiols and begin to react with amines, such as the side chain of lysine residues.[6] This non-specific labeling contributes to a higher-than-expected DOL.

    • Solution: Maintain a reaction pH between 7.0 and 7.5.[3][6][7][8] This range ensures the selective and efficient labeling of cysteine residues.[7]

  • Optimize Reaction Time and Temperature:

    • Problem: Extended reaction times or higher temperatures can drive the reaction further, increasing the DOL. Standard protocols often suggest 2 hours at room temperature or overnight at 4°C.[3][4][5]

    • Solution: To limit the extent of labeling, reduce the incubation time (e.g., 30-60 minutes) or perform the reaction at a lower temperature (4°C) to slow the reaction rate.[8]

  • Verify Protein and Reagent Concentrations:

    • Problem: Inaccurate measurement of the initial protein concentration will lead to an incorrect calculation of the molar ratio, often resulting in the unintentional addition of excess dye.

    • Solution: Accurately determine your protein concentration using a reliable method (e.g., A280 measurement or a Bradford protein assay) before starting the conjugation.[9] Ensure the ROX maleimide stock solution is prepared correctly.

Question: How do I accurately determine if my protein is over-labeled?

Answer:

To quantitatively assess the extent of labeling, you must calculate the Degree of Labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule.[10][11] This is typically determined using UV/Vis absorbance measurements of the purified protein-dye conjugate.[9][12]

The ideal DOL varies by application, but a common target range for antibodies is between 2 and 10.[11] Exceeding the optimal DOL can lead to fluorescence self-quenching, where the proximity of fluorophores diminishes the overall signal.[11]

A detailed protocol for calculating the DOL is provided in the "Key Experimental Protocols" section below.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes how to adjust key experimental parameters to control and reduce the Degree of Labeling (DOL).

ParameterTo Decrease DOLTo Increase DOLRationale
Dye:Protein Molar Ratio Decrease Ratio (e.g., from 20:1 to 5:1)Increase RatioThis is the primary determinant of the final DOL. Lowering the excess of dye limits the reaction.[1][6]
Reaction pH Maintain strictly at 7.0-7.5Increase to >7.5 (Not Recommended)Maleimides are highly specific to thiols at neutral pH. At pH >7.5, they can react non-specifically with amines, increasing the DOL.[6]
Reaction Time Decrease Time (e.g., from 2 hours to 30 min)Increase TimeA shorter reaction time provides less opportunity for the dye to react with all available sites.[13]
Temperature Decrease Temperature (e.g., from RT to 4°C)Increase TemperatureLower temperatures slow down the rate of the conjugation reaction.[8]

Key Experimental Protocols

Protocol 1: Controlled Protein Labeling with ROX Maleimide

This protocol outlines the essential steps for labeling a protein with ROX maleimide while minimizing the risk of over-labeling.

Materials:

  • Protein of interest in a thiol-free buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5.[4]

  • ROX Maleimide.

  • Anhydrous DMSO or DMF.[3]

  • (Optional) TCEP [tris(2-carboxyethyl)phosphine].[14]

  • Purification column (e.g., size-exclusion chromatography/gel filtration).[3]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer-exchange the protein into a degassed, thiol-free buffer (pH 7.0-7.5) at a concentration of 5-10 mg/mL.[6][8] Degassing helps prevent the oxidation of thiols.[8]

    • (Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[5][15] TCEP is recommended over DTT because it does not contain a thiol and does not need to be removed before adding the dye.[15]

  • Prepare the Dye Stock Solution:

    • Allow the vial of ROX maleimide to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[3][4] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.[3][4]

  • Perform the Labeling Reaction:

    • Add the calculated amount of ROX maleimide stock solution to the protein solution to achieve the desired, optimized molar ratio (e.g., 5:1 dye-to-protein).

    • Incubate the reaction, protected from light, for a defined period (e.g., 1-2 hours at room temperature or overnight at 4°C).[3][5]

    • To prevent re-oxidation of thiols, it is beneficial to carry out the reaction under an inert gas like nitrogen or argon.[7][8]

  • Purify the Conjugate:

    • Remove unreacted, free dye from the labeled protein immediately after the incubation period.

    • Size-exclusion chromatography (gel filtration) is the most effective method for separating the protein-dye conjugate from free dye.[6][11]

Protocol 2: Calculating the Degree of Labeling (DOL)

This protocol uses UV/Vis spectrophotometry to determine the DOL of the purified conjugate.

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for ROX (Aₘₐₓ, ~570-575 nm).[16] Dilute the sample if the absorbance reading is above 2.0.[9]

  • Calculate the concentration of the protein using the following equation, which corrects for the dye's absorbance at 280 nm:[9]

    • Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

    • Where:

      • CF is the correction factor for ROX (A₂₈₀ / Aₘₐₓ of the free dye).

      • ε_protein is the molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

    • Where ε_dye is the molar extinction coefficient of ROX at its Aₘₐₓ (e.g., ~93,000 M⁻¹cm⁻¹).[16]

  • Calculate the DOL:[10]

    • DOL = Moles of Dye / Moles of Protein = Dye Concentration / Protein Concentration

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and resolving issues of protein over-labeling.

G Start High DOL / Over-labeling Detected CheckRatio 1. Reduce Dye:Protein Molar Ratio Start->CheckRatio Primary Control CheckConditions 2. Optimize Reaction Conditions Start->CheckConditions Secondary Control CheckConcentration 3. Verify Reagent Concentrations Start->CheckConcentration Fundamental Check OptimizeRatio Perform Molar Ratio Titration (e.g., 2:1, 5:1, 10:1) CheckRatio->OptimizeRatio OptimizeTime Decrease Reaction Time CheckConditions->OptimizeTime OptimizeTemp Lower Temperature (4°C) CheckConditions->OptimizeTemp OptimizepH Confirm pH is 7.0-7.5 CheckConditions->OptimizepH CheckConcentration->CheckRatio End Achieved Optimal DOL OptimizeRatio->End OptimizeTime->End OptimizeTemp->End OptimizepH->End

Caption: Troubleshooting workflow for optimizing ROX maleimide labeling.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Degree of Labeling (DOL)? The optimal DOL is application-dependent. For antibodies, a DOL of 2-10 is often desirable.[11] A very low DOL results in weak fluorescence, while a very high DOL can cause self-quenching of the fluorophore and protein aggregation.[1][11] It is best to determine the optimal DOL for your specific protein and assay empirically.

Q2: My protein precipitated out of solution after the labeling reaction. Why did this happen? Protein precipitation is a common consequence of over-labeling.[2] Fluorescent dyes like ROX are often hydrophobic, and conjugating too many of them to a protein's surface can increase its overall hydrophobicity, leading to aggregation and precipitation.[2] The solution is to reduce the DOL by following the steps in the troubleshooting guide above.

Q3: Can I perform the labeling reaction at a pH higher than 7.5? This is not recommended. While the reaction may proceed faster, maleimides lose their specificity for thiol groups at alkaline pH and can begin to react with amine groups (e.g., on lysine residues), leading to non-specific labeling and an artificially high DOL.[6]

Q4: Should I use TCEP or DTT to reduce disulfide bonds in my protein? TCEP is generally the preferred reducing agent for maleimide conjugations.[14] TCEP is effective at reducing disulfides but does not contain a free thiol group itself, so it does not need to be removed from the protein solution prior to adding the maleimide dye.[15] In contrast, DTT contains thiol groups that will react with the maleimide, and therefore it must be completely removed (e.g., by dialysis or gel filtration) before labeling, a step during which the protein's cysteines can re-oxidize.[15]

Q5: How should I prepare and store my ROX maleimide stock solution? ROX maleimide should be dissolved in an anhydrous organic solvent like DMSO or DMF to a concentration of 1-10 mM.[3][8] The stock solution should be used immediately. If storage is necessary, it can be kept at -20°C for up to a month, but it must be protected from light and moisture to prevent degradation.[3][4][17]

References

Validation & Comparative

A Comparative Guide to ROX Maleimide 5-Isomer and 6-Isomer Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent labels is a critical decision that can significantly impact experimental outcomes. Rhodamine derivatives, such as ROX (Rhodamine Red-X), are widely utilized for their brightness and photostability. ROX maleimide is commonly supplied as either a single 5-isomer, a single 6-isomer, or a mixture of both. A frequent question arises regarding the potential spectral differences between the 5- and 6-isomers and whether they can be used interchangeably. This guide provides a detailed comparison of their spectral properties, supported by available data and standardized experimental protocols for their characterization.

Data Summary: Spectral Properties

A review of commercially available ROX maleimide isomers indicates that the 5- and 6-isomers possess nearly identical spectral properties.[1][2] The primary difference between the two lies in the substitution position of the carboxamide group on the benzoic acid ring, which has a negligible effect on the core fluorophore's electronic structure and thus its interaction with light.[2] Consequently, manufacturers often report the same spectral characteristics for both isomers.

Below is a summary of the available quantitative data for ROX maleimide 5-isomer and the commonly available 5(6)-isomer mixture. Specific data for the 6-isomer is not typically reported separately due to its spectral similarity to the 5-isomer.

Spectral PropertyROX Maleimide 5-IsomerROX Maleimide 5(6)-Isomer MixtureReference(s)
Excitation Maximum (λex) 570 nm - 578 nm568 nm - 585 nm[3][4][5]
Emission Maximum (λem) 591 nm - 604 nm595 nm - 605 nm[3][4][5]
Molar Extinction Coefficient (ε) ~82,000 - 93,000 M⁻¹cm⁻¹Not specified[4][6]
Fluorescence Quantum Yield (Φf) ~1.0Not specified[4]

Note: The primary motivation for separating the isomers is not due to spectral differences, but to avoid the presence of two distinct species in downstream applications like HPLC or electrophoresis, which can lead to peak doubling for a singly labeled species.[1]

Experimental Protocols for Spectral Characterization

To ensure accurate and reproducible spectral data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key spectral parameters of fluorescent dyes like ROX maleimide.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Protocol:

  • Sample Preparation: Prepare a stock solution of the ROX maleimide isomer in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer like PBS, pH 7.4). From the stock solution, prepare a series of dilutions with known concentrations.[7]

  • Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each dilution at the absorbance maximum (λmax), which for ROX is typically around 575 nm. Use the same solvent as a blank reference.

  • Data Analysis: Plot the absorbance at λmax versus the molar concentration. The plot should be linear for absorbance values typically below 1.0. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the pathlength of the cuvette (usually 1 cm).

Determination of Fluorescence Excitation and Emission Spectra

These spectra reveal the wavelengths at which the fluorophore most efficiently absorbs light (excitation) and the wavelengths of light it emits after excitation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the ROX maleimide isomer in a spectroscopic grade solvent in a quartz cuvette. The absorbance of the solution at the excitation maximum should be low (typically < 0.05) to avoid inner filter effects.

  • Emission Spectrum Measurement: Set the spectrofluorometer to excite the sample at its absorption maximum (e.g., 575 nm). Scan a range of emission wavelengths (e.g., 585 nm to 750 nm) to record the emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

  • Excitation Spectrum Measurement: Set the spectrofluorometer to detect emission at the emission maximum (e.g., 604 nm). Scan a range of excitation wavelengths (e.g., 500 nm to 590 nm) to record the excitation spectrum. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is most common.

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the ROX isomer (e.g., Rhodamine 101 or Rhodamine 6G).[8][9]

  • Sample Preparation: Prepare a series of dilutions for both the ROX isomer (test) and the fluorescent standard in the same solvent. The absorbance of these solutions should be kept below 0.05 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence.

  • Measurement:

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and identical instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the test and standard samples.

    • The quantum yield of the test sample (Φf_test) is calculated using the following equation:

      Φf_test = Φf_std * (Slope_test / Slope_std) * (n_test² / n_std²)

      where Φf_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent used for the test and standard solutions.[10][11]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Determining Molar Extinction Coefficient A Prepare Stock Solution of ROX Maleimide B Create Serial Dilutions of Known Concentration A->B C Measure Absorbance at λmax for each Dilution B->C D Plot Absorbance vs. Concentration C->D E Calculate ε from the Slope (A = εcl) D->E

Caption: A flowchart of the protocol for determining the molar extinction coefficient.

G Workflow for Determining Fluorescence Spectra cluster_0 Emission Spectrum cluster_1 Excitation Spectrum A Excite Sample at λmax B Scan Emission Wavelengths A->B C Identify Emission Peak (λem) B->C D Set Detection at λem E Scan Excitation Wavelengths D->E F Identify Excitation Peak (λex) E->F prep Prepare Dilute Sample (Abs < 0.05) prep->A prep->D

Caption: A flowchart outlining the determination of fluorescence excitation and emission spectra.

G Workflow for Determining Quantum Yield (Comparative Method) A Prepare Dilutions of Test (ROX) and Standard B Measure Absorbance of all Samples at Excitation Wavelength A->B C Measure Fluorescence Emission Spectra (Same Instrument Settings) B->C D Integrate Area of Emission Spectra C->D E Plot Integrated Intensity vs. Absorbance for Test and Standard D->E F Calculate Φf of Test from Slopes and Known Φf of Standard E->F

Caption: A step-by-step workflow for the comparative method of quantum yield determination.

References

A Head-to-Head Comparison: ROX Maleimide vs. Cy3 Maleimide for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe for protein labeling, the choice between different dyes is critical for experimental success. This guide provides a detailed comparison of two popular thiol-reactive dyes, ROX (Rhodamine X) maleimide and Cy3 (Cyanine3) maleimide, to aid in making an informed decision.

This comparison delves into their photophysical properties, provides a general experimental protocol for protein labeling, and discusses the key differences to consider for specific applications.

Photophysical Properties: A Quantitative Comparison

The selection of a fluorescent dye is heavily influenced by its spectral characteristics, brightness, and sensitivity. The following table summarizes the key photophysical properties of ROX maleimide and Cy3 maleimide.

PropertyROX MaleimideCy3 MaleimideReference
Excitation Maximum (λex) ~570 nm~555 nm[1][2][3][4]
Emission Maximum (λem) ~591 nm~570 nm[1][2][3][4]
Molar Extinction Coefficient (ε) ~93,000 cm⁻¹M⁻¹~150,000 cm⁻¹M⁻¹[1][2][3][4]
Quantum Yield (Φ) ~1.00~0.15 - 0.31[2][3][4][5][6]
Color RedOrange-Red
Solubility Good in DMSO, DMFGood in DMSO, DMF[1][3]

Key Takeaways from the Data:

  • Brightness: While Cy3 has a significantly higher molar extinction coefficient, suggesting it absorbs light more efficiently, ROX boasts a much higher quantum yield, meaning it is more efficient at converting absorbed light into emitted fluorescence.[1][2][3][4][5][6] This often translates to ROX being a brighter dye in practice.

  • Spectral Properties: Both dyes are in the orange-red region of the spectrum. ROX is slightly red-shifted compared to Cy3, which can be advantageous in multiplexing experiments to minimize spectral overlap with other fluorophores.

  • Photostability: Cyanine dyes like Cy3 can be susceptible to photobleaching, especially upon binding to proteins.[7] Rhodamine dyes like ROX are generally known for their good photostability.[8]

Experimental Protocol: Labeling Proteins with Maleimide Dyes

The following is a generalized protocol for labeling proteins with either ROX or Cy3 maleimide. The specific conditions may need to be optimized for your protein of interest.

I. Materials and Reagents:
  • Protein of interest with accessible cysteine residues

  • ROX maleimide or Cy3 maleimide

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5.[9][10][11]

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[9][10][11]

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye.

II. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in buffer pH 7.0-7.5) reduction Optional: Reduce Disulfides (with TCEP) prep_protein->reduction If disulfide bonds are present labeling Incubate Protein and Dye (10-20 fold molar excess of dye) (2h at RT or overnight at 4°C) prep_protein->labeling prep_dye Prepare Dye Stock Solution (1-10 mM in DMSO/DMF) prep_dye->labeling reduction->labeling purify Purify Labeled Protein (Size-Exclusion Chromatography) labeling->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

Caption: Workflow for protein labeling with maleimide dyes.

III. Detailed Steps:
  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[9][10] If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[9][10][11]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the ROX or Cy3 maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mM.[11][12]

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution.[11][12] Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column.[9][10][11]

  • Determine the Degree of Labeling (DOL): Calculate the ratio of dye molecules to protein molecules by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the excitation maximum of the dye.[11]

Performance Comparison in Application

The choice between ROX and Cy3 maleimide will ultimately depend on the specific experimental requirements.

G rox_pros Pros: - Higher Quantum Yield (Brighter) - Good Photostability rox_cons Cons: - Lower Extinction Coefficient cy3_pros Pros: - Higher Extinction Coefficient - Well-established dye cy3_cons Cons: - Lower Quantum Yield - Potential for Photobleaching

Caption: Key pros and cons of ROX and Cy3 maleimide.

Choose ROX Maleimide when:

  • High brightness and photostability are critical: For applications like single-molecule imaging or long-term live-cell imaging, the high quantum yield and expected photostability of ROX are advantageous.

  • Multiplexing with green-emitting fluorophores: The red-shifted spectrum of ROX provides better spectral separation from fluorophores like FITC or GFP.

Choose Cy3 Maleimide when:

  • You are using established protocols: Cy3 is a widely used and well-characterized dye, with a vast amount of literature available.[7]

  • Cost is a primary concern: In some cases, Cy3 and its derivatives may be a more economical choice.

  • Protein-induced fluorescence enhancement (PIFE) is desired: Cy3 is known to exhibit PIFE, where its fluorescence can increase upon binding to a protein, which can be utilized as a tool to study protein-nucleic acid interactions.[13]

Conclusion

Both ROX and Cy3 maleimide are excellent choices for labeling proteins through thiol-reactive chemistry. The decision between the two should be based on a careful consideration of the specific experimental needs. For applications demanding the highest brightness and photostability, ROX maleimide is likely the superior option. For researchers working with well-established protocols or interested in leveraging the PIFE effect, Cy3 maleimide remains a robust and reliable choice. It is always recommended to perform a small-scale labeling experiment to validate the chosen dye for your specific protein and application.

References

A Head-to-Head Comparison: Alexa Fluor 568 Maleimide vs. ROX Maleimide 5-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent label for thiol-modification, the choice between Alexa Fluor 568 maleimide and ROX (Rhodamine X) maleimide 5-isomer is a critical decision. Both dyes offer bright, red-orange fluorescence and are equipped with a maleimide group for covalent attachment to sulfhydryl groups on proteins, peptides, and other biomolecules. This guide provides an objective, data-driven comparison to inform the selection process for applications such as fluorescence microscopy, flow cytometry, and bioconjugation.

Executive Summary

Alexa Fluor 568 maleimide is a superior choice for applications demanding high photostability, consistent fluorescence across a range of pH, and exceptional brightness. While ROX maleimide 5-isomer is a viable alternative with good fluorescence properties, the Alexa Fluor dye generally exhibits greater resistance to photobleaching and environmental effects, making it more reliable for quantitative and long-term imaging experiments.

Quantitative Performance Data

The following tables summarize the key spectral and physical properties of Alexa Fluor 568 maleimide and ROX maleimide 5-isomer.

Table 1: Spectral Properties

PropertyAlexa Fluor 568 maleimideROX maleimide 5-isomer
Excitation Maximum (nm) 578[1]570[2]
Emission Maximum (nm) 603[1]591[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~91,000[1]~93,000[2]
Quantum Yield ~0.69[1][3]Not consistently reported, but generally high for rhodamine dyes.[4]
Fluorescence Lifetime (ns) ~3.6[3]Not readily available

Table 2: Physical and Chemical Properties

PropertyAlexa Fluor 568 maleimideROX maleimide 5-isomer
Reactive Group MaleimideMaleimide
Target Functional Group Thiol (Sulfhydryl)Thiol (Sulfhydryl)
Photostability High[5][6][7]Good, but generally considered less photostable than Alexa Fluor dyes.
pH Sensitivity Insensitive over a wide pH range (pH 4-10).[5][6]Generally stable, but rhodamine dyes can exhibit some pH sensitivity.
Water Solubility Good[5]Soluble in DMSO and DMF.[2]

Performance in Key Applications

Fluorescence Microscopy: For demanding imaging applications, particularly those involving long exposure times or intense illumination, the superior photostability of Alexa Fluor 568 is a significant advantage.[7] This translates to a more stable signal and allows for the acquisition of higher quality images with less signal degradation over time.

Flow Cytometry: Both dyes can be used in flow cytometry. However, the brightness and photostability of Alexa Fluor 568 make it a robust choice, ensuring consistent signal intensity as cells pass through the laser.

Bioconjugation: Both maleimides react efficiently with thiol groups to form stable thioether bonds. The choice of dye will likely depend on the specific requirements of the downstream application rather than the conjugation chemistry itself.

Experimental Protocols

A general protocol for labeling proteins with maleimide-functionalized dyes is provided below. It is important to note that optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling.

Protein Thiol Labeling with Maleimide Dyes

This protocol is a general guideline for the conjugation of thiol-reactive maleimide dyes to proteins.

Materials:

  • Protein containing free thiol groups (e.g., cysteine residues)

  • Alexa Fluor 568 maleimide or ROX maleimide 5-isomer

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 6.5-7.5. Degas the buffer before use.

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using dithiothreitol (DTT) as a reducing agent, it must be removed before adding the maleimide dye.

  • Dye Preparation:

    • Allow the vial of maleimide dye to warm to room temperature.

    • Prepare a stock solution of the dye (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column appropriate for the size of the protein.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of the dye (578 nm for Alexa Fluor 568, 570 nm for ROX).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using these fluorescent maleimides.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Protein Solution (pH 6.5-7.5) conjugation Conjugation (RT, 2h or 4°C, overnight) protein->conjugation dye Maleimide Dye Stock Solution (DMSO/DMF) dye->conjugation purification Size-Exclusion Chromatography conjugation->purification analysis Degree of Labeling Calculation purification->analysis

Caption: Experimental workflow for protein labeling.

signaling_pathway cluster_reactants Reactants cluster_product Product protein_thiol Protein with Thiol Group (-SH) labeled_protein Fluorescently Labeled Protein (Stable Thioether Bond) protein_thiol->labeled_protein pH 6.5-7.5 dye_maleimide Fluorophore-Maleimide dye_maleimide->labeled_protein

Caption: Maleimide-thiol conjugation reaction.

References

A Comparative Guide to the Quantum Yield of ROX Maleimide and Other Red Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and scientific research, the selection of a fluorescent dye is a critical decision that can significantly impact experimental outcomes. Among the myriad of choices, red fluorescent dyes are particularly valuable for their ability to minimize background autofluorescence from biological samples. This guide provides an objective comparison of the fluorescence quantum yield of ROX (Rhodamine X) maleimide against other popular red dyes: Cy5, Alexa Fluor 647, and ATTO 647N. The data presented is supported by established experimental protocols to ensure reproducibility and aid in making informed decisions for your specific application.

Quantitative Comparison of Quantum Yields

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is often a desirable characteristic in fluorescence-based assays. The table below summarizes the quantum yields of ROX maleimide and its alternatives.

DyeQuantum Yield (Φ)Solvent/Conditions
ROX maleimide 1.00DMSO, DMF
Cy5 0.27PBS
0.20-
Alexa Fluor 647 0.33Aqueous buffer (pH 7.2)
ATTO 647N 0.65-

Note: The quantum yield of fluorescent dyes can be influenced by their local environment, including solvent polarity, pH, and conjugation to a biomolecule. The values presented here are based on available data and may vary under different experimental conditions.

Experimental Protocol: Relative Quantum Yield Measurement

The determination of the fluorescence quantum yield is most commonly performed using the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Equipment:
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescent standard with a known quantum yield (e.g., Rhodamine 101 in ethanol, Φ = 0.913)

  • Solvent (e.g., phosphate-buffered saline (PBS), ethanol, or another appropriate solvent for both the sample and standard)

  • Dye of interest (sample)

Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of both the reference standard and the sample dye in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range is 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength that will be used for the fluorescence measurement. The excitation wavelength should ideally be at the absorption maximum of the dye.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of both the standard and the sample. Ensure the entire emission spectrum is recorded.

    • The excitation and emission slit widths should be kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:

    Φ_S = Φ_R * (m_S / m_R) * (n_S^2 / n_R^2)

    Where:

    • Φ_R is the quantum yield of the reference standard.

    • m_S is the slope of the plot for the sample.

    • m_R is the slope of the plot for the reference standard.

    • n_S is the refractive index of the sample's solvent.

    • n_R is the refractive index of the reference standard's solvent. (If the same solvent is used for both, this term becomes 1).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the relative quantum yield measurement protocol.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G start Start: Need a Red Fluorescent Dye q1 Is maximal brightness the primary concern? start->q1 rox Consider ROX Maleimide (Φ ≈ 1.0) q1->rox Yes q2 Are you using standard laser lines (e.g., 633/647 nm)? q1->q2 No end Final Dye Selection rox->end atto Consider ATTO 647N (Φ ≈ 0.65) atto->end alexa_cy5 Alexa Fluor 647 or Cy5 are suitable choices q2->alexa_cy5 Yes q3 Is photostability a critical factor? q2->q3 No/Other alexa_cy5->q3 q3->atto Consider other factors (e.g., cost, availability) alexa Alexa Fluor 647 is known for good photostability q3->alexa Yes alexa->end

A Researcher's Guide to Validating ROX-Labeled Protein Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and the broader scientific community, the precise validation of protein function after fluorescent labeling is paramount. The attachment of any extrinsic molecule, such as a fluorophore, has the potential to alter the protein's structure and activity. This guide provides a comprehensive comparison of Carboxy-X-Rhodamine (ROX) with other common fluorescent dyes, offering experimental data and detailed protocols to ensure the integrity of your research.

Comparing the Tools: ROX and Its Alternatives

The selection of a fluorescent dye is a critical first step in the experimental design. The ideal dye should be bright, photostable, and have minimal impact on the protein's function. Here, we compare the photophysical and photochemical properties of ROX with two other popular red fluorescent dyes, Cyanine 5 (Cy5) and Alexa Fluor 647.

PropertyROXCy5Alexa Fluor 647
Excitation Max (nm) 578649650
Emission Max (nm) 604666665
Molar Extinction Coefficient (cm⁻¹M⁻¹) 82,000250,000239,000
Quantum Yield Not widely reported~0.20~0.33
Brightness (Ext. Coeff. x QY) -50,00078,870
Photostability GoodModerateExcellent

Key Takeaways:

  • Brightness: Alexa Fluor 647 is demonstrably brighter than Cy5, a crucial factor for assays with low protein concentrations.[1][2] While the quantum yield for ROX is not as commonly cited in literature, its lower extinction coefficient suggests it is likely less bright than Alexa Fluor 647 and Cy5.

  • Photostability: Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5, which is a critical advantage for experiments requiring long or repeated exposure to light, such as microscopy and single-molecule studies.[3][4]

  • Conjugate Performance: Studies have shown that protein conjugates of Alexa Fluor dyes are significantly more fluorescent than those of Cy dyes, especially at high degrees of labeling.[5] This is attributed to the reduced self-quenching of Alexa Fluor dyes.[5]

Impact on Protein Function: A Critical Consideration

The conjugation of a fluorescent dye can impact a protein's function by altering its conformation or interfering with binding sites. Research has shown that fluorescent labeling can influence the binding kinetics of proteins.[6] For instance, one study found that labeling an antibody with Alexa Fluor 647 had a more significant effect on its affinity compared to labeling with Alexa Fluor 546.[7]

When validating the function of a ROX-labeled protein, it is imperative to perform functional assays and compare the results to the unlabeled protein.

Experimental Validation: Protocols and Workflows

To ensure the biological relevance of your findings, a series of validation experiments are essential. Below are detailed protocols for protein labeling and a common functional assay.

Experimental Protocol 1: Amine-Reactive Labeling of Proteins with ROX-NHS Ester

This protocol describes the labeling of primary amines (the N-terminus and lysine residues) on a protein with a ROX N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES)

  • ROX-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Amine-free buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for labeling and must be removed by dialysis or buffer exchange.

  • Adjust the pH: Add 1 M sodium bicarbonate to the protein solution to achieve a final pH between 8.2 and 8.5. This is the optimal pH range for the reaction between the NHS ester and primary amines.

  • Prepare the Dye Solution: Immediately before use, dissolve the ROX-NHS ester in a small amount of DMF or DMSO.

  • Labeling Reaction: Add the dissolved ROX-NHS ester to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-fold molar excess of dye is common.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an amine-free buffer.

  • Determine Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of ROX (578 nm).

Experimental Protocol 2: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

This assay measures the binding of a small, fluorescently labeled molecule (the tracer) to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its rotation slows, leading to an increase in fluorescence polarization.

Materials:

  • ROX-labeled small molecule ligand (tracer)

  • Unlabeled protein of interest

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal Tracer Concentration: Serially dilute the ROX-labeled tracer in the assay buffer and measure the fluorescence polarization. Select the lowest concentration that provides a stable and robust signal.

  • Protein Titration: In a microplate, add a fixed concentration of the ROX-labeled tracer to serial dilutions of the protein of interest.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Visualizing the Pathways and Processes

To better understand the context in which ROX-labeled proteins are used and the workflows for their validation, the following diagrams are provided.

experimental_workflow Experimental Workflow for Validating Labeled Protein Function cluster_prep Preparation cluster_validation Functional Validation cluster_comparison Comparison protein Unlabeled Protein labeling Amine-Reactive Labeling protein->labeling rox_nhs ROX-NHS Ester rox_nhs->labeling purification Purification (Size Exclusion) labeling->purification rox_protein ROX-Labeled Protein purification->rox_protein binding_assay Binding Assay (e.g., FP) rox_protein->binding_assay enzyme_assay Enzyme Activity Assay rox_protein->enzyme_assay cell_assay Cell-Based Assay rox_protein->cell_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis enzyme_assay->data_analysis cell_assay->data_analysis conclusion Validated ROX-Labeled Protein data_analysis->conclusion Validate Functionality unlabeled_control Unlabeled Protein Control unlabeled_control->data_analysis other_dyes Alternative Dye-Labeled Protein other_dyes->data_analysis

Workflow for validating ROX-labeled protein function.

mapk_pathway MAPK/Erk Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk Binds grb2 GRB2 rtk->grb2 Activates sos SOS grb2->sos Recruits ras Ras sos->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk Erk mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Activates response Cellular Response (Proliferation, Differentiation) transcription_factors->response Regulates Gene Expression

A simplified diagram of the MAPK/Erk signaling pathway.

References

A Comparative Guide to Determining the Purity of ROX Maleimide 5-Isomer Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical step in the development and application of protein-dye conjugates. This guide provides a comparative overview of established analytical techniques for assessing the purity of conjugates synthesized using ROX (Rhodamine X) maleimide 5-isomer, a widely utilized fluorescent label. We will delve into the experimental protocols for the most common methods, present quantitative data for comparison, and explore alternative conjugation chemistries.

Key Purity Attributes of ROX Maleimide Conjugates

When assessing the purity of ROX maleimide 5-isomer conjugates, two primary parameters are of interest:

  • Overall Purity: The percentage of the desired protein-dye conjugate in the final sample, free from unconjugated protein, excess dye, and other reaction byproducts.

  • Dye-to-Protein (D/P) Ratio: The average number of dye molecules conjugated to each protein molecule. This is crucial for ensuring batch-to-batch consistency and optimal performance in downstream applications.

Analytical Methods for Purity Determination

The most prevalent and robust methods for analyzing the purity of protein-dye conjugates are Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Method Principle Information Obtained Advantages Limitations
SEC-HPLC Separation based on hydrodynamic radius (size and shape).Aggregation, presence of unconjugated protein and free dye.Non-denaturing conditions preserve protein structure; reliable for assessing aggregation.Limited resolution for species of similar size; does not provide information on the D/P ratio of the monomeric conjugate.
RP-HPLC Separation based on hydrophobicity.Separation of conjugate species with different D/P ratios, unconjugated protein, and free dye.High resolution, allowing for the quantification of different conjugate species.[1][2]Can be denaturing, potentially altering protein structure; method development can be complex.[3]
MALDI-TOF MS Measurement of the mass-to-charge ratio of ions.Molecular weight of the conjugate, allowing for the determination of the D/P ratio.High sensitivity, rapid analysis, and provides direct mass information.May not be suitable for complex mixtures; can have limitations in resolving heterogeneous conjugate populations.
LC-MS Combines the separation power of HPLC with the mass analysis of MS.Separation of different conjugate species followed by mass determination to confirm identity and D/P ratio.Provides comprehensive characterization, including purity and D/P ratio of individual species.[4][5]Higher complexity and cost compared to standalone HPLC or MS.

Experimental Protocols

Below are detailed methodologies for the key experiments used in determining the purity of ROX maleimide 5-isomer conjugates.

Conjugation of Protein with ROX Maleimide 5-Isomer

This protocol outlines a general procedure for labeling a protein containing a free thiol group (cysteine) with ROX maleimide 5-isomer.

Materials:

  • Protein with accessible cysteine residue(s)

  • ROX maleimide 5-isomer

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Dye Preparation: Dissolve ROX maleimide 5-isomer in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the ROX maleimide solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a 2-5 fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted maleimide. Incubate for 30 minutes at room temperature.

  • Purification: Remove unconjugated dye and quenching reagent by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.

Purity Analysis by SEC-HPLC

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Size-Exclusion column (e.g., Tosoh TSKgel G3000SWxl)

Mobile Phase:

  • 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject 20-50 µL of the sample onto the column.

  • Elution: Elute with the mobile phase at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 280 nm (for protein) and 570 nm (for ROX dye).

  • Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments. Purity is typically reported as the percentage of the main monomeric peak area relative to the total peak area.

Purity and D/P Ratio Analysis by RP-HPLC

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector

  • Reversed-Phase column (e.g., C4 or C18)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dilute the purified conjugate to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20-50 µL of the sample.

  • Gradient Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the absorbance at 280 nm and 570 nm.

  • Data Analysis: The different conjugated species (D/P = 1, 2, 3, etc.) will elute as distinct peaks. The area of each peak can be used to determine the relative abundance of each species. The overall purity is the sum of the areas of the desired conjugate peaks.

D/P Ratio Determination by Mass Spectrometry (MALDI-TOF)

Instrumentation:

  • MALDI-TOF Mass Spectrometer

Matrix:

  • Sinapinic acid (for proteins >10,000 Da)

Procedure:

  • Sample Preparation: Mix the purified conjugate (typically 1-10 pmol) with the matrix solution on the MALDI target plate and allow it to co-crystallize.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The mass of the unconjugated protein will be known. The mass of the ROX maleimide adduct is also known. The D/P ratio can be calculated by dividing the mass shift observed for the conjugate by the mass of a single ROX maleimide molecule.

Workflow for Purity Determination of ROX Maleimide Conjugates

G cluster_0 Conjugation cluster_1 Purity Analysis cluster_2 Data Output Protein_Prep Protein Preparation Conjugation Conjugation Reaction Protein_Prep->Conjugation Dye_Prep ROX Maleimide Preparation Dye_Prep->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification SEC_HPLC SEC-HPLC Purification->SEC_HPLC RP_HPLC RP-HPLC Purification->RP_HPLC Mass_Spec Mass Spectrometry Purification->Mass_Spec Aggregation_Data Aggregation Data SEC_HPLC->Aggregation_Data Purity_Data Purity & D/P Ratio RP_HPLC->Purity_Data MW_Data Molecular Weight & D/P Ratio Mass_Spec->MW_Data

Caption: Experimental workflow for conjugation and purity analysis.

Alternatives to Maleimide Chemistry

While maleimide chemistry is widely used for thiol-reactive labeling, it has known limitations, including the potential for the formed thioether bond to undergo retro-Michael addition, leading to conjugate instability.[6][7] This has prompted the development of alternative thiol-reactive chemistries.

Alternative Chemistry Reactive Group Linkage Formed Advantages over Maleimide Purity Analysis Methods
Thiol-yne/Thiol-ene Alkyne/AlkeneThioetherMore stable linkage, less prone to hydrolysis and thiol exchange.SEC-HPLC, RP-HPLC, Mass Spectrometry
Perfluoroaryl Azides Perfluoroaryl azideSulfonimidatePhoto-inducible reaction, high specificity.SEC-HPLC, RP-HPLC, Mass Spectrometry
5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) 5HP2OStable thioetherSuperior stability of the resulting conjugate.SEC-HPLC, RP-HPLC, Mass Spectrometry

The same analytical techniques (SEC-HPLC, RP-HPLC, and Mass Spectrometry) used for ROX maleimide conjugates are generally applicable to conjugates formed with these alternative chemistries. The choice of method will depend on the specific properties of the resulting conjugate.

Logical Relationship of Purity Analysis

G cluster_0 Initial Sample cluster_1 Purification cluster_2 Purity Assessment cluster_3 Purity Metrics Crude_Conjugate Crude Conjugate Purification_Step Purification (e.g., SEC) Crude_Conjugate->Purification_Step Analytical_Methods Analytical Methods (HPLC, MS) Purification_Step->Analytical_Methods Overall_Purity Overall Purity (%) Analytical_Methods->Overall_Purity DP_Ratio D/P Ratio Analytical_Methods->DP_Ratio Aggregation Aggregation (%) Analytical_Methods->Aggregation

Caption: Logical flow of purity determination.

By employing the appropriate combination of these analytical techniques, researchers can confidently determine the purity of their ROX maleimide 5-isomer conjugates, ensuring the reliability and reproducibility of their experimental results.

References

A Comparative Analysis of Thiol-Reactive Fluorescent Probes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance and application of commercially available thiol-reactive fluorescent probes, supported by experimental data and detailed protocols.

The detection and quantification of thiols, particularly in biological systems, is of paramount importance for understanding cellular redox homeostasis, enzyme function, and the progression of various diseases. Thiol-reactive fluorescent probes have emerged as indispensable tools for researchers, scientists, and drug development professionals, enabling the visualization and measurement of these critical biomolecules with high sensitivity and specificity. This guide provides a comprehensive comparative analysis of commonly used thiol-reactive fluorescent probes, focusing on their performance characteristics, underlying chemistries, and practical applications.

Data Presentation: A Side-by-Side Comparison of Thiol-Reactive Fluorescent Probes

The selection of an appropriate fluorescent probe is contingent upon a variety of factors, including the specific application, the instrumentation available, and the biochemical properties of the target thiol. To facilitate this selection process, the following tables summarize the key quantitative data for a range of commercially available thiol-reactive fluorescent probes, categorized by their core fluorophore structure. The data presented is for the thiol-conjugated form of the probes, which is the fluorescent species of interest in most applications.

Table 1: Fluorescein-Based Thiol-Reactive Probes

Probe NameReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Fluorescein-5-MaleimideMaleimide495519~75,000~0.64
5-Iodoacetamidofluorescein (5-IAF)Iodoacetamide491516~75,000~0.91 (Cys adduct)[1]
Oregon Green™ 488 MaleimideMaleimide496524~70,000~0.8

Table 2: Rhodamine-Based Thiol-Reactive Probes

Probe NameReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Tetramethylrhodamine-5-MaleimideMaleimide550575~90,000~0.4
Rhodamine Red™ C2 MaleimideMaleimide570590~100,000~0.7
ATTO 532 MaleimideMaleimide532552~115,000High

Table 3: BODIPY-Based Thiol-Reactive Probes

Probe NameReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
BODIPY™ FL MaleimideMaleimide503512~80,000~0.9
BODIPY™ TMR-C5-MaleimideMaleimide542574~60,000~0.5
o-maleimideBODIPYMaleimide505515>60,0000.73

Table 4: Cyanine-Based Thiol-Reactive Probes

Probe NameReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Cy™3 MaleimideMaleimide550570~150,000~0.2
Cy™5 MaleimideMaleimide649670~250,000~0.2
Alexa Fluor™ 647 C2 MaleimideMaleimide650668~270,000~0.33

Experimental Protocols: Methodologies for Comparative Analysis

To ensure an objective and rigorous comparison of thiol-reactive fluorescent probes, standardized experimental protocols are essential. The following sections detail methodologies for assessing key performance parameters: selectivity, sensitivity (limit of detection), and signal-to-noise ratio.

Protocol 1: Determination of Thiol Selectivity

This protocol assesses the relative reactivity of a fluorescent probe with different biological thiols, such as glutathione (GSH) and cysteine (Cys).

Materials:

  • Thiol-reactive fluorescent probe stock solution (1 mM in DMSO or DMF).

  • Glutathione (GSH) stock solution (100 mM in reaction buffer).

  • L-cysteine (Cys) stock solution (100 mM in reaction buffer).

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a working solution of the fluorescent probe at 10 µM in the reaction buffer.

  • Prepare serial dilutions of GSH and Cys in the reaction buffer, ranging from 1 mM to 1 µM.

  • In the 96-well plate, add 50 µL of the 10 µM probe solution to each well.

  • To initiate the reaction, add 50 µL of each thiol dilution (GSH and Cys) to separate wells containing the probe. Include a blank control with 50 µL of reaction buffer instead of the thiol solution.

  • Incubate the plate at room temperature, protected from light, for a predetermined time (e.g., 30 minutes). The incubation time should be optimized based on the known reactivity of the probe.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific probe.

  • Plot the fluorescence intensity as a function of thiol concentration for both GSH and Cys.

  • Compare the concentration-response curves to determine the relative selectivity of the probe for each thiol. A steeper slope indicates higher reactivity.

Protocol 2: Determination of Sensitivity (Limit of Detection)

This protocol determines the lowest concentration of a thiol that can be reliably detected by the fluorescent probe.

Materials:

  • Thiol-reactive fluorescent probe stock solution (1 mM in DMSO or DMF).

  • A standard thiol solution (e.g., GSH) of known concentration (1 mM in reaction buffer).

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4.

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a working solution of the fluorescent probe at a concentration that yields a low but measurable background fluorescence (e.g., 1 µM).

  • Prepare a series of low-concentration dilutions of the standard thiol solution in the reaction buffer, ranging from micromolar to nanomolar concentrations.

  • In the 96-well plate, add 50 µL of the probe solution to each well.

  • Add 50 µL of each diluted thiol solution to the wells. Include multiple replicate wells for a blank control (reaction buffer only).

  • Incubate the plate for a time sufficient to ensure the reaction goes to completion, protected from light.

  • Measure the fluorescence intensity of all wells.

  • Calculate the mean and standard deviation of the blank measurements.

  • The limit of detection (LOD) is calculated as: LOD = 3 * (Standard Deviation of the Blank) / (Slope of the linear portion of the calibration curve).[2]

  • To obtain the slope, plot the fluorescence intensity versus the thiol concentration for the lowest concentrations that show a linear response.

Protocol 3: Measurement of Signal-to-Noise Ratio (SNR)

The signal-to-noise ratio is a critical parameter that determines the ability to distinguish a true signal from background fluorescence.

Materials:

  • Thiol-reactive fluorescent probe.

  • Sample containing the target thiol (e.g., protein solution or cell lysate).

  • Control sample without the target thiol.

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.4.

  • Fluorescence microscope with a digital camera or a fluorometer.

Procedure:

  • Prepare two samples: a "Signal" sample containing the target thiol and a "Noise" sample without the target thiol.

  • Add the fluorescent probe to both samples at the same final concentration and incubate under identical conditions.

  • Acquire fluorescence images or readings from both samples using identical instrument settings (e.g., excitation intensity, exposure time, gain).

  • For imaging data, select a region of interest (ROI) in the "Signal" image that represents the specific signal and a corresponding ROI in the "Noise" image.

  • Calculate the mean pixel intensity for the ROI in the "Signal" image (Mean_Signal).

  • Calculate the standard deviation of the pixel intensity in the ROI of the "Noise" image (StdDev_Noise).

  • The Signal-to-Noise Ratio is calculated as: SNR = (Mean_Signal - Mean_Noise) / StdDev_Noise, where Mean_Noise is the mean intensity of the background in the "Noise" image.[3][4]

  • For fluorometer data, the signal is the fluorescence intensity of the sample with the thiol, and the noise can be estimated from the standard deviation of the blank (a sample with the probe but no thiol).

Mandatory Visualization: Diagrams of Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Thiol_Reactive_Probe_Mechanism cluster_product Fluorescent Product Fluorophore Fluorophore Reactive_Group Reactive Group (e.g., Maleimide) Fluorophore->Reactive_Group Linker Thiol R-SH (e.g., Cysteine in Protein) Reactive_Group->Thiol Covalent Bond Formation Fluorescent_Adduct Fluorophore-Thiol Adduct (Highly Fluorescent)

Caption: General mechanism of a thiol-reactive fluorescent probe.

Experimental_Workflow Start Probe Selection Probe_A Probe A Start->Probe_A Probe_B Probe B Start->Probe_B Probe_C Probe C Start->Probe_C Selectivity_Assay Selectivity Assay (GSH vs. Cys) Probe_A->Selectivity_Assay Probe_B->Selectivity_Assay Probe_C->Selectivity_Assay Sensitivity_Assay Sensitivity Assay (Limit of Detection) Selectivity_Assay->Sensitivity_Assay SNR_Measurement Signal-to-Noise Ratio Measurement Sensitivity_Assay->SNR_Measurement Data_Analysis Comparative Data Analysis SNR_Measurement->Data_Analysis Conclusion Optimal Probe Identified Data_Analysis->Conclusion

Caption: Experimental workflow for comparing thiol-reactive probes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 (Cys Thiols) Nrf2->Keap1 Binding Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Thiol_Probe Thiol-Reactive Fluorescent Probe Keap1->Thiol_Probe Probe Binding & Fluorescence Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Oxidative_Stress Oxidative/Electrophilic Stress Oxidative_Stress->Keap1 Cys Thiol Modification

References

The Decisive Advantage of Single-Isomer 5-ROX Maleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in fluorescent labeling of biomolecules, the choice of dye is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of single-isomer 5-ROX maleimide against its isomeric mixture and other common thiol-reactive fluorescent dyes, supported by experimental data and protocols to aid in making an informed selection.

The primary advantage of using a single-isomer fluorescent dye like 5-ROX maleimide lies in the homogeneity of the final labeled product. While mixtures of isomers, such as 5(6)-ROX maleimide, have nearly identical spectral properties, their separation during analysis by high-performance liquid chromatography (HPLC) or electrophoresis can be challenging, leading to doubled peaks and complicating data interpretation.[1][2][3] The use of a single isomer ensures a single, well-defined labeled species, simplifying downstream analysis and improving the reproducibility of results.

Performance Comparison of Thiol-Reactive Dyes

To facilitate an objective comparison, the following table summarizes the key spectral and photophysical properties of 5-ROX maleimide and its common alternatives. Brightness, a critical parameter for sensitivity, is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Brightness (ε x Φ)
5-ROX Maleimide (Single Isomer) 57059193,000[2][4][5][6]1.00[2][4][5][6]93,000
5(6)-ROX Maleimide (Mixed Isomers) ~570~591Not specifiedNot specifiedNot specified
Alexa Fluor™ 594 C5 Maleimide 59061796,000[7][8]0.66[9]63,360
Cy5® Maleimide 646662250,000[1][10][11]0.20 - 0.27[1][11][12]50,000 - 67,500
Tide Fluor™ 4 (TF4) Maleimide 57760290,000[13][14]Not specifiedNot specified

Note: The quantum yield of 5(6)-ROX maleimide is expected to be similar to the single isomer. Tide Fluor™ 4 is reported to have stronger fluorescence intensity than ROX, suggesting a high quantum yield.[14]

In-Depth Comparison

5-ROX Maleimide (Single Isomer): This dye stands out with an exceptional fluorescence quantum yield of 1.00, making it an incredibly efficient emitter.[2][4][5][6] Its primary advantage is the generation of a homogenous product, which simplifies purification and analysis.

5(6)-ROX Maleimide (Mixed Isomers): While spectrally similar to the single isomer, the presence of both 5- and 6-isomers can lead to peak doubling in chromatographic and electrophoretic analyses.[1][2][3] This can complicate the characterization of labeled conjugates.

Alexa Fluor™ 594 C5 Maleimide: A popular alternative, Alexa Fluor™ 594 offers excellent photostability and is less sensitive to pH changes than many other dyes.[7][15] While its brightness is slightly lower than 5-ROX, its robustness in various experimental conditions makes it a strong contender.

Cy5® Maleimide: This dye is characterized by a very high molar extinction coefficient, making it capable of absorbing light very efficiently.[1][10][11] However, its lower quantum yield results in a comparable overall brightness to other dyes in this list.[1][11][12] Its emission in the far-red spectrum is advantageous for minimizing autofluorescence from biological samples.

Tide Fluor™ 4 (TF4) Maleimide: This dye is marketed as a superior alternative to ROX, with claims of stronger fluorescence intensity, higher conjugation yields, and a longer shelf life.[14] It is also reported to have fluorescence that is independent of pH from 3 to 11.[14]

Experimental Protocols

To ensure a fair and accurate comparison of these fluorescent dyes, standardized experimental protocols are essential.

Protocol 1: Protein Labeling with Thiol-Reactive Dyes

This protocol outlines the general procedure for labeling a protein with a free cysteine residue using a maleimide-functionalized dye.

Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Protein_Prep Prepare Protein Solution (1-10 mg/mL in pH 7.0-7.5 buffer) Mix Add 10-20 molar excess of dye to protein solution Protein_Prep->Mix Dye_Prep Prepare Dye Stock Solution (10 mM in anhydrous DMSO or DMF) Dye_Prep->Mix Incubate Incubate for 2 hours at RT or overnight at 4°C, protected from light Mix->Incubate Purify Remove unreacted dye via gel filtration, dialysis, or HPLC Incubate->Purify

Caption: General workflow for protein labeling with maleimide dyes.

Materials:

  • Protein with at least one free cysteine residue

  • Thiol-reactive fluorescent dye (e.g., 5-ROX maleimide)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 7.0-7.5

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation: While gently vortexing, add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye from the labeled protein using a suitable purification method such as size-exclusion chromatography or dialysis.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is a critical parameter to determine the success of the conjugation reaction.

Calculation of Degree of Labeling

G cluster_calc Calculation A280 Measure Absorbance at 280 nm (A_prot) Corrected_Aprot A_prot_corr = A_prot - (A_dye * CF) A280->Corrected_Aprot Amax Measure Absorbance at Dye's λmax (A_dye) Amax->Corrected_Aprot Dye_Conc [Dye] = A_dye / E_dye Amax->Dye_Conc CF Correction Factor (CF) of the dye at 280 nm CF->Corrected_Aprot Eprot Molar Extinction Coefficient of Protein at 280 nm Protein_Conc [Protein] = A_prot_corr / E_prot Eprot->Protein_Conc Edye Molar Extinction Coefficient of Dye at λmax Edye->Dye_Conc Corrected_Aprot->Protein_Conc DOL DOL = [Dye] / [Protein] Protein_Conc->DOL Dye_Conc->DOL

Caption: Flowchart for calculating the Degree of Labeling (DOL).

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (Aₘₐₓ).

  • Calculate the concentration of the protein and the dye using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.

  • The DOL is the molar ratio of the dye to the protein.

Conclusion

The selection of a fluorescent label is a multifaceted decision that depends on the specific requirements of the experiment. For applications where a well-defined, homogenous product is paramount to avoid ambiguity in analysis, the single-isomer 5-ROX maleimide offers a distinct advantage. Its exceptional quantum yield also positions it as one of the brightest options available. However, for experiments demanding extreme photostability or for multicolor imaging requiring dyes with specific spectral properties, alternatives like Alexa Fluor™ and Cyanine dyes should be considered. By understanding the trade-offs in performance characteristics and employing standardized protocols for comparison, researchers can confidently select the optimal fluorescent label to achieve their scientific goals.

References

A Researcher's Guide to ROX Maleimide in Proteomics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling in proteomics, the selection of the right dye is paramount for generating high-quality, quantifiable data. This guide provides a comprehensive comparison of ROX (Rhodamine X) maleimide, a popular thiol-reactive fluorescent probe, with its common alternatives. We present a synthesis of performance data, detailed experimental protocols, and visual workflows to aid in your experimental design.

Performance Comparison of Thiol-Reactive Fluorescent Dyes

The choice of a fluorescent dye for labeling cysteine residues in proteins can significantly impact the sensitivity, accuracy, and reproducibility of quantitative proteomic experiments. While ROX maleimide is a widely used reagent, several alternatives offer a range of spectral properties and performance characteristics. The following table summarizes key quantitative data for ROX maleimide and its common competitors. It is important to note that these values are compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Dye ClassSpecific DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (approx.)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key Applications
Rhodamine ROX Maleimide ~570~595Not widely reported~82,0002D-DIGE, Fluorescence Microscopy, Flow Cytometry
DY-505-maleimide509526Not widely reported110,0002D-DIGE, Western Blotting
Cyanine Cy3 Maleimide~550~570~0.15~150,0002D-DIGE, FRET, Microarrays
Cy5 Maleimide~649~670~0.20~250,0002D-DIGE, FRET, In-vivo Imaging
BODIPY BODIPY FL Maleimide~503~512~0.90~80,000Saturation labeling for 2DGE, Fluorescence Polarization
Alexa Fluor Alexa Fluor 568 Maleimide578603~0.69~91,300Immunofluorescence, High-Resolution Microscopy

Experimental Protocols

Accurate and reproducible labeling is the foundation of quantitative proteomics. Below are detailed protocols for a generic protein labeling experiment using ROX maleimide and a more specific workflow for Two-Dimensional Difference Gel Electrophoresis (2D-DIGE).

General Protein Labeling with ROX Maleimide

This protocol outlines the fundamental steps for conjugating ROX maleimide to a purified protein sample.

Materials:

  • Protein sample (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, Tris, pH 7.0-7.5)

  • ROX maleimide

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)

  • Purification column (e.g., desalting column or spin column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable thiol-free buffer at a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of ROX maleimide in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the ROX maleimide stock solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10-20 mM) to stop the labeling reaction by reacting with any excess maleimide. Incubate for 15-30 minutes.

  • Purification:

    • Remove the excess, unreacted dye and quenching reagent by passing the labeled protein solution through a desalting or spin column.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~570 nm (for ROX).

    • Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients for the protein and the dye.

2D-DIGE Labeling Protocol with Fluorescent Maleimides

This protocol is adapted for a typical 2D-DIGE experiment where different samples are labeled with distinct fluorescent dyes.

Materials:

  • Protein samples (e.g., control and treated lysates)

  • Fluorescent maleimide dyes (e.g., Cy3 maleimide, Cy5 maleimide, and a third dye for internal standard)

  • Lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris, pH 8.5)

  • Reducing agent (TCEP)

  • Quenching reagent (L-cysteine)

Procedure:

  • Sample Preparation:

    • Solubilize 50 µg of each protein sample in 10 µL of lysis buffer.

  • Reduction:

    • Add 1 µL of 10 mM TCEP to each sample and incubate on ice for 1 hour.

  • Labeling:

    • Add 1 µL of 1 mM of the respective fluorescent maleimide dye to each sample (e.g., Cy3 for control, Cy5 for treated). A pooled internal standard can be labeled with a third dye.

    • Incubate on ice in the dark for 1 hour.

  • Quenching:

    • Add 1 µL of 10 mM L-cysteine to each sample to quench the reaction and incubate on ice in the dark for 15 minutes.

  • Pooling and Isoelectric Focusing (IEF):

    • Combine the labeled samples.

    • Add rehydration buffer and proceed with the first dimension (IEF) of 2D gel electrophoresis.

  • Second Dimension and Imaging:

    • After IEF, run the second dimension (SDS-PAGE).

    • Scan the gel using a multi-channel fluorescence scanner at the appropriate excitation and emission wavelengths for each dye.

    • Perform image analysis to quantify differences in protein spot intensities between the samples.

Visualizing Workflows and Pathways

To further clarify the application of ROX maleimide and related probes in proteomics, the following diagrams, generated using the DOT language, illustrate key experimental and logical processes.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis p1 Protein Extraction and Solubilization p2 Reduction of Disulfide Bonds (TCEP) p1->p2 l1 Addition of ROX Maleimide p2->l1 l2 Incubation (2h RT or O/N 4°C) l1->l2 l3 Quenching (e.g., L-cysteine) l2->l3 a1 Purification (Desalting Column) l3->a1 a2 2D-DIGE or LC-MS/MS a1->a2 a3 Data Acquisition & Analysis a2->a3

General workflow for protein labeling with ROX maleimide.

signaling_pathway cluster_cell Cellular Response to Nitrosative Stress cluster_detection Detection Workflow stress Nitrosative Stress (e.g., NO donor) protein Target Protein (with Cys-SH) stress->protein snoprotein S-Nitrosylated Protein (Cys-SNO) protein->snoprotein S-nitrosylation block Block free thiols (NEM) snoprotein->block reduce Reduce SNO to SH (Ascorbate) block->reduce labeling Label new thiols (Fluorescent Maleimide) reduce->labeling detection Fluorescence Detection (Gel or MS) labeling->detection

Studying protein S-nitrosylation using fluorescent maleimides.

decision_tree cluster_dige For 2D-DIGE cluster_microscopy For Microscopy cluster_fret For FRET q1 Primary Application? a1 2D-DIGE q1->a1 a2 Microscopy/ Immunofluorescence q1->a2 a3 FRET q1->a3 q2 Need for multiplexing? a1->q2 q3 High photostability required? a2->q3 q4 Need specific donor/acceptor pair? a3->q4 d1 Cy3/Cy5 Maleimide (well-established for multiplexing) q2->d1 Yes d2 ROX or other Rhodamine Maleimides (good alternative) q2->d2 No m1 Alexa Fluor Maleimides (excellent photostability) q3->m1 Yes m2 ROX/Cy Dyes (good performance) q3->m2 No f1 Select dyes with appropriate spectral overlap (e.g., Cy3/Cy5) q4->f1 f2 Consider quantum yield and brightness q4->f2

Decision tree for selecting a thiol-reactive fluorescent dye.

Safety Operating Guide

Safe Disposal of ROX Maleimide, 5-Isomer: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of ROX maleimide, 5-isomer, a fluorescent dye commonly used for labeling biomolecules.[1][2][3]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a designated laboratory area.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or aerosols. Prevent contact with skin and eyes.[4]

  • Storage: Store this compound at -20°C in a desiccated, dark environment to maintain its stability.[1][4][5][6] When not in use, ensure the container is tightly sealed.

  • Solvents: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][5] Handle these solvents with appropriate caution.

II. Step-by-Step Disposal Protocol

Due to the lack of a publicly available, specific Safety Data Sheet (SDS) detailing disposal procedures, this compound and its associated waste should be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first critical step in safe disposal.

  • Solid Waste:

    • Place unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container.

    • Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound contaminated debris."

  • Liquid Waste:

    • Stock Solutions: Unused stock solutions of this compound (dissolved in DMSO, DMF, or other solvents) must be collected as hazardous liquid chemical waste.

    • Aqueous Solutions: Collect all aqueous solutions containing this compound, including reaction buffers and washes, in a dedicated, leak-proof, and chemical-resistant container.

    • Labeling: Clearly label the liquid waste container with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, aqueous buffer), and an approximate concentration.

Step 2: Quenching of Reactive Maleimide (Optional but Recommended)

The maleimide group is reactive towards thiols.[5][7] While not a substitute for proper disposal through EHS, quenching the reactivity of excess maleimide in solutions can be a good laboratory practice before collection.

  • Procedure: To the liquid waste container, add a small excess of a thiol-containing compound such as mercaptoethanol or glutathione.[4] Allow the solution to sit for at least two hours at room temperature to ensure the reaction is complete.[4] This will convert the reactive maleimide to a more stable thioether.

  • Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through EHS.

Step 3: Container Management and Storage

Proper storage of waste containers is essential to prevent spills and exposures.

  • Secure Sealing: Ensure all waste containers are tightly sealed when not in use.[8]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Incompatible Wastes: Do not mix this compound waste with incompatible chemicals.[8] Refer to your institution's chemical compatibility charts.

  • Storage Area: Store waste in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.

Step 4: Arranging for Disposal

  • Contact EHS: Once your waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8][9]

  • Documentation: Complete any required hazardous waste disposal forms or tags as per your institutional protocols.

III. Data Presentation

Waste Type Collection Container Labeling Requirements Disposal Method
Solid ROX Maleimide Original or sealed, chemical-resistant container"Hazardous Chemical Waste," "this compound"EHS Pickup
Contaminated Debris Sealed plastic bag or container"Hazardous Chemical Waste," "this compound contaminated debris"EHS Pickup
Liquid Solutions Leak-proof, chemical-resistant container"Hazardous Chemical Waste," "this compound," solvent, concentrationEHS Pickup

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_solid_disposal Solid Waste Path cluster_liquid_disposal Liquid Waste Path cluster_final_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood Work in a Ventilated Area or Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused reagent, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, aqueous buffers) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid store_waste Store Waste in Secondary Containment in Designated Area collect_solid->store_waste quench Optional: Quench with Thiol Reagent collect_liquid->quench quench->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Disposal Workflow for this compound

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize your institution's specific guidelines for chemical waste management.

References

Personal protective equipment for handling ROX maleimide, 5-isomer

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ROX maleimide, 5-isomer. The following procedures are based on the known hazards of rhodamine and maleimide compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available.

Chemical Properties and Storage

PropertyValueSource
Molecular Formula C₃₉H₃₆N₄O₆N/A
Appearance Red powder[1]
Solubility Good in DMSO, DMF[1]
Storage Temperature -20°CN/A
Storage Conditions Store in the dark, desiccated.[2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following PPE is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes and airborne particles.[3][4]

  • Skin Protection :

    • Gloves : Use chemical-resistant gloves (e.g., nitrile) and change them immediately if contaminated.[3]

    • Lab Coat : A buttoned, full-length lab coat is required to protect skin and clothing.[5]

  • Respiratory Protection : Use a dust respirator or work in a certified chemical fume hood, especially when handling the solid compound, to avoid inhalation of dust particles.[5]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order specifications.

  • Transport the sealed container to the designated storage area.

2. Storage:

  • Store the container upright in a cool, dark, and dry place at -20°C.[2]

  • Ensure the storage location is secure and accessible only to authorized personnel.

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

3. Preparation of Stock Solutions:

  • All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.

  • Before opening the container, allow it to equilibrate to room temperature to prevent condensation.

  • Carefully weigh the required amount of this compound.

  • Dissolve the powder in anhydrous DMSO or DMF to the desired concentration.[1]

  • Cap the vial tightly and vortex briefly to ensure complete dissolution.

  • Protect the stock solution from light by wrapping the vial in aluminum foil or using an amber vial.

  • Store the stock solution at -20°C. When dissolved in anhydrous DMSO or DMF, the product should be stable for at least a month.

4. Use in Experiments (Protein Labeling Example):

  • The reaction of maleimides with thiols is highly selective.[6]

  • Ensure that buffers used in the reaction are free of thiols (e.g., PBS, Tris, HEPES).[6]

  • If necessary, reduce disulfide bonds in the protein sample using a reducing agent like TCEP before adding the dye.[6]

  • Add the ROX maleimide stock solution to the protein solution dropwise while gently stirring.

  • Incubate the reaction mixture under the conditions specified in your experimental protocol, typically at room temperature or 4°C, while protecting it from light.

  • Quench the reaction by adding an excess of a small thiol-containing compound like β-mercaptoethanol or dithiothreitol (DTT).

5. Spill Management:

  • Minor Spills :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills :

    • Evacuate the laboratory and notify the appropriate safety personnel immediately.

    • Restrict access to the area.

    • Follow established emergency procedures for hazardous chemical spills.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste :

    • Dispose of contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves) in a clearly labeled hazardous waste container.

    • Unused or expired solid this compound must be disposed of in its original container or a sealed, labeled hazardous waste container.

  • Liquid Waste :

    • Collect all liquid waste containing this compound, including reaction mixtures and instrument effluent, in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour solutions containing this compound down the drain.[7]

  • Container Disposal :

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.[8]

    • After rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.

Follow all local, state, and federal regulations for hazardous waste disposal. [7]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management receiving Receiving & Inspection storage Storage at -20°C receiving->storage Store Securely prep_solution Prepare Stock Solution (in Fume Hood) storage->prep_solution Equilibrate to RT experiment Use in Experiment (e.g., Protein Labeling) prep_solution->experiment Use Freshly Prepared spill Spill Management prep_solution->spill If Spill Occurs solid_waste Solid Waste Disposal prep_solution->solid_waste Dispose Contaminated Supplies container_disposal Container Disposal prep_solution->container_disposal Triple Rinse quench Quench Reaction experiment->quench Stop Reaction experiment->spill If Spill Occurs experiment->solid_waste Dispose Contaminated Supplies liquid_waste Liquid Waste Disposal quench->liquid_waste Collect Waste spill->solid_waste Dispose of Cleanup Material

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.